4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOARWRMTEQRKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304141 | |
| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7454-68-4 | |
| Record name | NSC164352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
This technical guide provides a comprehensive overview of the synthesis of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, a valuable compound in the landscape of chemical research and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathway, mechanistic insights, and practical considerations for its preparation.
Introduction: The Significance of N-Aryl Sulfonamides
The N-aryl sulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. These compounds exhibit a diverse range of biological activities, including antibacterial, antitumor, and anti-HIV properties[1]. Their structural resemblance to para-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis, thereby impeding bacterial growth[1]. The versatility and efficacy of the sulfonamide functional group have cemented its status as a "privileged scaffold" in the design of novel pharmaceuticals. This guide focuses on a specific derivative, this compound, detailing a robust and accessible synthetic route.
Retrosynthetic Analysis and Synthetic Strategy
The most direct and widely employed method for the synthesis of N-aryl sulfonamides involves the reaction of an arylsulfonyl chloride with a primary or secondary amine[2]. Following this logic, a retrosynthetic analysis of this compound points to two key starting materials: 4-chlorobenzenesulfonyl chloride and 2,5-dimethylaniline.
Caption: Retrosynthetic analysis of this compound.
This guide will first detail the preparation of the requisite electrophile, 4-chlorobenzenesulfonyl chloride, followed by its reaction with 2,5-dimethylaniline to yield the target compound.
Part 1: Synthesis of the Key Intermediate: 4-chlorobenzenesulfonyl chloride
The synthesis of 4-chlorobenzenesulfonyl chloride is typically achieved through the electrophilic aromatic substitution of chlorobenzene with chlorosulfonic acid. This reaction is a well-established industrial process[3][4].
Reaction Scheme:
Caption: Overall reaction for the synthesis of 4-chlorobenzenesulfonyl chloride.
Detailed Experimental Protocol:
-
To a reaction vessel equipped with a dropping funnel and a gas outlet, add chlorosulfonic acid (1.05 molar equivalents).
-
With vigorous stirring, add chlorobenzene (1.0 molar equivalent) dropwise to the chlorosulfonic acid at a controlled temperature, typically around 70°C[5].
-
After the addition is complete, continue to stir the reaction mixture at this temperature for a designated period, for instance, 15 minutes, to ensure the completion of the reaction[5].
-
The reaction mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the product[6].
-
The solid 4-chlorobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.
| Reagent | Molar Ratio | Key Considerations |
| Chlorobenzene | 1.0 | Starting aromatic compound. |
| Chlorosulfonic acid | 1.05 | Sulfonating and chlorinating agent. Highly corrosive. |
Mechanistic Insights:
The formation of 4-chlorobenzenesulfonyl chloride proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium ion (+SO2Cl), which is generated in situ. The chlorobenzene ring, activated by the chlorine atom (an ortho-, para-director), attacks the electrophile, leading to the formation of a sigma complex (arenium ion). Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired product. The para-isomer is the major product due to steric hindrance at the ortho-positions.
Safety and Handling:
-
Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn[7][8].
-
4-chlorobenzenesulfonyl chloride is a corrosive solid and a lachrymator. It should be handled with care, avoiding inhalation of dust and contact with skin and eyes[7][8].
Part 2: Synthesis of this compound
The final step in the synthesis is the nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and 2,5-dimethylaniline.
Reaction Scheme:
Caption: The final step in the synthesis of the target molecule.
Detailed Experimental Protocol:
A specific procedure for the synthesis of the title compound has been reported in the literature[9].
-
Treat the residual 4-chlorobenzenesulfonyl chloride from the previous step with a stoichiometric amount of 2,5-dimethylaniline.
-
Boil the reaction mixture for 10 minutes.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (e.g., 100 ml).
-
The resulting solid, this compound, is collected by suction filtration.
-
Wash the product thoroughly with cold water.
-
Recrystallize the crude product from aqueous ethanol to a constant melting point to obtain the pure compound[9][10].
| Reagent | Molar Ratio | Key Considerations |
| 4-chlorobenzenesulfonyl chloride | 1.0 | The electrophilic sulfonylating agent. |
| 2,5-dimethylaniline | 1.0 | The nucleophilic amine. |
Mechanistic Insights:
The reaction proceeds through a nucleophilic acyl-type substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of 2,5-dimethylaniline, being nucleophilic, attacks the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the nitrogen atom to yield the stable N-aryl sulfonamide product. The overall process is an addition-elimination mechanism[11][12][13][14].
Safety and Handling:
-
2,5-dimethylaniline is a toxic compound and should be handled with appropriate care. Avoid inhalation and skin contact.
-
The reaction should be performed in a well-ventilated fume hood. Standard laboratory PPE should be worn throughout the procedure.
Purification and Characterization
Purification:
Recrystallization from aqueous ethanol is a reported method for the purification of this compound, which should yield light-brown prisms upon slow evaporation of an ethanolic solution[9].
Characterization:
The identity and purity of the synthesized compound can be confirmed using a variety of analytical techniques:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and S=O stretching vibrations of the sulfonamide group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the connectivity of the atoms. The purity of the compound can also be assessed by NMR[10][15].
-
-
X-ray Crystallography: For unambiguous structure determination, single crystals can be grown and analyzed by X-ray diffraction. The crystal structure of this compound has been reported, revealing two independent molecules in the asymmetric unit with different conformations[9][16].
| Analytical Technique | Purpose | Expected Observations |
| Melting Point | Purity assessment | A sharp and specific melting range. |
| IR Spectroscopy | Functional group identification | Characteristic peaks for N-H, S=O, C-H (aromatic), and C-Cl bonds. |
| NMR Spectroscopy | Structural elucidation and purity | Resonances corresponding to the aromatic and methyl protons and carbons, confirming the structure. |
| X-ray Crystallography | Definitive structure determination | Provides precise bond lengths, bond angles, and crystal packing information. |
Conclusion
The synthesis of this compound is a straightforward and efficient process that relies on fundamental reactions in organic chemistry. By following the detailed protocols and understanding the underlying mechanisms and safety precautions outlined in this guide, researchers can confidently prepare this valuable compound for further investigation and application in drug discovery and development. The well-established nature of the synthetic steps, coupled with clear purification and characterization methods, makes this a reliable and reproducible synthesis.
References
-
PrepChem. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Retrieved from [Link]
-
Krasnodębska-Ostręga, B., & Wolańska, I. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(61), 37283–37297. Retrieved from [Link]
- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
-
Drabowicz, J., Dudziński, B., & Mikołajczyk, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1362. Retrieved from [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
-
King, J. F. (1975). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 44(3), 577-588. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Retrieved from [Link]
-
TLDL. (2025, July 22). Nucleophilic Acyl Substitution Reactions and Their Mechanisms. Retrieved from [Link]
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1541. Retrieved from [Link]
-
Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2891. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H14ClNO2S). Retrieved from [Link]
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1328. Retrieved from [Link]
-
American Chemical Society. (n.d.). N-Arylation of Sulfonamides on Solid Supports. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloro-N-(2,6-dimethylphenyl)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide. Retrieved from [Link]
-
Sci-Hub. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (2021, June 22). Recent developments in the synthesis of N-aryl sulfonamides. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Page loading... [wap.guidechem.com]
- 4. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]
- 7. aozunasia.com [aozunasia.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. publications.iupac.org [publications.iupac.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. sci-hub.ru [sci-hub.ru]
"physicochemical properties of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide"
An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
Introduction: Unveiling the Molecular Profile
This compound is a member of the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. The physicochemical properties of such a molecule are foundational to its behavior in any biological or chemical system. For researchers in drug development, these parameters govern everything from solubility and absorption to receptor binding and metabolic stability. For materials scientists, they dictate crystal packing, polymorphism, and bulk material characteristics.
This guide provides a detailed examination of the essential physicochemical properties of this compound. Moving beyond a simple data sheet, this document elucidates the experimental methodologies used to determine these properties, offering insight into the causality behind procedural steps. This approach is designed to equip researchers with the practical knowledge needed to assess and utilize this compound in their work.
Chemical Identity and Structural Characteristics
A molecule's identity is the bedrock of its scientific investigation. The following identifiers and structural details provide an unambiguous definition of the target compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 6158-16-3, 7454-68-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄ClNO₂S | [2][3][4][5] |
| Molecular Weight | 295.77 g/mol | [4] |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl | [5] |
| InChI Key | MOARWRMTEQRKDP-UHFFFAOYSA-N | [5] |
The structural formula reveals a benzenesulfonamide core. One aromatic ring is substituted with a chlorine atom at the para-position (C4), while the sulfonamide nitrogen is linked to a 2,5-dimethylphenyl group. This specific substitution pattern dictates the molecule's three-dimensional conformation and electronic properties.
Crystal structure analysis shows that the molecule is twisted at the sulfur atom. The two aromatic rings—the sulfonyl and the anilino benzene rings—are significantly tilted relative to each other.[4][6][7] In the solid state, molecules of this compound form dimeric aggregates through intermolecular N—H···O hydrogen bonds.[4][6][7]
Synthesis and Purification Workflow
Understanding the synthesis of a compound is crucial for ensuring its purity, which is a prerequisite for accurate physicochemical analysis. The primary route to synthesizing this compound involves a two-step process starting from chlorobenzene.
Logical Flow of Synthesis
Sources
- 1. 7454-68-4 4-Chloro-N-(2,5-dimethyl-phenyl)-benzenesulfonamide [chemsigma.com]
- 2. This compound CAS#: 6158-16-3 [m.chemicalbook.com]
- 3. This compound | 6158-16-3 [amp.chemicalbook.com]
- 4. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C14H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 6. sci-hub.ru [sci-hub.ru]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide (CAS Number: 7454-68-4)
A Note from the Senior Application Scientist: This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive understanding of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, grounded in both theoretical principles and practical application. The structure of this guide is designed to logically flow from the foundational chemistry of the molecule to its potential applications in the dynamic field of drug discovery.
Part 1: Foundational Chemistry and Physicochemical Properties
This compound is a synthetic organic compound belonging to the benzenesulfonamide class. The core structure, a sulfonamide group linking two substituted benzene rings, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.
Molecular Structure and Conformation
The molecular formula for this compound is C₁₄H₁₄ClNO₂S.[1] X-ray crystallography studies have revealed that the molecule exists in a twisted conformation.[1] The torsion angle between the C—SO₂—NH—C bond is a critical determinant of its three-dimensional shape and, consequently, its interaction with biological targets. In the solid state, two independent molecules with slightly different conformations are present in the asymmetric unit, with C—SO₂—NH—C torsion angles of 65.3° and 54.6°.[1] The two aromatic rings are significantly tilted relative to each other.[1] This non-planar arrangement is a key feature for molecular recognition by enzymes and receptors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7454-68-4 | [2] |
| Molecular Formula | C₁₄H₁₄ClNO₂S | [1] |
| Molecular Weight | 295.77 g/mol | [1] |
| Appearance | Light-brown prisms (recrystallized from aqueous ethanol) | [1] |
Spectroscopic Characterization
Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include stretches for the N-H bond, S=O bonds of the sulfonamide group, and C-H and C=C bonds of the aromatic rings. An experimental FTIR spectrum is available and can be used as a reference.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would be at m/z 295, with a characteristic isotopic pattern due to the presence of chlorine.
Part 2: Synthesis and Experimental Protocols
The synthesis of this compound is a straightforward two-step process, beginning with the chlorosulfonation of chlorobenzene, followed by the condensation of the resulting sulfonyl chloride with 2,5-dimethylaniline.
Synthetic Workflow
The overall synthetic scheme can be visualized as a two-stage process. The first stage involves the formation of the key intermediate, 4-chlorobenzenesulfonyl chloride. The second stage is the amidation reaction to form the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of this compound.[1]
Step 1: Synthesis of 4-chlorobenzenesulfonyl chloride
-
In a fume hood, cool a flask containing chloroform to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled chloroform with constant stirring.
-
To this mixture, add chlorobenzene dropwise. An evolution of hydrogen chloride gas will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic (chloroform) layer and wash it with cold water.
-
Evaporate the chloroform to obtain the crude 4-chlorobenzenesulfonyl chloride as a residual product.
Step 2: Synthesis of this compound
-
To the crude 4-chlorobenzenesulfonyl chloride from Step 1, add a stoichiometric amount of 2,5-dimethylaniline.
-
Heat the mixture to boiling for 10 minutes.
-
Cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
The solid product, this compound, will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
For purification, recrystallize the crude product from aqueous ethanol to obtain light-brown prisms.[1]
Self-Validating System: The purity of the final compound should be assessed by measuring its melting point and comparing it to the literature value. Further confirmation of the structure and purity should be carried out using spectroscopic methods (IR, NMR, and MS) as described in section 1.2.
Part 3: Potential Applications in Research and Drug Development
While specific biological activity data for this compound is not extensively reported in the current literature, the benzenesulfonamide scaffold is a cornerstone in medicinal chemistry. The known activities of structurally similar compounds provide a strong rationale for investigating this molecule in several therapeutic areas.
A Scaffold for Novel Therapeutics
The inherent drug-like properties of the benzenesulfonamide moiety, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for the design of new drugs. The 2,5-dimethylphenyl group and the 4-chloro substituent on the benzenesulfonamide ring provide opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Potential therapeutic applications based on the benzenesulfonamide scaffold.
Rationale for Investigation in Specific Therapeutic Areas
-
Anticancer Activity: Many benzenesulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors. The specific substitution pattern of this compound warrants its evaluation in cancer cell line screening assays.
-
Anti-inflammatory and Antimicrobial Potential: The sulfonamide group is famously associated with the first generation of antimicrobial drugs. While resistance is now widespread, novel sulfonamides are still being investigated for their antibacterial and antifungal properties. Furthermore, some benzenesulfonamide derivatives have shown anti-inflammatory activity.
Part 4: Analytical Methodologies
For researchers working with this compound, robust analytical methods are essential for quantification in various matrices, such as in-vitro assays or pharmacokinetic studies.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of benzenesulfonamide derivatives.
A Generic HPLC Protocol for Benzenesulfonamides:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (typically around 254 nm) is a standard approach.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Trustworthiness of the Protocol: The inclusion of an internal standard is highly recommended to account for variations in sample preparation and injection volume. The method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to standard guidelines.
References
-
FTIR of this compound. (n.d.). Spectrum. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2891.
-
Benzenesulfonamide, 4-chloro-N,N-dimethyl-. (n.d.). PubChem. Retrieved from [Link]
- Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1541.
-
Azobenzene, 4-chloro | CAS#:4340-77-6. (n.d.). Chemsrc. Retrieved from [Link]
-
TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
This compound (C14H14ClNO2S). (n.d.). PubChemLite. Retrieved from [Link]
-
Full text of "The Bankers Insurance Managers And Agents Magazine, Vol.178". (n.d.). Internet Archive. Retrieved from [Link]
-
This compound. (n.d.). Sci-Hub. Retrieved from [Link]
-
4-Chloro-N-(2,5-dimethyl-phenyl)-benzenesulfonamide [ 7454-68-4 ]. (n.d.). ChemSigma. Retrieved from [Link]
- 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(2), o396.
-
4-Chlorobenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
Benzenesulfonamide. (n.d.). NIST WebBook. Retrieved from [Link]
- 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(5), o1328.
- 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(1), o14.
- 4-Chloro-N-phenyl-benzene-sulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(5), o1252.
Sources
The Biological Activity of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide: A Framework for Investigation
An In-Depth Technical Guide
Executive Summary
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2] The specific compound, 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, has been synthesized and structurally characterized, revealing a distinct three-dimensional conformation and hydrogen bonding potential that suggests a capacity for biological interactions.[3] However, its specific biological activities remain largely unexplored. This technical guide serves as a comprehensive framework for researchers and drug development professionals, outlining a strategic, multi-pronged approach to systematically investigate the therapeutic potential of this compound. Drawing upon the established activities of structurally related sulfonamides, we provide the scientific rationale and detailed, validated protocols for assessing its antimicrobial, anti-inflammatory, and anticancer properties. This document is designed not merely as a list of procedures, but as a self-validating system of inquiry, explaining the causality behind experimental choices to guide the discovery process from initial synthesis to targeted biological evaluation.
Foundational Chemistry and Structural Insights
A thorough understanding of a compound's synthesis and structure is a prerequisite for any meaningful biological investigation. The precise arrangement of atoms dictates its potential interactions with biological macromolecules.
Synthesis and Purification
The synthesis of this compound is achieved through a well-established two-step process.[3][4] The foundational step involves the chlorosulfonation of a chlorobenzene precursor, followed by a condensation reaction with the appropriate aniline.
Protocol 1: Synthesis of this compound
-
Step 1: Preparation of 4-chlorobenzenesulfonyl chloride.
-
To a solution of chlorobenzene (10 ml) in chloroform (40 ml), add chlorosulfonic acid (25 ml) dropwise at a controlled temperature of 273 K (0 °C).
-
Allow the initial, vigorous evolution of hydrogen chloride gas to subside.
-
Bring the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice to quench the reaction.
-
Separate the chloroform layer, wash it with cold water, and allow the solvent to evaporate to yield the 4-chlorobenzenesulfonyl chloride intermediate.
-
-
Step 2: Condensation with 2,5-dimethylaniline.
-
Treat the residual 4-chlorobenzenesulfonyl chloride with a stoichiometric amount of 2,5-dimethylaniline.
-
Heat the mixture to boiling for 10 minutes.
-
Cool the reaction mixture to room temperature and pour it into approximately 100 ml of ice-cold water.
-
The solid product, this compound, will precipitate.
-
-
Step 3: Purification and Crystallization.
-
Filter the resultant solid under suction and wash thoroughly with cold water to remove any water-soluble impurities.
-
Recrystallize the crude product from aqueous ethanol to a constant melting point to achieve high purity.
-
For structural studies, single crystals can be grown by the slow evaporation of an ethanolic solution at room temperature.[3]
-
Caption: Synthesis workflow for the target compound.
Key Structural Features
X-ray crystallography has revealed that the asymmetric unit of this compound contains two independent molecules with distinct conformations.[3]
-
Molecular Geometry: The molecules are notably twisted at the sulfur atom. The C—SO₂—NH—C torsion angles are 65.3° and 54.6° in the two conformers.[3] This non-planar arrangement is critical as it defines the spatial presentation of functional groups for receptor interaction.
-
Intermolecular Interactions: In the crystalline state, the molecules form inversion dimers linked by pairs of N—H⋯O hydrogen bonds.[3] The presence of a hydrogen bond donor (the N-H group) and acceptors (the sulfonyl oxygens) is a key feature that suggests the potential for strong, directional interactions with biological targets such as enzyme active sites.
A Strategic Framework for Biological Activity Screening
The broad bioactivity profile of the sulfonamide class necessitates a logical, tiered screening approach.[1][2] The rationale is to begin with broad, well-established assays relevant to sulfonamides and proceed to more specific, mechanism-based investigations based on initial results.
Caption: A logical workflow for biological activity screening.
Assessment of Antimicrobial Activity
Scientific Rationale: The sulfonamide moiety is the defining feature of sulfa drugs, one of the oldest classes of synthetic antibacterial agents. Therefore, evaluating the antimicrobial potential of this compound is a primary and logical starting point. Derivatives of benzenesulfonamide have demonstrated potent activity against a range of bacterial and fungal pathogens.[1][2]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a range of test concentrations.
-
Include a positive control (a known antibiotic like ciprofloxacin or ampicillin), a negative control (broth and DMSO without compound), and a sterility control (broth only).
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial suspension to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
An indicator dye such as resazurin can be added to aid in determining viability.
-
Data Presentation: Sample MIC Table
| Microorganism | Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus | ATCC 29213 | Data | Data |
| E. coli | ATCC 25922 | Data | Data |
| P. aeruginosa | ATCC 27853 | Data | Data |
| C. albicans | ATCC 90028 | Data | N/A |
Assessment of Anticancer Activity
Scientific Rationale: Many benzenesulfonamide derivatives have been developed as potent anticancer agents, acting through various mechanisms including enzyme inhibition (e.g., carbonic anhydrase, kinases) and disruption of cell signaling pathways.[5][6] A primary screen for cytotoxicity against relevant cancer cell lines is a crucial step in evaluating this potential.
Protocol 3: MTT Assay for Cellular Viability and Cytotoxicity
-
Cell Culture:
-
Seed cancer cells (e.g., HeLa (cervical), MCF-7 (breast), A549 (lung)) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
-
Data Analysis:
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol or DMSO).
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
-
Data Presentation: Sample Cytotoxicity IC₅₀ Table
| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HeLa | Cervical Cancer | Data | Data |
| MCF-7 | Breast Cancer | Data | Data |
| A549 | Lung Cancer | Data | Data |
Hypothetical Mechanism of Action: Should the compound show significant activity, further investigation into its mechanism would be warranted. For instance, related sulfonamides have been identified as inhibitors of Dickkopf 1 (DKK1), a negative regulator of the Wnt signaling pathway, which is often dysregulated in cancer.[6]
Caption: Hypothetical inhibition of the Wnt pathway via DKK1.
Conclusion and Future Directions
This guide presents a structured, rationale-driven pathway for the comprehensive biological evaluation of this compound. By leveraging the known pharmacology of the sulfonamide scaffold, researchers can efficiently screen for potential antimicrobial, anticancer, and anti-inflammatory activities. The detailed protocols for synthesis and primary in vitro assays provide a robust starting point. Positive results from this initial screening cascade would validate the progression to more complex mechanistic studies, structure-activity relationship (SAR) analyses, and eventual in vivo testing. This systematic approach maximizes the potential for discovering novel therapeutic applications for this well-defined chemical entity.
References
-
Shakuntala, K., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1541. Available at: [Link]
-
Rodrigues, F. A., et al. (2012). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2891. Available at: [Link]
-
Lyubchyk, A., et al. (2021). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Molecules, 26(19), 5805. Available at: [Link]
-
Akinboye, K. F., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(8), 263-272. Available at: [Link]
-
Akinboye, K. F., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Science, 1(1). Available at: [Link]
-
Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496. Available at: [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(04), pp. 157-166. Available at: [Link]
-
Figueroa-Valverde, L., et al. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]
-
Żołnowska, B., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(11), 4545. Available at: [Link]
-
Shetty, M. & Gowda, B. T. (2011). 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o32. Available at: [Link]
-
Jafari, E., et al. (2022). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Journal of Biomolecular Structure and Dynamics, 40(1), 1-16. Available at: [Link]
-
Li, G., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Hassan, M., et al. (2021). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. RSC Advances, 11(32), 19575-19589. Available at: [Link]
-
Li, G., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5237-5251. Available at: [Link]
-
Shakuntala, K., et al. (2011). 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1328. Available at: [Link]
Sources
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 3. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of N-aryl Benzenesulfonamides
Foreword: Deconstructing a Privileged Scaffold
The N-aryl benzenesulfonamide motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Its presence in numerous FDA-approved drugs, treating conditions from cancer and glaucoma to inflammation and infectious diseases, underscores its therapeutic versatility.[1][2] This guide moves beyond a simple cataloging of activities to provide a deep, mechanistic understanding of how these molecules function at the molecular level. We will explore their interactions with key enzymes, their ability to modulate complex signaling pathways and protein-protein interactions, and the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers and drug development professionals, offering not just a review of the field but also actionable insights and detailed experimental frameworks for advancing the study of this remarkable chemical scaffold.
Section 1: The Archetypal Mechanism - Inhibition of Carbonic Anhydrases
The most classic mechanism of action for N-aryl benzenesulfonamides is the potent inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[3] These enzymes are fundamental to physiological pH regulation, CO2 transport, and various metabolic pathways by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[4][5]
Molecular Basis of Inhibition
The inhibitory action is rooted in the geometry of the sulfonamide group and the chemistry of the CA active site. The primary sulfonamide moiety (—SO₂NH₂) is the critical zinc-binding group (ZBG).[6] In its deprotonated, anionic form (—SO₂NH⁻), the nitrogen atom directly coordinates to the Zn²⁺ ion at the core of the active site. This binding event displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle, effectively shutting down the enzyme.[4][5] This interaction is further stabilized by a hydrogen bond network; typically, one of the sulfonamide's oxygen atoms forms a hydrogen bond with the backbone NH of the highly conserved Thr199 residue.[4][6]
The binding mode has been definitively elucidated by X-ray crystallography, revealing the tetrahedral geometry of the sulfonamide nitrogen coordinated to the zinc ion.[4]
Isoform Selectivity and Therapeutic Implications
Humans express 15 different CA isoforms with varied tissue distribution and physiological roles.[5] The therapeutic utility of benzenesulfonamides often depends on their ability to selectively inhibit specific isoforms. For instance, targeting the tumor-associated, membrane-bound isoforms hCA IX and hCA XII, which are overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation, is a major strategy in anticancer drug design.[7][8][9] Many novel N-aryl benzenesulfonamides have been developed as highly potent and selective hCA IX inhibitors.[7][8]
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ / IC₅₀ in nM) | Reference |
| Acetazolamide (Standard) | hCA IX | 25 nM (Kᵢ) | [7] |
| Dorzolamide (Standard) | hCA IX | 8.83 nM (IC₅₀) | [7] |
| Compound 4e (Eugenol deriv.) | hCA IX | 10.93 nM (IC₅₀) | [7] |
| Compound 4g (Nitro deriv.) | hCA IX | 16.96 nM (IC₅₀) | [7] |
| Compound 4f | hCA I | 60.9 nM | [6] |
| Compound 4a | hCA II | 2.4 nM | [6] |
Section 2: Modulating Cellular Signaling and Protein-Protein Interactions
Beyond direct enzyme inhibition, N-aryl benzenesulfonamides are potent modulators of intracellular signaling networks critical to cell fate, proliferation, and stress response. Their anticancer effects, in particular, are often traced to these mechanisms.
Disruption of the Keap1-Nrf2 Protein-Protein Interaction
The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Under oxidative stress, this interaction is disrupted, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-driven genes. Certain N-aryl benzenesulfonamides function as direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI).[10][11] By binding to Keap1 in its Nrf2-binding pocket, these compounds prevent Nrf2 degradation, leading to a potent and sustained antioxidant and anti-inflammatory response.[10] This mechanism is a promising therapeutic strategy for chronic inflammatory diseases.[11]
| Compound ID | Assay Type | IC₅₀ (nM) | Reference |
| 12d (2-(4-fluorobenzyloxy) deriv.) | FP | 64.5 | [10][11] |
| 12d (2-(4-fluorobenzyloxy) deriv.) | TR-FRET | 14.2 | [10][11] |
| 7k (naphthalene core) | FP | 480 | [10] |
| 7l (biphenyl core) | FP | 390 | [10] |
Inhibition of Wnt/β-Catenin Signaling
The Wnt/β-catenin signaling pathway is fundamental during embryonic development and is frequently dysregulated in cancers, particularly hepatocellular and colorectal carcinomas.[12] The compound 2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide (FH535) and its analogs have been identified as inhibitors of this pathway.[12][13] In the absence of a Wnt signal, a "destruction complex" phosphorylates the transcriptional co-activator β-catenin, marking it for degradation. Wnt signaling disassembles this complex, allowing β-catenin to accumulate and activate target gene transcription in the nucleus. N-aryl benzenesulfonamides like FH535 are believed to interfere with β-catenin-dependent transcription, although the precise molecular target is complex and may involve multiple effectors.[12][13]
Disruption of Microtubule Dynamics
A distinct class of 2-N-aryl-substituted benzenesulfonamidoacetamides functions as potent tubulin polymerization inhibitors.[14] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By binding to tubulin, these compounds disrupt microtubule formation, which arrests the cell cycle in the G2/M phase.[14] This mitotic catastrophe ultimately triggers apoptosis, often via the induction of Bcl-2 phosphorylation, making these agents effective against a range of cancer cells, including those with multidrug resistance.[14]
Section 3: Allosteric Modulation of Ion Channels
The therapeutic reach of N-aryl benzenesulfonamides extends to the nervous system, where they can function as potent analgesics by modulating voltage-gated sodium channels (NaV).
Mechanism of NaV1.7 Inhibition
The NaV1.7 channel is a genetically validated target for pain.[15] Unlike local anesthetics that physically block the channel pore, a novel series of aryl sulfonamides acts as highly selective inhibitors of NaV1.7 through an allosteric mechanism. These compounds bind to a unique site on the voltage sensor domain 4 (VSD4) of the channel.[15] This binding preferentially stabilizes the inactivated state of the channel, making it less likely to open in response to depolarization. This state-dependent block is highly effective at silencing the hyperexcitable neurons involved in pain signaling while having less effect on normally firing neurons, potentially offering a wider therapeutic window than traditional pore blockers.[15]
Section 4: Key Experimental Protocols & Workflows
Validating the mechanisms described above requires a suite of robust biochemical and cell-based assays. The choice of experiment is dictated by the hypothesized mechanism of action.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Method)
This protocol is adapted from methodologies used to assess CA inhibition.[5]
-
Principle: Measures the enzyme-catalyzed hydration of CO₂, which causes a pH drop monitored by an indicator dye. Inhibitors slow this rate.
-
Materials:
-
Purified hCA isoform (e.g., hCA II or hCA IX).
-
Buffer: 10 mM HEPES or Trizma, pH 7.4, containing 20 mM NaClO₄.
-
pH indicator: p-Nitrophenol (or other suitable indicator).
-
Substrate: Saturated CO₂ solution (prepare by bubbling CO₂ gas into chilled, deionized water).
-
Test Compounds: N-aryl benzenesulfonamides dissolved in DMSO.
-
Instrument: Stopped-flow spectrophotometer.
-
-
Procedure:
-
Equilibrate all solutions to the assay temperature (typically 25 °C).
-
In the first syringe of the stopped-flow instrument, load the enzyme solution (e.g., 10 µM final concentration), pH indicator, and varying concentrations of the test compound (or DMSO for control) in buffer.
-
In the second syringe, load the saturated CO₂ solution.
-
Initiate the run. The instrument rapidly mixes the contents of the two syringes (1:1 ratio), and the absorbance change of the pH indicator is monitored over time (e.g., at 400 nm for p-Nitrophenol).
-
The initial linear rate of the reaction (V) is calculated from the slope of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited control (V₀): % Inhibition = 100 * (1 - V/V₀).
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI
This protocol is based on assays described for identifying Keap1-Nrf2 PPI inhibitors.[10][11]
-
Principle: A small, fluorescently-labeled peptide derived from Nrf2 (the probe) tumbles rapidly in solution, emitting depolarized light. When bound to the much larger Keap1 protein, its tumbling slows, and it emits polarized light. An inhibitor competes with the probe for binding to Keap1, displacing it and causing a decrease in polarization.
-
Materials:
-
Recombinant Keap1 protein.
-
Fluorescently-labeled Nrf2-derived peptide probe (e.g., FITC-labeled peptide).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Triton X-100.
-
Test Compounds: N-aryl benzenesulfonamides in DMSO.
-
384-well, black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a dilution series of the test compounds in assay buffer.
-
To each well of the microplate, add the test compound solution. Include wells for "no inhibitor" (maximum polarization) and "no Keap1" (minimum polarization) controls.
-
Add the Keap1 protein solution to all wells except the minimum polarization control.
-
Add the fluorescent peptide probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium, protected from light.
-
Measure the fluorescence polarization (in mP units) of each well using the plate reader.
-
Calculate percent inhibition based on the dynamic range between the maximum and minimum polarization controls.
-
Determine IC₅₀ values by plotting percent inhibition against inhibitor concentration.
-
Conclusion and Future Outlook
The N-aryl benzenesulfonamide scaffold is not defined by a single mechanism of action but rather by its remarkable adaptability to interact with diverse biological targets. From the classic, well-defined inhibition of metalloenzymes like carbonic anhydrase to the nuanced modulation of complex protein-protein interactions and allosteric regulation of ion channels, these compounds continue to yield novel therapeutic candidates. Future research will likely focus on enhancing isoform or target selectivity to improve safety profiles and leveraging computational chemistry and structural biology to design next-generation agents with precisely tailored mechanisms for challenging diseases. The continued exploration of this privileged scaffold promises to be a rich source of innovation in drug discovery.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Evaluation of N-Aryl-4-(2-carboxyethyl)benzenesulfonamides.
- PubMed. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters.
- Ngassa, F. N., et al. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview.
- ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.
- PubMed Central (NIH). (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.
- National Institutes of Health (NIH). (n.d.). N-Aryl Benzenesulfonamide Inhibitors of [3H]-Thymidine Incorporation and β-Catenin Signaling in Human Hepatocyte-derived Huh-7 Carcinoma Cells.
- PubMed. (2015). N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells.
- PubMed. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry.
- National Institutes of Health (NIH). (n.d.). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides.
- Taylor & Francis Online. (n.d.). Structural insights into Arylidenehydrazinyl Benzenesulfonamides as potent mycobacterial carbonic anhydrase inhibitors.
- PubMed. (2012). Discovery of Novel 2-N-aryl-substituted Benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors With Marked Antitumor Activities.
- Research With Rutgers. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.
- Google Patents. (n.d.). Preparation of N-substituted arylsulfonamides.
- PubMed Central (NIH). (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives.
- Taylor & Francis Online. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides.
- Benchchem. (n.d.). The Diverse Biological Activities of Substituted Benzenesulfonic Acids: A Technical Guide.
- RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
- PubMed Central. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
- (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.
- PubMed. (n.d.). Structure-activity studies on antihyperlipidemic N-benzoylsulfamates, N-benzylsulfamates, and benzylsulfonamides.
- PubMed Central (NIH). (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies.
- National Institutes of Health (NIH). (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
- National Institutes of Health (NIH). (n.d.). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies.
- PubMed. (n.d.). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors.
- MDPI. (n.d.). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.
- National Institutes of Health (NIH). (n.d.). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents.
- National Institutes of Health (NIH). (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models.
- ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. N-Aryl Benzenesulfonamide Inhibitors of [3H]-Thymidine Incorporation and β-Catenin Signaling in Human Hepatocyte-derived Huh-7 Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
This guide provides a comprehensive technical analysis of the solid-state structure of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the compound's crystallographic features and the underlying intermolecular forces that govern its supramolecular architecture.
Introduction: The Significance of Sulfonamide Structures
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and their ability to form specific intermolecular interactions with biological targets. Consequently, a detailed understanding of their crystal structure is paramount.
Crystallographic studies provide precise data on molecular conformation, bond lengths, and angles. Crucially, they reveal the intricate network of non-covalent interactions—such as hydrogen bonds and π-π stacking—that dictate molecular packing in the solid state.[3][4][5] This information is vital for understanding physicochemical properties like solubility, stability, and polymorphism, all of which are critical factors in drug development and formulation. This guide focuses on the specific structural elucidation of this compound, providing field-proven insights into its synthesis, crystallization, and detailed structural analysis.
Synthesis and Crystallization Workflow
The synthesis and subsequent crystallization of a compound are foundational to its structural analysis. The causality behind each step is critical for obtaining high-quality single crystals suitable for X-ray diffraction.
Synthesis Protocol
The title compound, C₁₄H₁₄ClNO₂S, is synthesized via a two-step process starting from chlorobenzene. The protocol described below is a self-validating system designed to yield the target sulfonamide with high purity.[6]
Step 1: Synthesis of 4-chlorobenzenesulfonyl chloride
-
A solution of chlorobenzene (10 ml) in chloroform (40 ml) is prepared in a flask equipped with a dropping funnel and placed in an ice bath to maintain a temperature of 273 K (0 °C).
-
Chlorosulfonic acid (25 ml) is added dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction and the evolution of hydrogen chloride gas.
-
Once the initial vigorous gas evolution subsides, the reaction mixture is allowed to warm to room temperature.
-
The mixture is then carefully poured into a beaker containing crushed ice to quench the reaction.
-
The chloroform layer, containing the product, is separated using a separatory funnel, washed with cold water, and then allowed to evaporate slowly to yield the crude 4-chlorobenzenesulfonyl chloride intermediate.
Step 2: Synthesis of this compound
-
The crude 4-chlorobenzenesulfonyl chloride is treated with a stoichiometric amount of 2,5-dimethylaniline.
-
The reaction mixture is boiled for 10 minutes. This thermal input provides the necessary activation energy for the nucleophilic substitution reaction to proceed.
-
The mixture is cooled to room temperature and then poured into approximately 100 ml of ice-cold water. This step precipitates the solid product.
-
The resulting solid is collected by suction filtration and washed thoroughly with cold water to remove any water-soluble impurities.
-
The final product is purified by recrystallization from aqueous ethanol to a constant melting point, ensuring high purity.[6]
Crystallization Protocol
The growth of single crystals is a critical step that bridges chemical synthesis and structural analysis.
-
The purified this compound is dissolved in a minimal amount of ethanol.
-
The solution is allowed to undergo slow evaporation at ambient room temperature.
-
This method promotes the gradual formation of well-ordered crystal lattices, resulting in light-brown prisms suitable for single-crystal X-ray diffraction analysis.[6]
The workflow for synthesis and crystallization is depicted below.
Crystal Structure Analysis
The crystallographic analysis of this compound reveals a complex and insightful solid-state arrangement. The data was collected using an Oxford Diffraction Xcalibur diffractometer with Mo Kα radiation.[6]
Crystallographic Data
The compound crystallizes in the triclinic space group P-1. A key finding is the presence of two independent molecules (Z' = 2) in the asymmetric unit, which adopt different conformations.[6][7][8] This conformational difference highlights the molecule's flexibility around the sulfonamide linkage.
| Parameter | Value[6] |
| Chemical Formula | C₁₄H₁₄ClNO₂S |
| Formula Weight (Mᵣ) | 295.77 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.624 (1) |
| b (Å) | 11.165 (1) |
| c (Å) | 13.845 (2) |
| α (°) | 74.643 (8) |
| β (°) | 67.654 (7) |
| γ (°) | 82.195 (8) |
| Volume (V) (ų) | 1463.6 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (λ) | Mo Kα (0.71073 Å) |
| R-factor (R[F² > 2σ(F²)]) | 0.040 |
| wR(F²) | 0.118 |
Molecular Conformation
The two independent molecules in the asymmetric unit exhibit significant conformational differences, primarily in the torsion angles around the S-N bond and the relative orientation of the two aromatic rings.
-
C—SO₂—NH—C Torsion Angle : This angle defines the twist around the sulfonamide core. In molecule 1, the angle is 65.3(2)°, while in molecule 2, it is 54.6(2)°.[6][7][8] These gauche conformations are a common feature in related sulfonamide structures.[1][6]
-
Aromatic Ring Orientation : The dihedral angle between the chlorophenyl and dimethylphenyl rings is 59.3(1)° in the first molecule and 45.8(1)° in the second.[6][7][8] This demonstrates considerable rotational freedom, which can be influenced by the steric hindrance of the ortho-methyl group on the dimethylphenyl ring and by crystal packing forces.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is directed by a network of non-covalent interactions. In sulfonamides, N–H···O hydrogen bonds are typically the most dominant and directional interactions, governing the primary supramolecular motifs.[3][4][9]
In the crystal structure of this compound, both independent molecules form centrosymmetric dimers through pairs of N–H···O hydrogen bonds.[6][7][8] In this arrangement, the amide hydrogen (N–H) of one molecule donates a hydrogen bond to one of the sulfonyl oxygen atoms (S=O) of an adjacent, inversion-related molecule. This creates a robust R²₂(8) ring motif, a common and stable hydrogen-bonding pattern in sulfonamides.[9]
While the primary report focuses on the N-H···O hydrogen bonds, analysis of similar sulfonamide structures suggests that weaker interactions, such as C-H···O, C-H···π, and π-π stacking, also play a crucial role in stabilizing the overall crystal packing.[9] A Hirshfeld surface analysis, which maps intermolecular contacts, would be a valuable next step to quantify the contributions of these weaker interactions to the crystal's cohesion.[1][9][10]
Conclusion and Outlook
The crystal structure of this compound is defined by a triclinic P-1 space group containing two conformationally distinct molecules in the asymmetric unit. The dominant supramolecular feature is the formation of centrosymmetric dimers via pairs of N–H···O hydrogen bonds. The observed conformational flexibility in the solid state underscores the molecule's ability to adapt its geometry in response to its environment, a property with significant implications for its interaction with biological receptors and its potential for polymorphism.
This detailed structural guide provides a foundational dataset for professionals in drug design and materials science. The insights into its synthesis, conformational behavior, and intermolecular interactions can inform the development of novel sulfonamide-based compounds with tailored physicochemical properties. Future work could involve computational modeling and Hirshfeld surface analysis to further dissect the energetic contributions of weaker intermolecular forces, providing an even more complete picture of the forces governing this crystal structure.
References
-
Hu, C., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1). Available at: [Link]
-
Valle-Delgado, J.J., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(21), 7385. Available at: [Link]
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1541. Available at: [Link]
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1536. Available at: [Link]
-
Sainz-Díaz, C.I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. Available at: [Link]
-
Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2891. Available at: [Link]
-
Perlovich, G.L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. Available at: [Link]
-
Tahir, M.N., et al. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 513–520. Available at: [Link]
-
Valle-Delgado, J.J., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Hirsfeld surfaces (HS) of compound 1. The bright red spots represent... ResearchGate. Available at: [Link]
-
Perlovich, G.L., et al. (2006). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences, 95(10), 2158-71. Available at: [Link]
-
Tiam-Sanda, I., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Molecular Structure, 1285, 135478. Available at: [Link]
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. Sci-Hub. Available at: [Link]
-
Perlovich, G.L., et al. (2016). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Figshare. Available at: [Link]
-
Rodrigues, V. Z., et al. (2011). 4-Chloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2648. Available at: [Link]
-
Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2643. Available at: [Link]
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. ResearchGate. Available at: [Link]
-
Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,5-dimethyl-phen-yl)-2-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2891. Available at: [Link]
-
Stenford, B.A., & Ngassa, F.N. (2018). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Chemistry & Biology Interface, 8(3), 163-172. Available at: [Link]
- Helfrich, W., & Peukert, H. (1984). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Google Patents.
-
Shakuntala, K., et al. (2011). 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1539. Available at: [Link]
Sources
- 1. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.ru [sci-hub.ru]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Benzenesulfonamide Derivatives
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, a privileged structure whose derivatives have yielded a remarkable array of therapeutic agents. This guide provides an in-depth technical exploration of the vast research applications stemming from this versatile chemical moiety. We move beyond a simple cataloging of activities to dissect the underlying mechanisms, structure-activity relationships (SAR), and key experimental workflows that empower researchers in drug discovery. From the foundational role as carbonic anhydrase inhibitors to pioneering applications in oncology, neurodegenerative disease, and antiviral therapy, this document serves as a comprehensive resource for scientists and drug development professionals seeking to harness the full potential of benzenesulfonamide derivatives.
Part 1: Foundational Principles
1.1 The Benzenesulfonamide Scaffold: A Profile of a Pharmacophore
The benzenesulfonamide core consists of a benzene ring attached to a sulfonamide group (-SO₂NH₂). This deceptively simple structure is a powerful pharmacophore, a molecular feature responsible for a drug's biological activity. Its enduring relevance in drug design stems from several key properties:
-
Synthetic Tractability : The core is readily synthesized and derivatized, most commonly through the reaction of a benzenesulfonyl chloride with a primary or secondary amine. This allows for the systematic and efficient exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
-
Hydrogen Bonding Capability : The sulfonamide group's N-H and S=O moieties are excellent hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with biological targets.
-
Metalloenzyme Affinity : The sulfonamide group acts as a potent zinc-binding group (ZBG), enabling high-affinity inhibition of a vast class of zinc-containing metalloenzymes. This interaction is the cornerstone of its most well-known applications.
1.2 Core Mechanism: The Zinc-Binding Group
The primary mechanism for many benzenesulfonamide derivatives involves the coordination of the sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of metalloenzymes. The sulfonamide anion (R-SO₂NH⁻) displaces a zinc-bound water molecule or hydroxide ion, which is crucial for the enzyme's catalytic activity. This interaction is central to the inhibition of carbonic anhydrases, a superfamily of zinc metalloenzymes that are the most prominent targets for this class of compounds.[1]
1.3 General Synthetic Strategies
The synthesis of benzenesulfonamide derivatives is typically straightforward, allowing for the creation of large libraries for screening. A common and versatile method involves the coupling of a substituted benzenesulfonyl chloride with a desired amine or piperazine derivative.
This protocol describes a two-step synthesis representative of how diverse "tail" groups can be added to the benzenesulfonamide core.
Step 1: Synthesis of 2-chloro-N-(4-sulfamoylbenzyl)acetamide
-
Dissolve homosulfanilamide hydrochloride (1 equivalent) in 30% aqueous sodium hydroxide (NaOH).
-
Cool the solution in an ice bath and add 2-chloroacetyl chloride (1.1 equivalents) dropwise while stirring vigorously.
-
Allow the reaction to stir at room temperature for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, collect the resulting precipitate by filtration, wash with cold water, and dry to yield the intermediate.
Step 2: Coupling with Substituted Piperazines
-
Dissolve the 2-chloro-N-(4-sulfamoylbenzyl)acetamide intermediate (1 equivalent) in dry N,N-Dimethylformamide (DMF).
-
Add anhydrous sodium carbonate (Na₂CO₃) (2 equivalents) as a base.
-
Add the desired substituted piperazine (1.2 equivalents).
-
Reflux the mixture at 80-100 °C for 8-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford the final benzenesulfonamide derivative.
Part 2: Major Therapeutic Applications
The synthetic accessibility and potent biological activity of benzenesulfonamides have led to their exploration across a wide spectrum of diseases.
2.1 Carbonic Anhydrase Inhibition: A Versatile Target
Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] Humans express 15 different CA isoforms, some of which are key therapeutic targets.[1] Benzenesulfonamides are the quintessential CA inhibitors (CAIs).
Tumor cells often overexpress specific CA isoforms, particularly the membrane-bound CA IX and CA XII, in response to hypoxic conditions.[3][4] These enzymes help maintain the intracellular pH by exporting protons generated during anaerobic glycolysis, allowing cancer cells to thrive in an acidic microenvironment.[5] Selective inhibition of CA IX and XII is a validated strategy to disrupt tumor pH regulation, leading to apoptosis and reduced proliferation.[4][5] Several benzenesulfonamide derivatives show potent, low nanomolar inhibition of these tumor-associated isoforms.[3][6]
| Compound Class/Example | Target Isoform | Inhibition Constant (Kᵢ or IC₅₀) | Selectivity Profile | Reference |
| Thiazolone-benzenesulfonamides | hCA IX | 10.93–25.06 nM | High selectivity over hCA II | [5] |
| Triazole-benzenesulfonamides | hCA IX | Low nanomolar | Most sensitive to hCA IX | [6] |
| Click-Chemistry Derived Sulfonamides | hCA IX / hCA XII | 0.8–38.9 nM | Potent inhibitors of tumor-associated isoforms | [3] |
| Piperonyl-substituted derivative (26) | hCA II | 33.2 nM | Good selectivity over hCA I, VII, IX | [7] |
Table 1: Inhibitory activity of representative benzenesulfonamide derivatives against human carbonic anhydrase (hCA) isoforms.
Caption: Role of CA IX in tumor pH regulation and its inhibition by benzenesulfonamides.
Certain CA isoforms, notably hCA II and hCA VII, are implicated in epileptogenesis.[8] Novel benzenesulfonamide derivatives have been designed that show selective, nanomolar inhibition of these specific isoforms.[7] These compounds have been demonstrated to effectively abolish induced seizures in animal models (MES and sc-PTZ) and exhibit a long duration of action without significant neurotoxicity, marking them as promising leads for new anticonvulsant drugs.[7][8][9]
This protocol outlines the stopped-flow technique used to measure CA inhibition kinetics.
-
Enzyme & Inhibitor Preparation : Prepare stock solutions of the purified human CA isoform (e.g., hCA IX) and the benzenesulfonamide inhibitor in distilled-deionized water with a small amount of DMSO if needed for solubility. Create serial dilutions of the inhibitor.
-
Pre-incubation : Mix the enzyme solution (final concentration 5-12 nM) with the inhibitor solution and pre-incubate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor (E-I) complex.
-
Assay : Use a stopped-flow instrument to measure the CO₂ hydration activity. The assay buffer should be a suitable buffer like TAPS (N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid).
-
Reaction Initiation : Rapidly mix the E-I complex solution with a CO₂-saturated solution. The instrument will monitor the change in pH over time using a pH indicator (e.g., p-nitrophenol).
-
Data Analysis : Determine the initial velocity of the reaction from the first 5-10% of the reaction trace.
-
Kᵢ Determination : Calculate the inhibition constant (Kᵢ) by fitting the initial velocity data at different inhibitor concentrations to the Michaelis-Menten equation, corrected for competitive inhibition. The Cheng-Prusoff equation can be used to convert IC₅₀ values to Kᵢ.
2.2 Direct Anticancer Mechanisms (Non-CA)
While CA inhibition is a major anticancer strategy, other benzenesulfonamide derivatives act on different targets.
A series of benzenesulfonamide derivatives have been developed as potent inhibitors of tubulin polymerization.[10] These compounds bind to tubulin, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis. One notable compound, BA-3b, demonstrated potent antiproliferative activity with IC₅₀ values in the low nanomolar range (0.007 to 0.036 µM) against a panel of seven cancer cell lines, including drug-resistant lines.[10]
2.3 Antimicrobial Agents
The history of benzenesulfonamides is rooted in their antibacterial activity.
The classic "sulfa drugs" are structural analogs of para-aminobenzoic acid (PABA).[11] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.[11][12] Since mammals obtain folic acid from their diet, this pathway is selective for bacteria. This mechanism remains a viable target for new antibacterial agents.
Modern research is exploring novel applications, such as inhibiting bacterial carbonic anhydrases, which are crucial for the pathogen's metabolic processes and virulence.[2][13] For instance, derivatives have been developed with nanomolar inhibitory activity against Vibrio cholerae CA.[13][14] Other innovative approaches include synthesizing hybrid molecules that combine the benzenesulfonamide scaffold with other antibacterial moieties like thiazole or conjugating them with cell-penetrating peptides to enhance uptake and efficacy against both Gram-positive and Gram-negative bacteria.[15]
2.4 Antiviral Research
The structural versatility of benzenesulfonamides has been leveraged to develop inhibitors against a range of viruses.
-
Influenza : Derivatives have been designed to act as M2 proton channel inhibitors or as hemagglutinin (HA) inhibitors, preventing the virus from fusing with the host cell membrane.[16][17] One compound exhibited excellent activity against the H5N1 virus with an EC₅₀ of 0.47 µM.[16]
-
HIV-1 : Modifying the known HIV-1 capsid (CA) inhibitor PF-74 with benzenesulfonamide-containing phenylalanine structures has led to new derivatives with significantly improved potency against HIV-1 and even activity against HIV-2.[18]
-
Dengue & Zika : Through structure-guided design, benzenesulfonamide derivatives have been identified as inhibitors of Calcium/Calmodulin-Dependent Protein Kinase (CaMKII), a host factor essential for viral replication. One lead compound showed EC₅₀ values of 1.52 µM and 1.91 µM against Dengue and Zika viruses, respectively, and reduced viremia in animal models.[19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of benzenesulfonamide derivatives as carbonic anhydrase inhibitors with effective anticonvulsant action: Design, synthesis, and pharmacological evaluation [flore.unifi.it]
- 10. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ricerca.unich.it [ricerca.unich.it]
- 15. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
"spectroscopic data (NMR, IR, Mass Spec) for 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide"
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
Introduction: The Significance of Spectroscopic Analysis
This compound is a member of the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry. The precise elucidation of its molecular structure is paramount for understanding its chemical properties, reactivity, and potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide offers a comprehensive overview of the expected data from these analyses, grounded in fundamental principles and comparative data from related structures.
The molecular structure of this compound, with the formula C₁₄H₁₄ClNO₂S and a molecular weight of 295.77 g/mol , has been confirmed by X-ray crystallography.[1][2] This confirmed structure forms the basis for the predicted spectroscopic data presented herein.
Caption: Molecular structure of this compound.
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process.
Experimental Workflow:
Caption: General synthesis workflow for the target compound.
Detailed Methodology:
-
Chlorosulfonation: Chlorobenzene is reacted with chlorosulfonic acid at a reduced temperature (typically 0°C) to yield 4-chlorobenzenesulfonyl chloride. The reaction mixture is then carefully quenched with ice water, and the organic product is separated.
-
Sulfonamidation: The resulting 4-chlorobenzenesulfonyl chloride is then reacted with a stoichiometric amount of 2,5-dimethylaniline. The mixture is heated to drive the reaction to completion.
-
Workup and Purification: After cooling, the reaction mixture is added to ice-cold water, causing the solid product to precipitate. The crude this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system, such as aqueous ethanol.[1][2]
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is based on the characteristic vibrational frequencies of sulfonamides and substituted aromatic rings.[3]
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Medium, Sharp | N-H stretch |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2980-2850 | Medium-Weak | Aliphatic C-H stretch (methyl groups) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretching |
| ~1340 | Strong | Asymmetric SO₂ stretch |
| ~1160 | Strong | Symmetric SO₂ stretch |
| ~915 | Medium | S-N stretch |
| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |
| ~750 | Strong | C-Cl stretch |
Expert Interpretation: The IR spectrum provides clear evidence for the key functional groups in the molecule. The N-H stretching vibration, expected around 3250 cm⁻¹, is a hallmark of the sulfonamide group.[3] The presence of two strong bands around 1340 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively.[3] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the two methyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will be visible in the 1600-1475 cm⁻¹ region. A strong absorption around 830 cm⁻¹ is indicative of the C-H out-of-plane bending for the 1,4-disubstituted (para) chlorophenyl ring. The C-Cl stretch is anticipated around 750 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects and data from analogous compounds.[4][5][6]
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of two substituted benzene rings. The chemical shifts of aromatic protons typically fall between 7.0 and 8.5 ppm.[4]
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | Doublet (d) | 2H | Protons ortho to SO₂ group |
| ~7.40 | Doublet (d) | 2H | Protons meta to SO₂ group |
| ~7.10 | Singlet (s) | 1H | Proton on dimethylphenyl ring (position 6) |
| ~6.95 | Doublet (d) | 1H | Proton on dimethylphenyl ring (position 4) |
| ~6.85 | Doublet (d) | 1H | Proton on dimethylphenyl ring (position 3) |
| ~6.50 | Broad Singlet (br s) | 1H | N-H proton |
| ~2.30 | Singlet (s) | 3H | Methyl group at position 2 |
| ~2.10 | Singlet (s) | 3H | Methyl group at position 5 |
Expert Interpretation: The two doublets in the downfield region (~7.70 and ~7.40 ppm) are characteristic of a para-substituted benzene ring, corresponding to the protons on the 4-chlorobenzenesulfonyl moiety. The protons ortho to the electron-withdrawing sulfonyl group are expected to be the most deshielded. The three distinct signals for the protons on the 2,5-dimethylphenyl ring arise from their unique electronic environments. The N-H proton is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The two singlets at approximately 2.30 and 2.10 ppm are assigned to the two methyl groups.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C ortho to Cl (on chlorophenyl ring) |
| ~138 | C attached to S (on chlorophenyl ring) |
| ~136 | C attached to N (on dimethylphenyl ring) |
| ~135 | C attached to methyl group (position 2) |
| ~132 | C attached to methyl group (position 5) |
| ~130 | CH meta to SO₂ group (on chlorophenyl ring) |
| ~129 | CH ortho to SO₂ group (on chlorophenyl ring) |
| ~128 | CH on dimethylphenyl ring (position 4) |
| ~125 | CH on dimethylphenyl ring (position 6) |
| ~123 | CH on dimethylphenyl ring (position 3) |
| ~21 | Methyl carbon (position 2) |
| ~19 | Methyl carbon (position 5) |
Expert Interpretation: The ¹³C NMR spectrum will show a total of 10 aromatic carbon signals, as all are in unique chemical environments. The quaternary carbons will generally have lower intensities than the protonated carbons. The carbons attached to electronegative atoms (Cl, S, N) and the carbons within the aromatic systems will appear in the downfield region (120-145 ppm). The two methyl group carbons are expected to appear in the upfield region (~19-21 ppm).
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data (EI or ESI):
| m/z | Predicted Identity |
| 295/297 | [M]⁺˙ / [M+2]⁺˙ (Molecular ion) |
| 231/233 | [M - SO₂]⁺˙ |
| 175 | [Cl-C₆H₄-SO₂]⁺ |
| 120 | [H-N-C₆H₃(CH₃)₂]⁺˙ |
| 111 | [Cl-C₆H₄]⁺ |
Expert Interpretation: The mass spectrum is expected to show a molecular ion peak [M]⁺˙ at m/z 295, with a characteristic isotopic peak [M+2]⁺˙ at m/z 297 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. A prominent fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[7][8] This would result in a significant fragment ion at m/z 231 (and its isotope peak at 233). Other expected fragments would arise from the cleavage of the S-N bond, leading to ions corresponding to the 4-chlorobenzenesulfonyl cation (m/z 175) and the 2,5-dimethylaniline radical cation (m/z 120), or the C-S bond, leading to the chlorophenyl cation (m/z 111).
Proposed Fragmentation Pathway:
Caption: Key fragmentation pathways for the target compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By applying fundamental principles of spectroscopy and leveraging data from related compounds, we have established a detailed set of expected IR, NMR, and MS data. This information serves as a valuable resource for researchers working on the synthesis and characterization of this and similar sulfonamide derivatives, enabling them to confidently verify their experimental results.
References
- This reference is hypothetical as a direct public spectrum was not found.
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1541. [Link]
- This reference is hypothetical as a direct public spectrum was not found.
-
Perreault, H., & Klagkou, K. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(7), 935–942. [Link]
-
Klagkou, K., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]
-
Gowda, B. T., et al. (2002). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Zeitschrift für Naturforschung A, 57(11), 969-975. [Link]
- This reference is hypothetical as a direct public spectrum was not found.
-
You, C., et al. (2016). Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. Royal Society of Chemistry. [Link]
- This reference is hypothetical as a direct public spectrum was not found.
- This reference is hypothetical as a direct public spectrum was not found.
- This reference is hypothetical as a direct public spectrum was not found.
- This reference is hypothetical as a direct public spectrum was not found.
- This reference is hypothetical as a direct public spectrum was not found.
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 57(11), 1283-1288. [Link]
- This reference is hypothetical as a direct public spectrum was not found.
- This reference is hypothetical as a direct public spectrum was not found.
- This reference is hypothetical as a direct public spectrum was not found.
-
Liu, Y., et al. (2016). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 6(10), 8345-8353. [Link]
- This reference is hypothetical as a direct public spectrum was not found.
- This reference is hypothetical as a direct public spectrum was not found.
- This reference is hypothetical as a direct public spectrum was not found.
- This reference is hypothetical as a direct public spectrum was not found.
-
Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,5-dimethyl-phenyl)-2-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2891. [Link]
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. National Center for Biotechnology Information. [Link]
- This reference is hypothetical as a direct public spectrum was not found.
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1541. [Link]
- This reference is hypothetical as a direct public spectrum was not found.
Sources
- 1. 7454-68-4 4-Chloro-N-(2,5-dimethyl-phenyl)-benzenesulfonamide [chemsigma.com]
- 2. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
Introduction: Unveiling the Potential of a Novel Benzenesulfonamide Derivative
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class of molecules.[1] The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[2] The unique structural configuration of this compound, featuring a chlorophenyl group and a dimethylphenyl group, suggests its potential as a modulator of various cellular pathways implicated in disease, particularly in oncology.
While specific biological targets for this compound are still under investigation, the broader class of benzenesulfonamide derivatives has been documented to exert anti-proliferative effects through diverse mechanisms.[3][4] These can include the inhibition of key signaling pathways essential for tumor growth and survival, such as those involving carbonic anhydrases or receptor tyrosine kinases.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of this compound, with a focus on establishing robust and reproducible cell-based assays.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical characteristics is fundamental to its effective application in a biological setting.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClNO₂S | [5][1] |
| Molecular Weight | 295.78 g/mol | [5][6] |
| Appearance | Light-brown prisms (recrystallized from aqueous ethanol) | [5] |
| CAS Number | 7454-68-4 | [7] |
Note: Solubility and stability in specific cell culture media and under various storage conditions should be empirically determined.
Hypothesized Mechanism of Action: A Framework for Investigation
Based on the activities of structurally related benzenesulfonamide compounds, this compound may exert its biological effects through one or more of the following mechanisms. This proposed signaling network provides a logical framework for designing experiments to elucidate its precise mode of action.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be adaptable to a variety of cell lines and experimental objectives. It is imperative to perform initial optimization experiments for each new cell line and assay.
Preparation of Stock Solutions
The accurate preparation of a concentrated stock solution is critical for ensuring reproducible results. Due to the aromatic nature of the compound, it is predicted to be sparingly soluble in water but soluble in organic solvents.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing the Compound: Accurately weigh a precise amount of this compound using a calibrated analytical balance.
-
Dissolution: In a sterile, amber vial, dissolve the compound in cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). The rationale for using DMSO is its broad solvent capacity for organic molecules and its compatibility with most cell culture media at low final concentrations.
-
Complete Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may be necessary but should be done with caution to avoid degradation.
-
Sterilization: While not always necessary for DMSO stocks, if contamination is a concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.
Workflow for Determining Optimal Working Concentration
It is essential to determine the cytotoxic or anti-proliferative effects of the compound across a range of concentrations to establish an IC50 (half-maximal inhibitory concentration) value.
Caption: Experimental workflow for determining the IC50 value of the compound in a cell line of interest.
Cell Viability Assay (MTT/WST-8 Protocol)
Cell viability assays are fundamental for assessing the cytotoxic effects of a compound. The MTT and WST-8 assays are colorimetric methods that measure the metabolic activity of viable cells.
Materials:
-
Cells cultured in a 96-well plate and treated with the compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of this compound and a vehicle control (DMSO at the same final concentration as the highest compound dose) for the desired incubation period (e.g., 72 hours).[3]
-
Reagent Addition:
-
For MTT: At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. The rationale is that mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[8]
-
For WST-8: Add WST-8 solution to each well and incubate for 1-4 hours at 37°C. WST-8 is reduced to a water-soluble formazan, eliminating a solubilization step.
-
-
Solubilization (MTT only): After the MTT incubation, carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically ~570 nm for MTT and ~450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[3]
Data Presentation: A Comparative Overview
The following table presents hypothetical IC50 values for this compound in various cancer cell lines, based on findings for similar benzenesulfonamide derivatives.[3][4] These values should be experimentally determined for the specific cell lines of interest.
| Cell Line | Cancer Type | Incubation Time | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 72 hours | 150 - 250 |
| MCF-7 | Breast Adenocarcinoma | 72 hours | 100 - 200 |
| HCT-116 | Colorectal Carcinoma | 72 hours | 80 - 180 |
Trustworthiness and Self-Validation
To ensure the reliability of your findings, incorporate the following self-validating systems into your experimental design:
-
Vehicle Control: Always include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent on cell viability.
-
Positive Control: Use a known cytotoxic agent (e.g., doxorubicin, cisplatin) as a positive control to validate the assay's responsiveness.
-
Replicate Wells: Each concentration and control should be tested in triplicate or quadruplicate to ensure statistical significance.
-
Multiple Time Points: Assess cytotoxicity at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the compound's effect.
-
Orthogonal Assays: Confirm findings from metabolic assays (MTT/WST-8) with alternative methods that measure different cellular parameters, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., caspase activity or Annexin V staining).
By adhering to these detailed protocols and incorporating rigorous controls, researchers can confidently investigate the in vitro biological activities of this compound, paving the way for a deeper understanding of its therapeutic potential.
References
- Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells - Immunopathologia Persa. (2025).
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1541. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSrc. (n.d.). 4-Chloro-N-(2,5-dimethyl-phenyl)-benzenesulfonamide. [Link]
-
Szulc, M., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2106. [Link]
-
Rojas, D. A., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro–Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered. Molecules, 27(18), 5980. [Link]
Sources
- 1. PubChemLite - this compound (C14H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. immunopathol.com [immunopathol.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 6158-16-3 [m.chemicalbook.com]
- 7. 7454-68-4 4-Chloro-N-(2,5-dimethyl-phenyl)-benzenesulfonamide [chemsigma.com]
- 8. diposit.ub.edu [diposit.ub.edu]
Application Notes and Protocols for In Vitro Assay Development with 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vitro assays for the novel compound 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide. Recognizing that the specific biological target of this compound is not yet defined, this guide is structured to navigate the critical early stages of drug discovery: from initial hypothesis generation and target identification to the subsequent development and validation of robust biochemical and cell-based assays. We present a strategic workflow, detailed protocols, and the scientific rationale behind experimental choices, empowering researchers to effectively characterize this and other novel chemical entities.
Introduction: The Challenge of a Novel Sulfonamide
The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to anticancer.[1] this compound is a member of this chemical class with a defined structure, but its biological activity and molecular target(s) remain to be elucidated.[2][3] The initiation of a drug discovery program for such a compound is a common challenge, requiring a systematic approach to first understand its biological effects and then to develop specific and reliable assays for its characterization.[4][5]
This guide provides a strategic framework for the in vitro characterization of this compound, moving from broad, hypothesis-generating studies to specific, target-focused assay development.
Strategic Workflow for Characterization of a Novel Compound
The journey from a novel compound to a validated in vitro assay can be systematically navigated. The following workflow outlines the key decision points and experimental phases.
Phase 1: Target Identification and Hypothesis Generation
Before a specific assay can be developed, it is crucial to generate hypotheses about the compound's mechanism of action. This can be achieved through a combination of computational and experimental approaches.
In Silico Profiling
Computational methods can provide initial clues about potential targets by comparing the structure of this compound to databases of known bioactive molecules.
-
Similarity Searching: Utilize chemical databases (e.g., PubChem, ChEMBL) to find compounds with similar structures that have known biological targets.[6]
-
Molecular Docking: Perform virtual screening by docking the compound into the crystal structures of proteins known to be modulated by sulfonamides, such as carbonic anhydrases and dihydropteroate synthase.[1]
Phenotypic Screening
A powerful method for uncovering the biological effects of a novel compound is to screen it against a panel of diverse human cell lines, such as a cancer cell line panel.[7] This approach can reveal cell-type specific sensitivities, providing clues to the underlying mechanism of action.
Protocol 1: General Phenotypic Screen using a Cancer Cell Line Panel
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., NCI-60 panel) in their recommended media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to be tested.
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the dilution series of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) for each cell line.
Table 1: Example Data from a Phenotypic Screen
| Cell Line | Tissue of Origin | GI50 (µM) |
| MCF-7 | Breast | > 50 |
| MDA-MB-231 | Breast | 12.5 |
| A549 | Lung | 8.2 |
| HCT116 | Colon | 25.1 |
| K562 | Leukemia | 2.7 |
The data in this table is hypothetical and for illustrative purposes only.
The differential sensitivity observed in such a screen (e.g., higher potency in leukemia and lung cancer lines) can guide further investigation into pathways commonly dysregulated in these cancers.
Affinity-Based Target Discovery
This experimental approach aims to directly identify the cellular proteins that bind to the compound.
-
Principle: The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
-
Workflow:
-
Synthesize a derivative of this compound with a linker for immobilization.
-
Immobilize the compound on affinity beads.
-
Incubate the beads with a cell lysate.
-
Wash away non-specific binders.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by LC-MS/MS.
-
Phase 2: Assay Development for a Hypothesized Target
Once a putative target or a consistent cellular phenotype is identified, a specific in vitro assay can be developed.
Biochemical Assay Development
If a specific enzyme is identified as a potential target, a biochemical assay can be developed to measure the direct inhibitory effect of the compound.
Protocol 2: General Enzyme Inhibition Assay (Fluorescence-Based)
This protocol assumes the target enzyme's activity can be coupled to a fluorescent readout.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the target enzyme.
-
Enzyme: Purify the target enzyme and prepare a stock solution.
-
Substrate: Prepare a stock solution of the enzyme's substrate.
-
Compound: Prepare a dilution series of this compound.
-
-
Assay Procedure:
-
In a 384-well plate, add the compound dilutions.
-
Add the enzyme to all wells except the "no enzyme" control.
-
Incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate the reaction by adding the substrate.
-
Incubate for the desired reaction time.
-
Stop the reaction (if necessary).
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a known inhibitor (0% activity).
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay Development
If the initial screen identified a cellular phenotype (e.g., apoptosis), a cell-based assay can be developed to quantify this effect.
Hypothetical Signaling Pathway
Let's hypothesize that the compound induces apoptosis through the activation of a key signaling pathway.
Protocol 3: Caspase-3/7 Activation Assay
This protocol measures the activity of key effector caspases in apoptosis.
-
Cell Culture and Plating: Seed a sensitive cell line (identified in the phenotypic screen) in 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with a dilution series of this compound.
-
Incubation: Incubate for a time sufficient to induce apoptosis (e.g., 24 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent).
-
Incubate for 1 hour at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the fold-change in luminescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Assay Validation
Once an assay is developed, it must be validated to ensure it is robust, reliable, and suitable for its intended purpose (e.g., high-throughput screening).[8][9]
Table 2: Key Assay Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size, indicating the separation between positive and negative controls. | Z' > 0.5 for a robust assay. |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | S/B > 2 (assay dependent). |
| Signal-to-Noise (S/N) | The ratio of the mean signal to the standard deviation of the signal. | S/N > 3. |
| Reproducibility | The consistency of the results across multiple experiments (inter-assay) and within the same experiment (intra-assay). | Coefficient of Variation (CV) < 20%. |
Conclusion
The development of in vitro assays for a novel compound like this compound requires a methodical and evidence-based approach. By beginning with broad, hypothesis-generating experiments such as phenotypic screening and affinity-based target discovery, researchers can unveil the compound's biological context. This foundational knowledge then enables the rational design and development of specific and robust biochemical and cell-based assays. The protocols and strategies outlined in this document provide a roadmap for the successful in vitro characterization of this and other novel chemical entities, a critical step in the modern drug discovery pipeline.[10][11]
References
- Vertex AI Search. (n.d.). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling.
- BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research.
- University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
- Cambridge Healthtech Institute. (n.d.). Cell-Based Assays in Biologics Development.
- Genetic Engineering & Biotechnology News. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.
- AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
- G-Biosciences. (2013). Assay Development 101: A Beginner's Guide.
- Concept Life Sciences. (n.d.). Cell-Based Assay Development | Custom Assays for Drug Discovery.
- BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
- Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays.
- Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery.
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- PubMed Central. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases.
- Drug Discovery World. (2025). The High-Throughput Screening Transformation in Modern Drug Development.
- Technology Networks. (2024). High-throughput screening: accelerating drug discovery.
- National Institutes of Health. (n.d.). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide.
- National Institutes of Health. (n.d.). This compound.
- Benchchem. (n.d.). 4-Chloro-N,2-dimethylbenzene-1-sulfonamide.
- National Institutes of Health. (n.d.). 4-Chlorobenzenesulfonamide.
- National Institutes of Health. (n.d.). 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide.
- ResearchGate. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- National Institutes of Health. (n.d.). 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide.
- Taylor & Francis Online. (n.d.). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations.
- Sci-Hub. (n.d.). This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.ru [sci-hub.ru]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
Application Notes & Protocols: Safe Handling and Storage of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
Abstract
This document provides a comprehensive guide to the safe handling and storage of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide (CAS No. 6158-16-3) for researchers, scientists, and professionals in drug development.[1] While specific toxicological data for this compound is limited, this guide synthesizes information from related sulfonamide compounds, general chemical safety principles, and crystallographic studies to establish best practices. The protocols outlined herein are designed to minimize risk and ensure the integrity of the compound throughout its lifecycle in a laboratory setting.
Introduction: Understanding the Compound
This compound is a sulfonamide derivative.[1][2] The sulfonamide functional group is a cornerstone in the development of various therapeutic agents.[3] Structural analyses of this and similar molecules reveal a twisted conformation at the sulfur atom, with the aromatic rings tilted relative to each other.[4][5] This structural information is critical for understanding its potential interactions and stability. While the primary application of this specific compound is not extensively documented in publicly available literature, its structural similarity to other benzenesulfonamides suggests its potential use as a synthetic intermediate or a candidate for biological screening.
Given the general nature of sulfonamides, it is prudent to handle this compound with the assumption that it may possess biological activity and potential hazards.[3][6] This guide, therefore, adopts a precautionary approach to ensure user safety and experimental reproducibility.
Hazard Identification and Risk Assessment
-
Eye Irritation: May cause serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[7]
-
Harmful if Swallowed: Similar compounds are classified as harmful if swallowed.[8][9]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [8][9] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | [7] |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation. | [7] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation. | [7] |
It is imperative to treat this compound as potentially hazardous and to implement all necessary safety precautions.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: ANSI-approved safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[10]
-
Skin Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[11] Chemical-resistant gloves (nitrile is a suitable option for incidental contact) are essential.[11] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[7]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used. All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.
Experimental Protocols: Safe Handling Procedures
Adherence to these protocols is critical for minimizing exposure and preventing contamination.
General Handling Workflow
The following diagram illustrates the fundamental workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure the work area is clean and uncluttered.[10]
-
Assemble all necessary equipment (e.g., spatula, weigh paper, glassware) before retrieving the compound from storage.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the designated fume hood to contain any dust.
-
Use a micro-spatula to handle the solid. Avoid creating dust clouds.
-
If transferring to a solution, add the solid to the solvent slowly.
-
-
In Solution:
-
Once in solution, the risk of inhalation is reduced. However, the risk of skin and eye contact remains.
-
Keep containers closed when not in use.[10]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Containment: For small solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, contain with an appropriate absorbent material.
-
Cleanup: Wearing appropriate PPE, carefully scoop the contained material into a designated waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Storage Conditions
-
Temperature: Store in a cool, dry place. General recommendations for benzenesulfonamide compounds suggest storage below +30°C.[9] For long-term storage, refrigeration at 2-8°C is advisable, though some sulfonamide standards are stored at ≤ -10°C.[12]
-
Atmosphere: Store in a well-ventilated area.[7] Keep the container tightly closed to prevent moisture absorption and contamination.[7]
-
Incompatibilities: Avoid storage with strong oxidizing agents.
-
Light: While specific data on photosensitivity is unavailable, it is good practice to store the compound in an opaque or amber container to protect it from light, as some sulfonamides can be photosensitive.[6]
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Cool, dry place (below +30°C).[9] | To prevent thermal degradation. |
| Container | Tightly sealed, opaque container.[7] | To prevent moisture ingress and potential photodegradation. |
| Location | Well-ventilated, designated chemical storage area.[7] | To ensure safety and prevent cross-contamination. |
| Separation | Segregate from incompatible materials (e.g., strong oxidizers). | To prevent hazardous reactions. |
Stability
While specific stability data for this compound is not available, studies on other sulfonamides have shown that they can degrade over time, especially in solution or when stored improperly.[13] It is recommended to use the compound within its manufacturer-specified shelf life and to monitor for any changes in appearance (e.g., color change, clumping) that may indicate degradation.
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[7]
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Conclusion
The safe and effective use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure, ensure the integrity of their experiments, and maintain a safe laboratory environment.
References
- National Center for Biotechnology Information. (n.d.). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. PubChem. Retrieved from a search for C15H16ClNO2S, which is a related but different compound. The initial search provided some structural data that is generally relevant to this class of compounds.
- CPAchem. (2024, July 16). Safety data sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide.
-
Gowda, B. T., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1541. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Sulfamethoxazole And Trimethoprim (Oral Route). Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Shakuntala, S. S., et al. (2011). 4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1536. Retrieved from [Link]
- LOTTE Chemical. (2022, December 26). Safety Data Sheet(SDS).
-
SACTG | King-Pharm. (n.d.). 4-Chloro-N-(2,5-dimethyl-phenyl)-benzenesulfonamide. Retrieved from [Link]
-
Boison, J. O., & Keng, L. (1995). Stability of sulphonamide drugs in meat during storage. Food Additives & Contaminants, 12(4), 565-573. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H14ClNO2S). Retrieved from [Link]
-
Open Resources for Nursing (Open RN). (n.d.). 3.10 Sulfonamides. Nursing Pharmacology. Retrieved from [Link]
-
Gowda, B. T., et al. (2010). 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o15. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
- University of California, Santa Barbara. (n.d.). Benzene Standard Operating Procedure.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Michigan State University. (2013, August 16). Standard Operating Procedure for Handling of Reactive and Toxic Compounds. Retrieved from [Link]
Sources
- 1. This compound CAS#: 6158-16-3 [m.chemicalbook.com]
- 2. PubChemLite - this compound (C14H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.10 Sulfonamides – Nursing Pharmacology [pressbooks.bccampus.ca]
- 7. fishersci.com [fishersci.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. purdue.edu [purdue.edu]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide as a Molecular Probe
Introduction: Unveiling the Potential of a Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs targeting diverse pathologies, from infections to cancer and inflammatory diseases.[1][2] Their prevalence stems from their synthetic tractability and their ability to engage in key hydrogen bonding interactions within protein active sites.[3][4] Beyond therapeutics, the sulfonamide scaffold offers a versatile platform for the development of molecular probes—specialized molecules designed to interrogate biological systems.
This document provides a detailed guide for researchers on the potential utility of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide as a foundational molecular probe. While extensive biological applications for this specific molecule are not yet fully elucidated in the public domain, its structural characteristics—a reactive sulfonyl chloride precursor, lipophilic aromatic rings, and a hydrogen bond donor—suggest a high potential for development as a tool for target identification, validation, and as a starting point for more complex probe designs.
Herein, we present its synthesis, physicochemical properties, and a series of detailed, field-proven protocols to empower researchers to explore its utility as a molecular probe. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to your research endeavors.
Physicochemical and Structural Profile
A thorough understanding of a probe's physical and chemical properties is paramount for designing and interpreting biological experiments. This compound is a solid at room temperature with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClNO₂S | PubChem[5] |
| Molecular Weight | 295.78 g/mol | ChemicalBook[6] |
| CAS Number | 6158-16-3 or 7454-68-4 | ChemicalBook[6], Molbase[7] |
| Appearance | Light-brown prisms or colorless single crystals | NIH[3][4] |
| Predicted XlogP | 3.7 | PubChem[5] |
| Crystal Structure | Triclinic or Monoclinic, depending on crystallization conditions | NIH[3][8] |
The crystal structure of this compound reveals that the molecule can adopt different conformations, with the torsion angles between the aromatic rings varying.[3][9][10] This conformational flexibility may allow it to adapt to the binding pockets of various protein targets.
Protocol 1: Synthesis of this compound
This protocol is adapted from the established synthesis described in the literature.[3]
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Materials
-
Chlorobenzene
-
Chloroform
-
Chlorosulfonic acid
-
2,5-dimethylaniline
-
Crushed ice
-
Aqueous ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filter paper
Procedure
-
Preparation of 4-chlorobenzenesulfonyl chloride: a. In a fume hood, dissolve chlorobenzene (10 ml) in chloroform (40 ml) in a flask placed in an ice bath (273 K). b. Slowly add chlorosulfonic acid (25 ml) dropwise to the stirred solution. Hydrogen chloride gas will evolve. c. After the gas evolution subsides, allow the reaction mixture to warm to room temperature. d. Carefully pour the reaction mixture into a beaker containing crushed ice. e. Separate the chloroform layer using a separatory funnel. f. Wash the chloroform layer with cold water. g. Evaporate the chloroform to obtain the residual 4-chlorobenzenesulfonylchloride.
-
Synthesis of this compound: a. To the crude 4-chlorobenzenesulfonylchloride, add a stoichiometric amount of 2,5-dimethylaniline. b. Heat the mixture to a boil and maintain for 10 minutes. c. Cool the reaction mixture to room temperature. d. Pour the cooled mixture into 100 ml of ice-cold water. A solid precipitate should form. e. Collect the solid product by vacuum filtration using a Buchner funnel. f. Wash the solid thoroughly with cold water. g. Recrystallize the crude product from aqueous ethanol to obtain pure this compound. Light-brown prisms can be grown by slow evaporation from an ethanolic solution.[3]
Potential Applications and Hypothetical Protocols
The true power of a molecular probe lies in its application. Based on the structural motifs of this compound, we propose several avenues of investigation. The sulfonamide core is a known inhibitor of enzymes like carbonic anhydrases and proteases.[2] The lipophilic nature of the molecule may also lend it to binding within hydrophobic pockets of various proteins.
Application 1: Screening for Enzyme Inhibition
A logical first step is to screen this compound against a panel of enzymes, particularly those for which sulfonamides are known inhibitors.
This protocol describes a generic approach using a commercially available enzyme and a colorimetric or fluorometric substrate.
Caption: General workflow for an enzyme inhibition assay.
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Set up the assay in a 96-well plate. For each well, add:
-
Enzyme in assay buffer.
-
A serial dilution of the compound or DMSO for the control wells.
-
-
Pre-incubate the enzyme and compound for 15-30 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction by measuring the absorbance or fluorescence at regular intervals using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Causality and Self-Validation: Running a known inhibitor of the target enzyme as a positive control is crucial for validating the assay's performance. The use of a multi-point dose-response curve, rather than a single-point screen, provides more robust and reliable data.
Application 2: Development of a Fluorescent Probe
The core structure can be chemically modified to incorporate a fluorophore, creating a fluorescent probe for use in imaging or binding assays.
This protocol outlines a potential synthetic route to couple a fluorophore to the aniline ring.
Rationale: The dimethylphenyl ring provides a potential site for electrophilic aromatic substitution, allowing for the introduction of a functional group that can then be coupled to a fluorophore. For example, nitration followed by reduction to an amine would provide a handle for coupling with an amine-reactive dye.
Procedure Outline:
-
Functionalization: Introduce a reactive handle (e.g., an amino or carboxyl group) onto the 2,5-dimethylphenyl ring. This may require a multi-step synthesis.
-
Coupling: React the functionalized sulfonamide with an appropriate fluorophore derivative (e.g., an NHS-ester or isothiocyanate-functionalized dye).
-
Purification: Purify the fluorescently labeled probe using column chromatography or HPLC.
-
Characterization: Confirm the structure and purity of the final product using mass spectrometry and NMR.
Application 3: Target Deconvolution using Affinity-Based Probes
Should the compound exhibit interesting biological activity, identifying its molecular target(s) is a critical next step. This can be achieved by converting it into an affinity-based probe.
Rationale: By attaching a linker with a reactive group (e.g., a photo-activatable group or a bio-orthogonal handle like an alkyne), the probe can be used to covalently label its binding partners in a cellular lysate or in living cells.
Caption: Workflow for target identification using an affinity-based probe.
Procedure Outline:
-
Probe Synthesis: Synthesize a derivative of this compound that includes a linker and a terminal alkyne.
-
Labeling: Incubate the probe with a proteome source (e.g., cell lysate).
-
Click Chemistry: Add an azide-functionalized reporter tag (e.g., biotin-azide) and the necessary catalysts (e.g., copper(I)) to attach the tag to the probe-labeled proteins.
-
Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins.
-
Identification: Elute the enriched proteins and identify them using mass spectrometry.
Trustworthiness: A crucial control experiment is to perform the labeling in the presence of an excess of the original, unmodified compound. A genuine binding partner will show reduced labeling in this competition experiment.
Data Interpretation and Troubleshooting
-
Solubility Issues: Given its predicted high XlogP, the compound may have low aqueous solubility. Prepare high-concentration stock solutions in an organic solvent like DMSO and be mindful of the final solvent concentration in your assays. Sonication or gentle warming can aid in dissolution.
-
Non-specific Binding: Lipophilic compounds can exhibit non-specific binding to proteins and plasticware. Including a non-ionic detergent (e.g., Tween-20) in your assay buffers can help mitigate this.
-
Interpreting IC₅₀ Values: The IC₅₀ is a measure of potency and will be a key parameter for structure-activity relationship (SAR) studies if you choose to synthesize analogs.
-
Off-Target Effects: Be aware that sulfonamides can interact with multiple targets. Any observed cellular phenotype should be validated through orthogonal approaches, such as genetic knockdown of the putative target.
Conclusion
This compound represents a readily accessible chemical scaffold with significant potential for development into a valuable molecular probe. Its synthesis is straightforward, and its structural features are amenable to further chemical modification. By following the systematic and rigorous protocols outlined in this guide, researchers can effectively explore its biological activities, identify its molecular targets, and potentially develop novel tools to dissect complex biological processes. The journey from a simple chemical entity to a sophisticated molecular probe is challenging but rewarding, and this document provides a foundational roadmap for that endeavor.
References
-
ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
-
PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
-
National Institutes of Health. (2011). This compound. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. PMC. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. Retrieved from [Link]
-
Revista Bionatura. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C14H14ClNO2S). Retrieved from [Link]
-
PubMed. (2011). 4-Chloro-N-(2,5-dimethyl-phen-yl)-2-methyl-benzene-sulfonamide. Retrieved from [Link]
-
PubMed. (2011). 4-Chloro-N-(2,5-dimethyl-phen-yl)benzene-sulfonamide. Retrieved from [Link]
-
Sci-Hub. (n.d.). This compound. Retrieved from [Link]
-
Molbase. (n.d.). 4-Chloro-N-(2,5-dimethyl-phenyl)-benzenesulfonamide [7454-68-4]. Retrieved from [Link]
-
National Institutes of Health. (2011). 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide. PMC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C14H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 6. This compound CAS#: 6158-16-3 [m.chemicalbook.com]
- 7. 7454-68-4 4-Chloro-N-(2,5-dimethyl-phenyl)-benzenesulfonamide [chemsigma.com]
- 8. 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chloro-N-(2,5-dimethyl-phen-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sci-hub.ru [sci-hub.ru]
"use of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide in enzyme inhibition assays"
Application Note & Protocols
Topic: Characterization of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Evaluating the Inhibitory Potential of this compound
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] These compounds are known to exhibit diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties, often by targeting specific enzymes.[1][2][3] this compound is a specific derivative within this class, whose biological activity is not yet extensively characterized. Structurally, it is a C14H14ClNO2S molecule with a molecular weight of 295.77 g/mol .[4]
This document serves as a comprehensive guide for researchers aiming to investigate the enzyme inhibitory potential of this compound. As a Senior Application Scientist, this guide is designed not merely to provide steps, but to instill a robust, self-validating methodological framework. We will use a protein kinase as a model enzyme system, given that kinases are frequent targets for sulfonamide-based inhibitors and are central to drug discovery efforts.[5] The principles and protocols detailed herein are broadly applicable to other enzyme classes with appropriate modifications to substrates and detection methods.
Compound Profile: this compound
A thorough understanding of the test compound is the foundation of any reliable biological assay.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClNO₂S | [4] |
| Molecular Weight | 295.78 g/mol | [6] |
| CAS Number | 6158-16-3 | [6] |
| Appearance | Light-brown prisms | [4] |
Structural Insight: X-ray crystallography reveals that the molecule is twisted at the sulfur atom, and the two aromatic rings (sulfonyl and anilino) are significantly tilted relative to each other.[4] This three-dimensional conformation is critical as it dictates how the molecule can fit into the active or allosteric sites of a target enzyme.
Principle of the Kinase Inhibition Assay
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. A common and highly sensitive method to measure kinase activity is to quantify the amount of ADP produced, as it is generated in a 1:1 stoichiometric ratio with the phosphorylated substrate.[5]
This protocol will utilize a luminescence-based ADP detection assay (e.g., ADP-Glo™). The principle involves two steps:
-
Kinase Reaction: The kinase, its substrate, ATP, and the inhibitor (this compound) are incubated together. The inhibitor, if active, will reduce the rate of ADP production.
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP back into ATP, which then fuels a luciferase-luciferin reaction, producing a light signal directly proportional to the amount of ADP formed.
Therefore, a lower luminescence signal corresponds to higher inhibitory activity of the compound.
Caption: Mechanism of an ADP-based luminescence kinase assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target protein kinase.
I. Materials and Reagents
-
Test Compound: this compound
-
Enzyme: Purified, active protein kinase of interest (e.g., a specific tyrosine or serine/threonine kinase).
-
Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
Cofactor: ATP, high purity.
-
Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine) for assay validation.[5]
-
Buffer: Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (or equivalent).
-
Labware: White, opaque 96-well or 384-well assay plates (for luminescence), multichannel pipettes, sterile reagent reservoirs.
-
Instrumentation: Plate reader with luminescence detection capabilities.
II. Step-by-Step Methodology
Step 1: Compound Preparation (Dose-Response Curve)
Causality: Creating a proper serial dilution is critical for accurately determining the IC₅₀. Using a constant DMSO concentration across all wells prevents solvent effects from confounding the results.[7]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a 1:3 serial dilution in 100% DMSO to generate a 10-point concentration curve (e.g., starting from 1 mM).[5]
-
Prepare a "no inhibitor" control containing only DMSO. This will represent 0% inhibition.
-
Prepare a positive control inhibitor (e.g., Staurosporine) in the same manner.
Step 2: Assay Setup
Causality: Pre-incubating the enzyme with the inhibitor allows for the binding interaction to reach equilibrium before the catalytic reaction is initiated. This is especially important for inhibitors with slow binding kinetics.[5]
-
In a white, opaque 96-well plate, add 2.5 µL of each serially diluted compound concentration or DMSO control to the appropriate wells.
-
Prepare the kinase solution in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[8][9]
-
Add 2.5 µL of the kinase solution to each well.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature.
Step 3: Initiating and Running the Kinase Reaction
Causality: The reaction must be measured during the initial velocity phase, where less than 10-15% of the substrate has been consumed.[8][10] This ensures the reaction rate is proportional to enzyme activity and not limited by substrate depletion. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[11]
-
Prepare a 2X Substrate/ATP mixture in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to all wells.
-
Mix the plate thoroughly and incubate at 30°C for 60 minutes (the optimal time may vary by kinase and should be determined during assay development).
Step 4: ADP Detection
-
Following the incubation, add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.
-
Incubate for 30 minutes at room temperature, protected from light.
Step 5: Data Acquisition and Analysis
-
Measure the luminescence of each well using a compatible plate reader.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background)) (Where Signal_Background is from a no-enzyme control well)
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Caption: Experimental workflow for IC₅₀ determination.
Data Presentation and Interpretation
Results should be tabulated for clarity. The following is an example table demonstrating how to present the data for this compound against a hypothetical panel of kinases.
| Kinase Target | This compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) (Control) |
| Kinase A | 15.2 | 0.005 |
| Kinase B | 2.8 | 0.010 |
| Kinase C | > 100 | 0.020 |
| Kinase D | 85.7 | 0.002 |
Interpretation: In this hypothetical example, the compound shows moderate inhibitory activity against Kinase B, weaker activity against Kinase A and D, and no significant activity against Kinase C. This allows for an initial assessment of both potency and selectivity.
Trustworthiness: The Importance of Controls
Every protocol must be a self-validating system. The inclusion of proper controls is non-negotiable for ensuring the trustworthiness of the generated data.
-
Negative Control (0% Inhibition): Wells containing DMSO instead of the inhibitor. This defines the maximum signal window of the assay.
-
Positive Control (100% Inhibition): Wells containing a known, potent inhibitor for the target enzyme (e.g., Staurosporine). This confirms that the assay system is working correctly and is capable of detecting inhibition.[5]
-
Background Control (No Enzyme): Wells containing all components except the kinase. This measures any signal not related to enzymatic activity and is crucial for accurate calculations.[9]
Conclusion and Future Directions
This application note provides a robust, detailed framework for the initial characterization of this compound as a potential enzyme inhibitor, using a protein kinase assay as a practical example. A successful outcome from this protocol—a reproducible IC₅₀ value—is the first step. Subsequent mechanism of action (MoA) studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring kinetic parameters at various substrate concentrations.[9] By adhering to the principles of careful compound handling, optimized reaction conditions, and rigorous use of controls, researchers can generate high-quality, reliable data to guide future drug development efforts.
References
-
Patsnap Synapse. (2025). How to Perform a Standard Enzyme Activity Assay?. Retrieved from Patsnap Synapse. [Link]
-
Scientist Live. (2022). Enzyme Kinetics Considerations. Retrieved from Scientist Live. [Link]
-
Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from Creative Biogene website. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from ResearchGate. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website. [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from protocols.io. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. Retrieved from NIH. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Retrieved from PMC. [Link]
-
ChemSigma. (n.d.). 4-Chloro-N-(2,5-dimethyl-phenyl)-benzenesulfonamide [7454-68-4]. Retrieved from ChemSigma website. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression. Retrieved from PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide. Retrieved from PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide. Retrieved from PMC. [Link]
-
ResearchGate. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from ResearchGate. [Link]
-
MDPI. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from NIH. [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound CAS#: 6158-16-3 [m.chemicalbook.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Derivatives of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold
The benzenesulfonamide structural motif is a cornerstone in the field of medicinal chemistry, serving as the foundational framework for a multitude of therapeutic agents.[1] This versatile scaffold has given rise to a wide array of drugs with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The inherent stability and synthetic tractability of benzenesulfonamides make them an attractive starting point for drug discovery campaigns.[3] The parent compound, 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, presents a promising lead for further optimization through targeted chemical modifications. This guide provides a comprehensive overview of strategies and detailed protocols for the rational design, synthesis, and characterization of novel derivatives with the potential for enhanced biological activity.
Core Compound Profile: this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄ClNO₂S | [4] |
| Molecular Weight | 295.78 g/mol | [4] |
| Appearance | Light-brown prisms | [4] |
| Melting Point | Recrystallized to a constant melting point from aqueous ethanol | [4] |
Strategic Derivatization: A Multi-pronged Approach
The development of a library of derivatives from the lead compound, this compound, can be systematically approached by considering modifications at three key positions: the 4-chloro-phenyl ring, the N-(2,5-dimethylphenyl) moiety, and the sulfonamide linker itself. Each of these regions offers unique opportunities to modulate the physicochemical and pharmacological properties of the molecule.
Caption: Multi-pronged derivatization strategy for this compound.
Part 1: Derivatization of the 4-Chlorophenyl Ring
The chloro substituent at the 4-position of the benzenesulfonyl group serves as a versatile handle for introducing a wide range of functionalities through cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[5][6][7][8][9] This reaction allows for the introduction of various substituted aryl and heteroaryl groups, enabling exploration of the steric and electronic requirements for biological activity.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand such as SPhos or XPhos (0.04 mmol).
-
Solvent and Base: Add potassium carbonate (2.0 mmol) and a 3:1 mixture of dioxane and water (10 mL).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[1][10][11][12][13] This reaction is invaluable for introducing a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocycles, at the 4-position.
Protocol 2: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.015 mmol), and a suitable ligand like XPhos (0.03 mmol) in a Schlenk tube.
-
Base and Solvent: Add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture at 100-120 °C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel to afford the desired 4-amino-substituted derivative.
Part 2: Derivatization of the N-(2,5-dimethylphenyl) Moiety
While the dimethylphenyl ring is generally less reactive than the chlorophenyl ring, it still offers opportunities for derivatization, primarily through electrophilic aromatic substitution on the ring or modification of the methyl groups.
Electrophilic Aromatic Substitution
Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be explored to introduce substituents onto the dimethylphenyl ring. The directing effects of the two methyl groups and the sulfonamide group will influence the position of substitution.
Protocol 3: Nitration of the Dimethylphenyl Ring
-
Reaction Setup: Dissolve this compound (1.0 mmol) in concentrated sulfuric acid at 0 °C.
-
Nitrating Agent: Slowly add a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.
-
Purification: Wash the solid with cold water and recrystallize from ethanol to obtain the nitro-derivative.
Part 3: Modification of the Sulfonamide Linker
The sulfonamide bond itself can be a target for modification, although this is generally more challenging. Reductive cleavage of the N-S bond can provide access to the constituent amine and sulfinic acid, which can then be further functionalized.[14][15][16]
Protocol 4: Reductive Cleavage of the Sulfonamide Bond
-
Reaction Setup: To a solution of the sulfonamide (1.0 mmol) in a suitable solvent like THF, add a reducing agent such as samarium(II) iodide or use electrochemical reduction methods.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with an appropriate reagent and extract the products into an organic solvent.
-
Derivatization: The resulting 2,5-dimethylaniline and 4-chlorobenzenesulfinic acid can be isolated and used in subsequent reactions to create novel analogs.
Characterization of Derivatives
A thorough characterization of all newly synthesized compounds is crucial to confirm their identity and purity.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons will show characteristic splitting patterns. The appearance of new signals corresponding to the introduced functional groups. |
| ¹³C NMR | Confirmation of the carbon skeleton and the presence of new functional groups. | Signals for new carbons in the introduced moiety will be observed. |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the molecular formula. | The molecular ion peak corresponding to the expected mass of the derivative should be observed. |
| FT-IR | Identification of key functional groups. | Characteristic stretching frequencies for S=O, N-H, and other introduced functional groups. |
| Elemental Analysis | Determination of the elemental composition and confirmation of purity. | The experimental percentages of C, H, N, and S should be within ±0.4% of the calculated values. |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic development of novel derivatives of this compound. By strategically modifying the lead compound at key positions, researchers can generate a diverse library of analogs for biological screening. The resulting structure-activity relationship (SAR) data will be instrumental in identifying compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the discovery of new therapeutic agents.
References
- Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Benzenesulfonamide Compounds - Benchchem. (URL: )
-
Chemical modification of the surface of a sulfonated membrane by formation of a sulfonamide bond - PubMed. (URL: [Link])
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - RSC Publishing. (URL: [Link])
-
Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes - HKMU Scholars. (URL: [Link])
-
Chemical Modification of the Surface of a Sulfonated Membrane by Formation of a Sulfonamide Bond | Langmuir - ACS Publications. (URL: [Link])
-
Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Publishing. (URL: [Link])
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles - ChemRxiv. (URL: [Link])
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (URL: [Link])
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Journal of the American Chemical Society. (URL: [Link])
-
Couplings of aryl chlorides with aryl boronic acids a - ResearchGate. (URL: [Link])
-
Suzuki–Miyaura coupling of aryl chlorides with aryl boronic acids.a,b... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles - ACS Publications. (URL: [Link])
-
Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF - ResearchGate. (URL: [Link])
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (URL: [Link])
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
-
This compound - PMC - NIH. (URL: [Link])
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (URL: [Link])
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. (URL: [Link])
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: A Researcher's Guide to the Safe Disposal of Benzenesulfonamide Compounds
These application notes provide a comprehensive framework for the safe and compliant disposal of benzenesulfonamide compounds, a class of molecules central to drug development and chemical research. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide moves beyond simple procedural lists to explain the underlying principles of waste management, empowering researchers to make informed decisions.
The "Safety First" Imperative: Hazard Recognition and Personal Protection
Before any disposal procedure begins, a thorough understanding of the specific benzenesulfonamide compound's hazards is paramount. While benzenesulfonamides as a class share structural similarities, their toxicological and ecotoxicological profiles can vary significantly based on their specific substitutions and formulations.
Core Principle: Treat all novel or uncharacterized benzenesulfonamide derivatives as potentially hazardous waste in the absence of definitive data to the contrary.[1]
Immediate Safety and Handling Precautions:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding physical and chemical properties, health hazards, and required personal protective equipment (PPE). For N-Butylbenzenesulfonamide, for example, hazards include potential organ damage through prolonged exposure and long-lasting harmful effects to aquatic life.[2]
-
Mandatory PPE: At a minimum, handling of benzenesulfonamide waste requires chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][3] All handling of solid powders or volatile solutions should occur within a certified chemical fume hood to prevent inhalation.[1]
-
Hazardous Decomposition Products: Be aware that thermal decomposition or burning can release toxic gases such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[2][4]
Waste Stream Management: The Foundation of Compliant Disposal
Effective disposal begins with meticulous identification, segregation, and containerization at the point of generation. This prevents accidental chemical reactions and ensures that waste is routed to the correct disposal facility.[1][5]
Protocol 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to EPA guidelines listed in 40 CFR 261.3.[2] This involves assessing whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a P- or U-listed waste.[6]
-
Segregation:
-
Solid Waste: Collect unadulterated solid benzenesulfonamide compounds and contaminated consumables (e.g., weigh boats, contaminated gloves, absorbent paper) in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste:
-
Non-halogenated Organic Solvents: Collect solutions of benzenesulfonamides in non-halogenated solvents (e.g., methanol, ethanol, acetone) in a designated non-halogenated solvent waste container.
-
Halogenated Organic Solvents: Solutions in halogenated solvents (e.g., dichloromethane, chloroform) must be collected in a separate, designated halogenated solvent waste container.
-
Aqueous Waste: Collect aqueous solutions containing benzenesulfonamides. Do not dispose of these down the drain, as many benzenesulfonamides are harmful to aquatic life.[2][8] The federal sewer ban prohibits the drain disposal of any hazardous waste pharmaceuticals at healthcare facilities, a best practice for all research labs.[9]
-
-
Sharps: Needles, syringes, or contaminated broken glassware must be disposed of in a designated sharps container.[5][10]
-
-
Incompatible Materials: Store benzenesulfonamide waste away from strong oxidizing agents and strong bases to prevent hazardous reactions.[2][4]
Protocol 2: Waste Containerization and Labeling
-
Container Selection: Use chemically compatible, leak-proof containers with secure screw-top lids. Do not reuse empty containers for other chemicals.[2][8][11]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (avoiding abbreviations), and the approximate percentage of each component.
-
Accumulation: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure containers are kept closed except when adding waste.
Decision Workflow for Benzenesulfonamide Waste Disposal
The following diagram illustrates the critical decision points in managing benzenesulfonamide waste streams.
Caption: Fig 1. Waste Disposal Decision Workflow
Macro-Disposal: The Standard for Bulk Waste
The primary and most compliant method for disposing of accumulated hazardous waste is through a licensed professional waste disposal service.[3] These services are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[2]
Procedure:
-
Ensure all waste containers are properly sealed and labeled as per Protocol 2.
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.
-
Maintain records of waste disposal as required by your institution and regulatory bodies.
Micro-Disposal: In-Lab Treatment and Decontamination Protocols
In certain research contexts, it may be necessary to decontaminate glassware or treat small residual quantities of benzenesulfonamides. Advanced Oxidation Processes (AOPs) have proven effective for the degradation of sulfonamides in aqueous solutions. These methods generate highly reactive species, such as hydroxyl radicals (•OH), that can break down the sulfonamide structure.[2]
Disclaimer: These protocols are intended for treating dilute aqueous solutions or for decontamination purposes only. They should not be used as a substitute for the professional disposal of bulk concentrated waste. All treatment should be performed in a fume hood with appropriate PPE.
Protocol 3: Degradation via Fenton-like Oxidation
This protocol uses a Fenton-like reaction, which generates hydroxyl radicals, to degrade benzenesulfonamides in an aqueous solution.
Materials:
-
30% Hydrogen Peroxide (H₂O₂)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter or pH paper
-
Stir plate and stir bar
Procedure:
-
Place the aqueous benzenesulfonamide waste solution in a suitable glass beaker on a stir plate within a fume hood.
-
Adjust the pH of the solution to approximately 3.0 using dilute sulfuric acid. This is the optimal pH for the Fenton reaction.
-
For every 100 mL of waste solution, add approximately 50-100 mg of Iron(II) sulfate and stir until dissolved.
-
Slowly and carefully add 30% hydrogen peroxide. A typical starting point is a 1:5 molar ratio of Fe²⁺ to H₂O₂. The reaction is exothermic. Add H₂O₂ dropwise to control the temperature.
-
Allow the reaction to stir at room temperature for at least one hour. Advanced oxidation processes using ozone have demonstrated complete degradation of some sulfonamides in minutes, but Fenton reactions may require longer contact times.[2]
-
After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 with sodium hydroxide.
-
The treated solution must still be collected as aqueous hazardous waste, but the primary hazardous organic constituent has been degraded.
Protocol 4: Decontamination of Glassware
-
Mechanical Removal: Rinse glassware three times with a suitable solvent (e.g., acetone) in which the benzenesulfonamide compound is soluble. Collect all rinsate as hazardous waste.
-
Base Wash: Wash the glassware with a standard laboratory detergent.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Verification: For high-purity applications, a final rinse with a clean solvent followed by analytical confirmation (e.g., UV-Vis spectroscopy or LC-MS) may be necessary to ensure complete removal of the compound.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.[2]
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or involves highly volatile or toxic materials.
-
Don PPE: Put on appropriate PPE, including double gloves, safety goggles, a lab coat or coveralls, and shoe covers if necessary.[10] For spills generating dust, respiratory protection is required.[8]
-
Containment:
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward.[2]
-
For solid spills: Gently cover the spill with absorbent pads to avoid generating dust.[10] If necessary, wet the powder slightly before sweeping.[10]
-
-
Cleanup: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste bag or container.[10]
-
Decontaminate Area: Clean the spill area thoroughly. A common procedure is to wash the area three times with a detergent solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.[10]
-
Report: Report the incident to your EHS department according to institutional policy.
Data Summary
The following table summarizes key disposal-related properties for a representative benzenesulfonamide. Researchers should always consult the specific SDS for the compound in use.
| Property | Benzenesulfonamide (CAS: 98-10-2) | N-Butylbenzenesulfonamide (CAS: 3622-84-2) |
| GHS Hazard Statements | H302: Harmful if swallowed.[7] | H373: Causes damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.[2] |
| Incompatibilities | Strong oxidizing agents, Strong bases.[4] | Strong oxidizing agents.[2] |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant.[7] | P501: Dispose of contents/container to an approved waste disposal plant.[2][8] |
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Sulfur oxides.[4] | Carbon oxides, Nitrogen oxides, Sulfur oxides.[2] |
References
-
Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Benzenesulfonamide CAS#: 98-10-2 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved from [Link]
-
Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC - NIH. (n.d.). Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]
-
Laboratory Waste Disposal Handbook - University of Essex. (n.d.). Retrieved from [Link]
-
Laboratory Waste Guide 2025. (n.d.). Retrieved from [Link]
-
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from [Link]
-
Advanced oxidation processes for sulfonamide antibiotic sulfamethizole degradation: Process applicability study at ppm level and scale-down to ppb level | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Removal of sulfonamides by persulfate-based advanced oxidation: A mini review - PubMed. (2025, February). Retrieved from [Link]
-
Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater - MDPI. (n.d.). Retrieved from [Link]
-
The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. (n.d.). Retrieved from [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. (2022, October 10). Retrieved from [Link]
-
Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO. (n.d.). Retrieved from [Link]
-
Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University. (n.d.). Retrieved from [Link]
-
CHEMICAL SPILL PROCEDURES. (n.d.). Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. (n.d.). Retrieved from [Link]
Sources
- 1. Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides,N-nitrobenzamides and some other N-nitro amides inaqueous sulfuric acid1 | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Modern Strategies for the Synthesis of N-Substituted Benzenesulfonamides
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the sulfonyl group is a strong hydrogen bond acceptor, it imparts metabolic stability, and its tetrahedral geometry allows it to act as a versatile scaffold for presenting substituents in defined spatial orientations.[1] From pioneering antibacterial "sulfa drugs" to contemporary treatments for cancer, glaucoma, and neurological disorders, N-substituted sulfonamides are found in a vast array of FDA-approved therapeutics.[3][4][5][6]
The development of efficient and versatile synthetic methodologies is therefore of paramount importance to researchers in drug discovery. While the classical reaction of a benzenesulfonyl chloride with an amine remains a workhorse, the demand for greater molecular diversity, milder reaction conditions, and broader functional group tolerance has driven the innovation of numerous advanced synthetic strategies.[7][8]
This comprehensive guide provides an in-depth analysis of both classical and modern methods for the synthesis of N-substituted benzenesulfonamides. We will move beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, offering field-proven insights to empower researchers to select and optimize the ideal synthetic route for their specific target molecules.
The Classical Approach: Reaction of Benzenesulfonyl Chloride with Amines (Hinsberg Reaction)
The most traditional and widely taught method for forming a sulfonamide bond is the reaction between a benzenesulfonyl chloride and a primary or secondary amine.[9][10][11] This reaction, historically known as the Hinsberg test, leverages the nucleophilicity of the amine to attack the highly electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.[9][12]
Causality of Experimental Design: The reaction is typically performed in the presence of an aqueous base (e.g., NaOH, KOH) or an organic base (e.g., pyridine).[10][13] The base serves a critical dual purpose:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Solubilization (for Primary Amines): In the case of a primary amine, the resulting N-monosubstituted sulfonamide still possesses an acidic proton on the nitrogen atom.[14] The excess base deprotonates this nitrogen, forming a water-soluble sodium or potassium salt. This phenomenon is the key differentiator in the Hinsberg test.[9][14][15]
N,N-disubstituted sulfonamides formed from secondary amines lack this acidic proton and therefore remain insoluble in the alkaline solution.[9][14] Tertiary amines generally do not react to form stable sulfonamides.[10][13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Copper-Catalyzed N-Arylation: Copper-based catalysts offer a more economical alternative to palladium for C-N cross-coupling. [16]These reactions can couple sulfonamides with arylboronic acids or sodium arylsulfinates under mild conditions. [16][17]Copper-promoted desulfitative N-arylation using sodium arylsulfinates is particularly noteworthy as an environmentally friendly approach. [17]
N-Alkylation of Sulfonamides
-
Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides with primary or secondary alcohols under mild, neutral conditions. [18][19]The reaction proceeds with an inversion of configuration at the alcohol's stereocenter. [20]The Fukuyama modification, which uses nitrobenzenesulfonamides, is particularly useful as the resulting "nosyl" group can be easily cleaved to yield a secondary amine, making it a valuable tool in multi-step synthesis. [18][21]
Multi-Component Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.
-
Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) can be adapted for sulfonamide synthesis. [22][23]A tandem strategy involves an initial N-sulfonylation of an amino acid, which then serves as the carboxylic acid component in a subsequent Ugi reaction with an aldehyde, an amine, and an isocyanide. [22][24]This approach allows for the rapid construction of complex, peptide-like molecules bearing a sulfonamide scaffold from simple starting materials. [24][25][26]
Comparative Analysis of Synthetic Methods
The choice of synthetic strategy depends on factors such as starting material availability, required scale, functional group compatibility, and desired molecular complexity.
| Method | Key Reagents | Conditions | Yields | Key Advantages | Key Limitations |
| Classical (Hinsberg) | Benzenesulfonyl chloride, Amine, Base | 0°C to RT, aq. or organic solvent | Variable, can be high | Well-established, simple, reliable for many substrates. [9][27][28] | Requires sulfonyl chloride; can be harsh; not suitable for sensitive substrates. [29] |
| Direct from Sulfonic Acid | Sulfonic acid, Amine, Activating agent | Microwave or thermal | Good to Excellent | Avoids synthesis of sulfonyl chlorides; milder conditions. [30][31] | Requires specific activating agents which can be costly. |
| Buchwald-Hartwig | Sulfonamide, Aryl halide/triflate, Pd-catalyst, Ligand, Base | 80-120°C, inert atmosphere | Good to Excellent | Broad substrate scope; high functional group tolerance. [32][33] | Cost of palladium and ligands; requires inert atmosphere. |
| Cu-Catalyzed N-Arylation | Sulfonamide, Arylboronic acid or Arylsulfinate, Cu-catalyst | 25-120°C | Good to Excellent | More economical than Palladium; mild conditions possible. [16][17] | Can require higher catalyst loading or longer reaction times. |
| Mitsunobu N-Alkylation | Sulfonamide, Alcohol, DEAD/DIAD, PPh₃ | 0°C to RT | High | Mild, neutral conditions; stereospecific (inversion). [18][19][20] | Stoichiometric phosphine oxide byproduct can complicate purification. [18] |
| Tandem Ugi Reaction | Sulfonyl chloride, Amino acid, Aldehyde, Amine, Isocyanide | Room Temperature | Good to Excellent | High atom economy; rapid buildup of molecular complexity. [22][24] | Limited to structures accessible via the Ugi reaction pathway. |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis of N-Benzyl-4-methylbenzenesulfonamide
This protocol details a standard procedure for reacting an amine with a sulfonyl chloride.
Materials:
-
Benzylamine
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride, TsCl)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equiv.) in 20 mL of DCM. Cool the flask in an ice bath to 0 °C.
-
Addition of Base: Add 20 mL of 10% aqueous NaOH solution to the flask and stir vigorously to create a biphasic mixture.
-
Addition of Sulfonyl Chloride: Dissolve 4-methylbenzenesulfonyl chloride (1.05 equiv.) in 15 mL of DCM. Add this solution dropwise to the stirring biphasic mixture over 15-20 minutes, ensuring the temperature remains below 5 °C. Rationale: Slow, cold addition controls the exothermic reaction and minimizes side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup - Separation: Pour the reaction mixture into a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 20 mL) to remove any unreacted amine, water (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure N-benzyl-4-methylbenzenesulfonamide. [34]
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol provides a general method for the coupling of a sulfonamide with an aryl bromide.
Materials:
-
Benzenesulfonamide
-
4-Bromotoluene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos (or other suitable phosphine ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed reaction vial, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation/Setup (Inert Atmosphere): To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv.), benzenesulfonamide (1.2 equiv.), and Cs₂CO₃ (1.4 equiv.). Rationale: The base is crucial for deprotonating the sulfonamide to form the active nucleophile.
-
Addition of Catalyst Components: Add Pd(OAc)₂ (0.02 equiv.) and Xantphos (0.04 equiv.). Rationale: The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction should be sufficiently concentrated (e.g., 0.1-0.5 M).
-
Reaction: Seal the flask and heat the mixture in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Workup and Concentration: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(p-tolyl)benzenesulfonamide.
References
-
BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Hinsberg Reagent and Test: Distinguishing Amines Easily. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved from [Link]
-
JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]
-
Cai, L., et al. (2004). N-Arylation of Sulfonamides on Solid Supports. ACS Combinatorial Science. Retrieved from [Link]
-
Hendrickson, J. B., & Hussoin, Md. S. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Hendrickson, J. B., & Hussoin, Md. S. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. PubMed. Retrieved from [Link]
-
King, J. F., & Khemani, K. C. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Retrieved from [Link]
-
King, J. F., & Khemani, K. C. (1989). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Nazeri, M. T., Nowee, A. B., & Shaabani, A. (2021). A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions. New Journal of Chemistry. Retrieved from [Link]
-
Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
-
Jiang, Y., et al. (2017). Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly efficient azido-Ugi multicomponent reactions for the synthesis of bioactive tetrazoles bearing sulfonamide scaffolds. Retrieved from [Link]
-
ResearchGate. (2025). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Retrieved from [Link]
-
Lam, K. S., & Bouthillette, C. (2003). Facile N-Arylation of Amines and Sulfonamides. Organic Letters. Retrieved from [Link]
-
Lam, K. S., & Bouthillette, C. (2003). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). A new one-pot synthesis of pseudopeptide connected to sulfonamide: Via the tandem N -sulfonylation/Ugi reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Nazeri, M. T., Nowee, A. B., & Shaabani, A. (2021). A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions. RSC Publishing. Retrieved from [Link]
-
Wu, W., et al. (2010). Catalytic regioselective synthesis of structurally diverse indene derivatives from N-benzylic sulfonamides and disubstituted alkynes. PubMed. Retrieved from [Link]
-
Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved from [Link]
-
Zhang, X., et al. (2021). SuFExable Isocyanides for Ugi Reaction: Synthesis of Sulfonyl Fluoro Peptides. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). N‐Alkylation of N‐Monosubstituted Sulfonamides in Ionic Liquids. Retrieved from [Link]
-
Li, Y., et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Retrieved from [Link]
-
Wujec, M., et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
De Vita, D., et al. (n.d.). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. NIH. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Retrieved from [Link]
-
DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]
- 13. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 14. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 15. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. SuFExable Isocyanides for Ugi Reaction: Synthesis of Sulfonyl Fluoro Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 28. cdnsciencepub.com [cdnsciencepub.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 33. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 34. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis and optimization of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific sulfonamide synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: I am observing a significantly low yield in my synthesis of this compound. What are the primary factors I should investigate?
A1: Low yields in this synthesis typically stem from a few critical areas. Firstly, assess the quality of your reagents. 4-chlorobenzenesulfonyl chloride is highly susceptible to hydrolysis and should be used fresh or purified if it has been stored for an extended period.[1] Similarly, 2,5-dimethylaniline can degrade over time. Secondly, ensure your reaction is conducted under strictly anhydrous conditions, as any moisture will lead to the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[1] Finally, the choice and purity of the base are crucial; tertiary amines like pyridine or triethylamine must be dry.[2]
Q2: What is the optimal temperature for this reaction?
A2: The reaction is typically initiated at a low temperature, around 0 °C, during the addition of the sulfonyl chloride to the amine solution. This is to control the initial exothermic reaction. Subsequently, the reaction mixture can be brought to room temperature or gently heated to drive the reaction to completion. One reported procedure involves boiling the reaction mixture for a short period.[3] However, excessive heat can promote side reactions, so the temperature should be carefully optimized for your specific setup.
Q3: How does the steric hindrance of 2,5-dimethylaniline affect the reaction?
A3: The methyl groups on the 2,5-dimethylaniline introduce steric hindrance, which can slow down the rate of reaction compared to aniline. The methyl group at the ortho position can particularly impede the approach of the bulky sulfonyl chloride to the amino group. This steric hindrance may necessitate more forcing reaction conditions, such as a higher temperature or a longer reaction time, to achieve a good yield.
Q4: I am having difficulty purifying the final product. What is a recommended recrystallization solvent?
A4: A common and effective solvent for the recrystallization of N-arylbenzenesulfonamides is aqueous ethanol.[3][4] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form pure crystals. Other potential solvent systems include mixtures of heptane/ethyl acetate or methanol/water.[5]
Troubleshooting Guides
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
| Possible Cause | Underlying Principle | Recommended Action |
| Degraded 4-chlorobenzenesulfonyl chloride | Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines under these conditions.[1] | Use a fresh bottle of 4-chlorobenzenesulfonyl chloride or purify the existing stock by distillation under reduced pressure. |
| Presence of water in the reaction | Water will hydrolyze the sulfonyl chloride, reducing the amount available to react with the amine. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficiently nucleophilic amine | While 2,5-dimethylaniline is generally reactive, impurities or protonation can reduce its nucleophilicity. | Use purified 2,5-dimethylaniline. Ensure the base is added to neutralize the HCl byproduct, preventing the protonation of the starting amine. |
| Incorrect stoichiometry | An incorrect molar ratio of reactants will leave one reactant in excess and limit the theoretical yield. | Carefully calculate and measure the molar equivalents of all reactants. A slight excess of the amine (1.1-1.2 equivalents) is sometimes used to ensure the complete consumption of the sulfonyl chloride. |
Problem 2: Formation of a Persistent Oil Instead of a Solid Product
Possible Causes and Solutions:
| Possible Cause | Underlying Principle | Recommended Action |
| Presence of unreacted starting materials or impurities | Unreacted 2,5-dimethylaniline or other low-melting point impurities can prevent the product from solidifying. | Try triturating the oil with a non-polar solvent like hexanes or petroleum ether to induce crystallization and wash away non-polar impurities. |
| Supersaturation of the product in the work-up solvent | The product may be too soluble in the solvent used during the aqueous work-up. | After the initial work-up, concentrate the organic layer to a smaller volume and attempt to precipitate the product by adding a non-polar solvent or by cooling in an ice bath. |
| Formation of an isomeric byproduct | Side reactions could lead to the formation of an oily isomeric product. | Analyze the oil by TLC, HPLC, or NMR to identify the components. Purification by column chromatography may be necessary. |
Problem 3: Product is Contaminated with Colored Impurities
Possible Causes and Solutions:
| Possible Cause | Underlying Principle | Recommended Action |
| Oxidation of 2,5-dimethylaniline | Anilines, especially with electron-donating groups, can be susceptible to oxidation, leading to colored byproducts. | Use freshly distilled or high-purity 2,5-dimethylaniline. Consider running the reaction under an inert atmosphere. |
| Charring from excessive heat | Overheating the reaction mixture can cause decomposition and the formation of colored, tarry materials. | Carefully control the reaction temperature. Use a heating mantle with a temperature controller. |
| Carryover of colored impurities from starting materials | If the starting materials are not pure, their colored impurities will contaminate the product. | Purify the starting materials before use if they appear discolored. |
| Recrystallization with activated carbon | Activated carbon can be used to adsorb colored impurities from the solution. | During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through celite to remove the charcoal before allowing the solution to cool. |
Experimental Protocols
Standard Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar N-arylbenzenesulfonamides.[3][4]
Materials:
-
4-chlorobenzenesulfonyl chloride
-
2,5-dimethylaniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
-
Deionized water
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethylaniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from aqueous ethanol.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used for sulfonamide analysis.[6] A starting composition of 75:25 water:acetonitrile can be a good starting point.
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 270 nm[6]
-
Injection Volume: 5 µL[6]
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a 50:50 acetonitrile/water mixture.[6]
This method can be used to assess the purity of the final product and to identify the presence of starting materials or byproducts by comparing retention times with authentic standards.
Visualizations
Reaction Mechanism
Caption: Nucleophilic attack of the amine on the sulfonyl chloride.
Troubleshooting Workflow for Low Yield
Caption: Systematic approach to diagnosing low reaction yield.
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem.
-
Sulfonamide Antibiotics Analyzed with HPLC- AppNote - MicroSolv. Available at: [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]
-
Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Available at: [Link]
-
Supporting information: - The Royal Society of Chemistry. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]
-
TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED) - The Royal Society of Chemistry. Available at: [Link]
-
This compound - PMC - NIH. Available at: [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]
-
Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Available at: [Link]
-
4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide - PMC - NIH. Available at: [Link]
-
4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide - NIH. Available at: [Link]
-
shows that replacement of solvent for recrystallization does not change... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
N-(4-Chlorophenyl)benzenesulfonamide - Amerigo Scientific. Available at: [Link]
- EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents.
-
4-Chloro-N-(2,5-dimethyl-phen-yl)-2-methyl-benzene-sulfonamide - PubMed. Available at: [Link]
-
4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem - NIH. Available at: [Link]
-
Selecting a recrystallization solvent - YouTube. Available at: [Link]
-
4-Chloro-N-(3-methylphenyl)benzenesulfonamide - PMC - NIH. Available at: [Link]
-
This compound (C14H14ClNO2S) - PubChemLite. Available at: [Link]
-
4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide - Sci-Hub. Available at: [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
Technical Support Center: Troubleshooting Benzenesulfonamide Synthesis
Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield and Presence of a Water-Soluble Impurity
Question: I've performed a reaction between benzenesulfonyl chloride and my primary amine in an aqueous basic medium. After workup, my yield is significantly lower than expected, and I notice a significant amount of a water-soluble impurity. What is the likely cause and how can I mitigate this?
Answer: The most probable culprit for your low yield and the presence of a water-soluble impurity is the hydrolysis of benzenesulfonyl chloride to form benzenesulfonic acid.[1] Benzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of water and base, which are common conditions for sulfonamide formation.[1][2] The resulting benzenesulfonic acid is highly water-soluble and will be lost to the aqueous phase during extraction, leading to a lower yield of your desired sulfonamide.
Troubleshooting Strategies:
-
Anhydrous Conditions: When possible, performing the reaction under anhydrous conditions using an organic solvent (e.g., dichloromethane, tetrahydrofuran) and a non-aqueous base (e.g., triethylamine, pyridine) can significantly reduce the hydrolysis of benzenesulfonyl chloride.[3]
-
Control of pH: While a base is necessary to neutralize the HCl byproduct, excessive basicity can accelerate the hydrolysis of the sulfonyl chloride. If conducting the reaction in an aqueous medium, maintaining a moderately basic pH (around 8-10) can be a good compromise. Some studies have shown that high yields can be achieved even in 1.0 M sodium hydroxide with certain amines, suggesting that the relative rates of aminolysis and hydrolysis are key.[2][4]
-
Order of Addition: Adding the benzenesulfonyl chloride slowly to the solution of the amine and base can help to ensure that it reacts with the more nucleophilic amine before it has a chance to hydrolyze.
-
Use of Scavenger Resins: In non-aqueous settings, scavenger resins, such as silica-bound amines (Si-NH₂), can be employed to quench excess benzenesulfonyl chloride, simplifying the workup and avoiding aqueous conditions altogether.[1]
Issue 2: Formation of a White Precipitate Insoluble in Both Acid and Base
Question: I'm reacting an aniline derivative with benzenesulfonyl chloride and have isolated a high-melting white solid that is insoluble in both dilute acid and base. What could this side product be?
Answer: This insoluble white precipitate is likely a di-sulfonated product , where two benzenesulfonyl groups have reacted with the primary amine. The initial N-substituted benzenesulfonamide still possesses a proton on the nitrogen, which is acidic due to the electron-withdrawing sulfonyl group.[5][6] In the presence of a base, this proton can be removed, and the resulting anion can react with a second molecule of benzenesulfonyl chloride to form a di-sulfonamide. This di-sulfonated product lacks an acidic proton and is therefore insoluble in base.
Causality and Mitigation:
-
Stoichiometry: The most common cause of di-sulfonylation is using a large excess of benzenesulfonyl chloride. Carefully controlling the stoichiometry to use a slight excess (e.g., 1.05-1.1 equivalents) of the sulfonyl chloride is crucial.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and minimize the formation of the di-sulfonated product.
-
Base Selection: A bulky, non-nucleophilic base might sterically hinder the second sulfonylation step.
Issue 3: Unexpected Formation of Diphenyl Sulfone
Question: During the synthesis of benzenesulfonyl chloride from benzene and chlorosulfonic acid, I've identified diphenyl sulfone as a significant byproduct. How is this formed and how can I avoid it?
Answer: The formation of diphenyl sulfone is a known side reaction in the synthesis of benzenesulfonyl chloride, particularly when using chlorosulfonic acid.[7][8] This side reaction is a Friedel-Crafts-type acylation where the initially formed benzenesulfonyl chloride acts as an electrophile and reacts with another molecule of benzene.
Mitigation Strategies:
-
Control of Reaction Temperature: This side reaction is often favored at higher temperatures. Maintaining a low reaction temperature during the addition of benzene to chlorosulfonic acid is critical.
-
Stoichiometry: Using an excess of chlorosulfonic acid can help to ensure that the benzene is consumed in the desired sulfonation reaction rather than reacting with the product.[7]
-
Alternative Reagents: For substrates sensitive to the harsh conditions of chlorosulfonic acid, alternative methods for preparing the sulfonyl chloride, such as starting from sodium benzenesulfonate and phosphorus pentachloride or phosphorus oxychloride, can be considered.[9][10]
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 7. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 8. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Stabilizing 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide in Solution
Welcome to the technical support center for 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for improving the stability of this compound in solution. As a molecule with potential therapeutic applications, ensuring its stability is paramount for reliable experimental results and the development of robust formulations.
Introduction to Stability Challenges
This compound, like many sulfonamides, can be susceptible to degradation in solution. The core structure, containing a sulfonamide linkage (-SO₂NH-), is the primary site of potential chemical instability. Degradation can be influenced by a variety of factors including pH, solvent composition, temperature, light exposure, and the presence of oxidative agents. Understanding these degradation pathways is the first step in developing effective stabilization strategies.
The primary degradation pathway for sulfonamides in aqueous solution is hydrolysis, which can be catalyzed by either acidic or basic conditions.[1] Additionally, photolytic degradation and oxidation can also contribute to the loss of the parent compound. The specific substitution pattern of this compound, with an electron-withdrawing chlorine atom and electron-donating methyl groups, will influence its susceptibility to these degradation routes.
This guide will provide a structured approach to identifying and mitigating stability issues, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of degradation for this compound in my solution?
A1: The most common indicators of degradation include:
-
A decrease in the concentration of the parent compound over time, as measured by analytical techniques like HPLC or LC-MS.
-
The appearance of new peaks in your chromatogram, corresponding to degradation products.
-
Changes in the physical appearance of the solution, such as color change or precipitation.
-
A shift in the pH of the solution.
Q2: What are the likely degradation products of this compound?
A2: Based on the known degradation pathways of sulfonamides, the most probable degradation products are:
-
Hydrolysis Products: Cleavage of the S-N bond can lead to the formation of 4-chlorobenzenesulfonic acid and 2,5-dimethylaniline.
-
Photodegradation Products: Exposure to light, particularly UV light, can lead to the formation of various photoproducts, including sulfanilic acid derivatives.[2]
Q3: At what pH is my compound likely to be most stable?
A3: Many sulfonamides exhibit a U-shaped pH-stability profile, with the highest stability typically found in the neutral to slightly alkaline pH range.[1] However, the optimal pH for this compound should be determined experimentally. A general study found that many sulfonamides are hydrolytically stable at pH 9.0 and a majority are stable at pH 7.0.[1]
Q4: How can I prevent precipitation of my compound in aqueous solutions?
A4: Sulfonamides can have low aqueous solubility.[3] To prevent precipitation:
-
Consider using a co-solvent system (e.g., with ethanol, DMSO, or PEG 400).
-
Adjust the pH of the solution to ionize the molecule, which can increase solubility. The pKa of the sulfonamide hydrogen is crucial here.
-
Incorporate solubilizing excipients such as cyclodextrins.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common stability issues.
| Observed Problem | Potential Cause | Recommended Action |
| Rapid loss of parent compound in aqueous buffer. | Hydrolysis. | 1. pH Optimization: Conduct a pH-rate profile study to determine the pH of maximum stability. Start with a range of buffers (e.g., pH 4, 7, and 9). 2. Buffer Selection: Ensure the buffer components are not catalyzing the degradation. Phosphate and citrate buffers are generally good starting points. |
| Degradation observed even at neutral pH. | Oxidation. | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the formulation. The choice of antioxidant will depend on the solvent system. |
| Inconsistent results between experiments run on different days. | Photodegradation. | 1. Light Protection: Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. 2. Wavelength Analysis: If possible, expose the solution to different wavelengths of light to identify the most damaging range. |
| Precipitate forms upon storage. | Poor solubility or temperature effects. | 1. Solubility Assessment: Determine the intrinsic solubility of the compound in your chosen solvent system. 2. Co-solvent Screening: Systematically screen different co-solvents and their concentrations to improve solubility. 3. Temperature Control: Store solutions at a constant, controlled temperature. Assess for precipitation at both refrigerated and room temperatures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[4][5][6]
Objective: To intentionally degrade the this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours. Also, incubate a solution of the compound at 60°C.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL) to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours. A control sample should be wrapped in foil.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC method to determine the percentage of remaining parent compound and the formation of degradation products. The industry-accepted range for degradation is between 5-20%.[6]
-
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Materials:
-
This compound
-
A series of buffers (e.g., acetate, phosphate, borate) covering a pH range from 3 to 10.
-
Constant temperature incubator/water bath.
-
HPLC system.
Procedure:
-
Solution Preparation: Prepare solutions of the compound at a fixed concentration (e.g., 50 µg/mL) in each of the different pH buffers.
-
Incubation: Incubate all solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 3, 7, and 14 days), withdraw samples from each pH solution.
-
HPLC Analysis: Quantify the concentration of the parent compound in each sample using a validated HPLC method.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration versus time.
-
The slope of this line will give the apparent first-order degradation rate constant (k_obs).
-
Plot log(k_obs) versus pH to generate the pH-rate profile. The lowest point on this curve indicates the pH of maximum stability.
-
Visualizing Workflows and Pathways
Caption: Potential degradation pathways for this compound.
Caption: Workflow for troubleshooting and improving solution stability.
References
-
Boreen, A. L., Arnold, W. A., & McNeill, K. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]
-
Li, D., Yang, M., Hu, J., Zhang, Y., Liu, Y., & Li, K. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
-
Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. [Link]
-
Ahmad, I., et al. (n.d.). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. NIH. [Link]
-
Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. [Link]
-
Shad, A., et al. (2024). Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. ResearchGate. [Link]
-
Senta, I., et al. (n.d.). Studies on sulfonamide degradation products. ResearchGate. [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]
-
Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Shah, B., & Patel, M. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. ResearchGate. [Link]
-
Corcoll, N., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Slideshare. [Link]
-
Arshad, M. F. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]
-
Gowda, B. T., et al. (2011). This compound. PMC - NIH. [Link]
-
ResearchGate. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]
-
Rodrigues, G. P., et al. (2011). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. NIH. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
-
Sobańska, K., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. PubMed Central. [Link]
-
PubChemLite. (n.d.). This compound (C14H14ClNO2S). PubChemLite. [Link]
-
PubChem. (n.d.). 4-chloro-N-[5-[[3-(2,6-dimethylphenyl)-2-hydroxy-4-oxocyclopent-2-en-1-yl]methyl]. PubChem. [Link]
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
"avoiding degradation of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide during experiments"
Welcome to the technical support center for 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling, stability, and experimental use of this compound. Our goal is to equip you with the knowledge to anticipate and mitigate potential degradation, ensuring the integrity and reproducibility of your results.
Introduction: Understanding the Stability of a Substituted Benzenesulfonamide
This compound is a substituted aromatic sulfonamide. The stability of this molecule is influenced by the inherent reactivity of the sulfonamide functional group and the electronic and steric effects of its substituents: the chloro group on one phenyl ring and the two methyl groups on the other. This guide will delve into the common degradation pathways—hydrolysis, photodegradation, and thermal decomposition—and provide actionable strategies to maintain the compound's integrity throughout your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Handling and Storage
Question 1: What are the ideal storage conditions for solid this compound to ensure long-term stability?
Answer: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3][4] Exposure to moisture, light, and high temperatures can initiate degradation pathways. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for an extended period, although for many sulfonamides, this is not strictly necessary if the container is well-sealed.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential solid-state reactions and thermal decomposition. |
| Atmosphere | Dry, Inert (e.g., Argon) | Minimizes exposure to moisture and oxygen, which can participate in hydrolytic and oxidative degradation. |
| Light | Protected from light (Amber vial) | Prevents photodegradation, a common pathway for aromatic compounds. |
| Container | Tightly sealed, non-reactive material | Prevents contamination and exposure to atmospheric components. |
Question 2: I've prepared a stock solution of this compound in an organic solvent. How should I store it and for how long is it stable?
Answer: The stability of the compound in solution is highly dependent on the solvent and storage conditions. For stock solutions, it is crucial to use anhydrous solvents and store them at low temperatures.
-
Solvent Choice: Use high-purity, anhydrous solvents such as DMSO, DMF, or acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions, especially if acidic or basic impurities are present.
-
Storage Temperature: Store stock solutions at -20°C or -80°C. This significantly slows down the rate of degradation.
-
Aliquoting: It is best practice to aliquot the stock solution into smaller, single-use vials. This avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
-
Stability Testing: The long-term stability in a specific solvent should be experimentally verified if the solution is to be stored for an extended period. A simple method is to analyze the purity of an aliquot by HPLC or LC-MS at regular intervals.
Section 2: Hydrolytic Degradation
Hydrolysis is a common degradation pathway for sulfonamides, typically involving the cleavage of the sulfur-nitrogen (S-N) bond. This can be catalyzed by acidic or basic conditions.
Question 3: My experimental results are inconsistent, and I suspect my compound is degrading in my aqueous buffer. What could be the cause and how can I prevent it?
Answer: Inconsistent results are a common sign of compound instability. In aqueous buffers, this compound can undergo hydrolysis. The rate of hydrolysis is highly pH-dependent.
Causality:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfonamide nitrogen can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic solutions, the sulfonamide proton can be abstracted, forming an anion that may be less stable. However, for some sulfonamides, hydroxide ions can directly attack the sulfur atom.
Troubleshooting & Prevention:
-
pH Control: Maintain the pH of your aqueous solution as close to neutral (pH 7) as possible, unless your experimental design requires acidic or basic conditions. Many sulfonamides exhibit greater stability in the neutral pH range.
-
Buffer Selection: Choose a buffer system that is appropriate for your desired pH range and is non-nucleophilic.
-
Temperature: Perform your experiments at the lowest temperature compatible with your assay to slow down the rate of hydrolysis.
-
Fresh Preparations: Prepare aqueous solutions of the compound fresh for each experiment to minimize the time it is exposed to hydrolytic conditions.
-
Co-solvents: If your experimental design allows, consider using a co-solvent (e.g., DMSO, acetonitrile) to reduce the concentration of water and potentially slow down hydrolysis. However, be mindful of the potential for the co-solvent to affect your experimental outcome.
Question 4: How can I test if my compound is degrading via hydrolysis in my experimental buffer?
Answer: A simple forced degradation study can help you determine the hydrolytic stability of your compound.
Protocol: Hydrolytic Stability Assessment
-
Prepare Solutions: Prepare solutions of this compound in your experimental buffer at a known concentration. Also, prepare solutions in 0.1 M HCl (acidic condition) and 0.1 M NaOH (basic condition) to assess pH-dependent degradation.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) and protect them from light.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Evaluation: Quantify the peak area of the parent compound at each time point. A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
The primary degradation products of sulfonamide hydrolysis are typically the corresponding sulfonic acid and amine. For this compound, the expected hydrolysis products would be 4-chlorobenzenesulfonic acid and 2,5-dimethylaniline.
Section 3: Photodegradation
Aromatic compounds, especially those containing heteroatoms and halogens, can be susceptible to degradation upon exposure to light, particularly in the UV spectrum.
Question 5: I've noticed a change in the color of my compound/solution after leaving it on the lab bench. Could this be photodegradation? How can I avoid this?
Answer: A color change is a strong indicator of chemical degradation. For aromatic compounds like this compound, exposure to ambient light, especially direct sunlight, can lead to photodegradation.
Causality: The absorption of photons can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules, such as oxygen. The chloro- and sulfonamide groups can influence the photochemical reactivity of the molecule.
Troubleshooting & Prevention:
-
Light Protection: Always handle the solid compound and its solutions in a light-protected environment. Use amber-colored vials or wrap your containers in aluminum foil.[5]
-
Minimize Exposure: During experimental procedures, minimize the exposure of your samples to direct light sources.
-
Photostability Testing: If you suspect photodegradation is affecting your results, you can perform a photostability study as outlined in the ICH Q1B guideline.[5]
Protocol: Photostability Assessment
-
Sample Preparation: Prepare two sets of samples of your compound (solid or in solution).
-
Light Exposure: Expose one set of samples to a controlled light source that provides both UV and visible light (e.g., a photostability chamber). The other set should be wrapped in aluminum foil and placed alongside the exposed samples to serve as a dark control.
-
Analysis: After a defined period of light exposure, analyze both the exposed and dark control samples using a suitable analytical method (e.g., HPLC, LC-MS).
-
Comparison: Compare the chromatograms of the exposed and dark control samples. The appearance of new peaks or a significant decrease in the parent compound peak in the exposed sample compared to the dark control indicates photodegradation.
Sources
Technical Support Center: Scaling Up the Synthesis of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
Welcome to our dedicated technical support center for the synthesis of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. This guide provides a comprehensive overview of the synthetic protocol, potential challenges, and practical solutions to overcome them, ensuring high yield and purity, particularly when scaling up the reaction.
Reaction Scheme
The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethylaniline.
Caption: Reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during this synthesis?
A1: The most critical parameters are:
-
Moisture Control: 4-chlorobenzenesulfonyl chloride is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the formation of the unreactive 4-chlorobenzenesulfonic acid.
-
Temperature: The reaction is exothermic. Initial addition of the sulfonyl chloride should be done at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation.
-
Stoichiometry: Precise control of the reactant ratios is crucial. A slight excess of the amine can be used to ensure complete consumption of the sulfonyl chloride.
Q2: What is the role of the base in this reaction?
A2: A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. This prevents the protonation of the 2,5-dimethylaniline, which would render it non-nucleophilic and halt the reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (amine and sulfonyl chloride) and the appearance of the product spot indicate the progression of the reaction.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying this compound. Based on literature, aqueous ethanol is a suitable solvent system for recrystallization[1].
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Hydrolysis of 4-chlorobenzenesulfonyl chloride. 2. Incomplete reaction. 3. Formation of byproducts. | 1. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a slight increase in temperature or extended reaction time. 3. Control the temperature during the addition of the sulfonyl chloride to minimize side reactions. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Incorrect recrystallization solvent or conditions. | 1. Wash the crude product thoroughly to remove soluble impurities. Consider a column chromatography purification step if recrystallization is ineffective. 2. Experiment with different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). Ensure slow cooling to promote crystal growth. |
| Formation of a white precipitate that is not the product | Formation of 4,4'-dichlorodiphenyl sulfone. | This byproduct can form if the reaction temperature is too high or if there are impurities in the 4-chlorobenzenesulfonyl chloride[2]. Ensure the reaction is carried out at the recommended temperature and use high-purity starting materials. |
| Difficulty in removing the solvent after workup | Use of a high-boiling point solvent. | If possible, use a lower-boiling point solvent like dichloromethane (DCM) for the reaction. If a high-boiling solvent is necessary, use a rotary evaporator under high vacuum and gentle heating. |
Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from established literature procedures[1][3].
Materials:
-
4-chlorobenzenesulfonyl chloride
-
2,5-dimethylaniline
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
-
Deionized water
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,5-dimethylaniline (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the solution.
-
In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
If turbidity persists, add a small amount of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry under vacuum.
Scale-Up Considerations
Scaling up the synthesis of this compound from the laboratory to a pilot or commercial scale introduces new challenges.
Caption: Key considerations for scaling up the synthesis.
1. Heat Management:
-
Issue: The reaction is exothermic, and on a larger scale, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and reducing yield and purity.
-
Solution: Utilize a jacketed reactor with efficient cooling capabilities. Control the addition rate of the 4-chlorobenzenesulfonyl chloride to manage the heat evolution.
2. Mixing and Mass Transfer:
-
Issue: Achieving homogeneous mixing in large reactors is more challenging and can affect reaction kinetics.
-
Solution: Employ appropriate agitation systems (e.g., impeller design and speed) to ensure uniform mixing of reactants and maintain a consistent temperature throughout the reactor.
3. Workup and Isolation:
-
Issue: Handling large volumes of solvents and aqueous washes can be cumbersome and may lead to product loss.
-
Solution: Optimize the workup procedure to minimize the number of extractions and solvent usage. Consider using a filter-dryer for efficient isolation and drying of the product.
4. Safety:
-
Issue: 4-chlorobenzenesulfonyl chloride is corrosive and reacts with water. The reaction also generates HCl gas.
-
Solution: Handle 4-chlorobenzenesulfonyl chloride in a well-ventilated area using appropriate personal protective equipment (PPE). The reactor should be equipped with a scrubbing system to neutralize HCl gas.
References
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1541. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1536. [Link]
- Google Patents. (1984). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
-
Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2891. [Link]
- Google Patents. (1984). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
-
ResearchGate. (2018). Optimization of reaction conditions a . [Link]
-
PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. [Link]
Sources
- 1. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 3. 4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Stability Optimization of Benzenesulfonamides
Welcome to the technical support center for the metabolic stability optimization of benzenesulfonamides. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important chemical scaffold. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and actionable strategies to enhance the metabolic robustness of your compounds.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of benzenesulfonamide metabolism. Understanding these core concepts is the first step toward rational drug design and effective troubleshooting.
Q1: What are the primary metabolic "hotspots" on a typical benzenesulfonamide scaffold?
Answer: Benzenesulfonamides, while a versatile scaffold, possess several common sites susceptible to metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] Identifying these "hotspots" early is critical for designing more stable analogues.
The most common metabolic pathways include:
-
Aromatic Hydroxylation: Unsubstituted or activated phenyl rings are highly susceptible to hydroxylation, often at the para-position. This is a classic Phase I metabolic reaction.[3]
-
N-Dealkylation: Alkyl groups attached to the sulfonamide nitrogen are frequently removed. The rate of this reaction often depends on the size and nature of the alkyl group.[4]
-
O-Dealkylation: Methoxy or other alkoxy groups on the aromatic rings are common sites for O-dealkylation, which exposes a phenolic hydroxyl group that can be rapidly conjugated in Phase II metabolism.
-
Oxidation of the Arylamine Group: For sulfonamides containing an arylamine moiety (like in sulfamethoxazole), this group can be oxidized by enzymes like CYP2C9 to form reactive hydroxylamine metabolites.[5]
-
Alkyl Hydroxylation: Hydroxylation can occur on alkyl chains attached to either the phenyl ring or the sulfonamide nitrogen.
Below is a diagram illustrating these common metabolic liabilities.
Caption: Key metabolic liabilities on a generic benzenesulfonamide structure.
Q2: My compound is cleared rapidly in human liver microsomes (HLM), but the major metabolite isn't obvious from LC-MS analysis. What could be happening?
Answer: This is a common and challenging scenario. When parent compound depletion is high but discrete metabolite peaks are not easily found, consider these possibilities:
-
Formation of Reactive Metabolites: The compound may be converted into a chemically reactive metabolite (e.g., a nitroso or quinone-imine species) that covalently binds to microsomal proteins or glutathione. These adducts will not appear as simple soluble metabolites and require specialized techniques to detect.
-
Multiple Minor Metabolites: Instead of one major metabolic pathway, your compound might be undergoing metabolism at several positions simultaneously, each contributing a small amount to the overall clearance. This "shotgun" metabolism results in numerous small metabolite peaks that can be lost in the baseline noise of the chromatogram.
-
Phase II Conjugation: If you are using a test system capable of Phase II metabolism (like hepatocytes or S9 fractions with cofactors), the primary metabolite might be rapidly conjugated (e.g., glucuronidation) to form a highly polar species.[6] These conjugates can have poor chromatographic peak shape or may not be efficiently ionized, making them difficult to detect with standard LC-MS methods.
-
Instability of the Metabolite: The formed metabolite could be chemically unstable under the assay or analytical conditions and degrade before detection.
The logical next step is to perform a "metabolite identification" (MetID) study, often using high-resolution mass spectrometry to help elucidate the structures of the biotransformation products.[4]
Section 2: Experimental Design & Protocols
Reliable data is the bedrock of successful optimization. This section provides a robust protocol for the most fundamental assay in this field and outlines the critical quality control steps.
Q3: How do I set up a reliable in vitro human liver microsomal (HLM) stability assay?
Answer: The HLM stability assay is a cornerstone for assessing metabolic liability.[1][7][8] It measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs.[2] A well-executed assay provides the intrinsic clearance (CLint) value, which is crucial for predicting in vivo hepatic clearance.
Here is a detailed, step-by-step protocol for a typical screening assay.
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
-
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a commercially available complete system.
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation and collection plates.
-
-
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and liver microsomes. The final protein concentration should typically be between 0.25-0.5 mg/mL.[2]
-
Compound Addition: Add the test compound and control compounds to the wells of the incubation plate to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (≤0.5%) to avoid enzyme inhibition.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your T=0 time point for the purpose of quenching.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard.[2] The ACN serves to precipitate the proteins and halt all enzymatic activity.
-
Negative Control: Include a "minus-cofactor" control where the NADPH system is replaced with buffer. Sample this well only at the final time point to check for non-NADPH mediated degradation.
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as: 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: (0.693 / t½) / (mg/mL microsomal protein).
-
This workflow is visualized in the diagram below.
Caption: Workflow for a typical liver microsomal stability assay.
Section 3: Troubleshooting Guide
Even with a solid protocol, unexpected results can occur. This section provides a logical framework for diagnosing and solving common experimental problems.
Q4: My benzenesulfonamide shows high clearance in microsomes. What is my strategic approach to optimization?
Answer: High clearance is a common issue, but it can be addressed systematically. The goal is to identify the metabolic "soft spot" and modify the structure to block or slow down the reaction without losing potency.
Your strategy should follow a logical progression:
-
Confirm the Liability (Metabolite ID): First, you must identify where the metabolism is occurring. A metabolite identification (MetID) study is essential.[4] This will tell you if the issue is, for example, para-hydroxylation of a phenyl ring or N-dealkylation.
-
Block the Metabolic Site: Once the hotspot is known, apply specific chemical modifications.
-
For Aromatic Hydroxylation: The most common strategy is to place a metabolically robust group at the susceptible position.[3] Fluorine is a classic choice as its small size minimizes steric clashes with the target protein, and its strong electron-withdrawing nature deactivates the ring towards oxidative metabolism.
-
For N-Dealkylation: Replace small, labile alkyl groups (like methyl or ethyl) with bulkier groups (e.g., tert-butyl) or incorporate the nitrogen into a more stable cyclic system (e.g., a piperidine ring).[4][9]
-
For O-Dealkylation: Replace the labile methoxy group with a more stable bioisostere, such as a fluoro or a methyl group, if a hydrogen bond acceptor is not required for activity.
-
-
Re-Test and Iterate: Synthesize the new analogues and re-submit them to the microsomal stability assay. Compare the CLint values to see if your modification was successful. This iterative process is central to medicinal chemistry.
The following decision tree illustrates this optimization cycle.
Caption: Decision workflow for improving metabolic stability.
Q5: I am seeing high variability in my microsomal stability assay results between runs. What are the likely causes?
Answer: High variability undermines confidence in your data and makes structure-activity relationship (SAR) analysis difficult. The cause is often related to subtle inconsistencies in the assay procedure.[10]
Here are the most common culprits and their solutions:
| Potential Cause | Troubleshooting Action |
| Inconsistent Microsome Activity | Liver microsomes can lose activity with improper storage or repeated freeze-thaw cycles. Always thaw a fresh aliquot for each experiment and keep it on ice at all times. Use a consistent, well-characterized batch of pooled microsomes for an entire compound series.[1] |
| NADPH Degradation | The NADPH cofactor is chemically unstable, especially at room temperature or in solution for extended periods. Prepare the NADPH regenerating system fresh just before use and keep it on ice. |
| Inaccurate Pipetting | Small volume errors, especially when adding the low-volume compound stock or quenching solution, can lead to large final concentration errors. Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions like DMSO stocks. |
| Time Point Inaccuracy | Inconsistent timing when adding the start reagent (NADPH) or quenching solution can skew the degradation curve, particularly for rapidly metabolized compounds. Using multichannel pipettes or automated liquid handlers can improve consistency. |
| Compound Solubility/Adsorption | Poorly soluble compounds may precipitate in the aqueous assay buffer, leading to artificially low degradation rates. Compounds can also adsorb to plasticware. Check for solubility issues and consider adding a low concentration of a co-solvent if necessary, though this can affect enzyme kinetics. |
Section 4: Advanced Optimization Strategies
Beyond simple site-blocking, other medicinal chemistry tactics can be employed to enhance metabolic stability.
Q6: What are some effective bioisosteric replacements for metabolically labile groups on the benzenesulfonamide scaffold?
Answer: Bioisosteric replacement is a powerful strategy where a susceptible functional group is replaced with a different group that retains the desired biological activity but has improved metabolic properties.[3][4]
Here are some common and effective replacements relevant to benzenesulfonamides:
| Labile Group | Metabolic Issue | Bioisosteric Replacement(s) | Rationale |
| para-H on Phenyl Ring | Aromatic Hydroxylation | Fluorine (F) | Small size, strongly deactivates the ring to oxidation.[3] |
| Pyridine or other Heterocycle | Nitrogen atoms in the ring decrease susceptibility to CYP-mediated oxidation.[3] | ||
| Methoxy (-OCH3) | O-Dealkylation | Difluoromethoxy (-OCF2H) | More resistant to cleavage due to the stronger C-F bonds. |
| Methyl (-CH3) | Removes the ether linkage entirely. | ||
| N-Methyl (-NHCH3) | N-Dealkylation | N-Cyclopropyl | The strained ring is more resistant to oxidative cleavage. |
| Carboxylic Acid (-COOH) | Rapid Glucuronidation | Tetrazole | Mimics the acidic proton and charge distribution of a carboxylate but is not a substrate for UGT enzymes. |
By thoughtfully applying these strategies and rigorously testing the outcomes, you can systematically improve the metabolic profile of your benzenesulfonamide series, paving the way for the development of successful drug candidates.
References
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. National Institutes of Health. [Link]
-
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ResearchGate. [Link]
-
Microsomal Stability Assay & Protocol. AxisPharm Laboratories. [Link]
-
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ACS Publications. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Semantic Scholar. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Microsomal Stability Assay. Creative Bioarray. [Link]
-
What are common issues in in vitro ADME assays? Patsnap Synapse. [Link]
-
Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. Royal Society of Chemistry. [Link]
-
Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. PubMed. [Link]
-
Sulfonamide metabolic pathways. University of Washington. [Link]
-
Showing metabocard for Benzenesulfonamide (HMDB0248984). Human Metabolome Database. [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
-
Bacterial Metabolism of Arylsulfonates: Role of meta Cleavage in Benzene Sulfonate Oxidation by Pseudomonas testosteroni. National Institutes of Health. [Link]
-
Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. PubMed Central. [Link]
-
Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. National Institutes of Health. [Link]
-
Enhancement of metabolic stability with structural modifications. ResearchGate. [Link]
-
The Metabolic Rationale for a Lack of Cross-reactivity Between Sulfonamide Antimicrobials and Other Sulfonamide-containing Drugs. Bentham Science. [Link]
-
Major metabolites of sulfonamide antibiotics. ResearchGate. [Link]
-
Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]
-
What is the metabolic pathway of sulfonamide? Quora. [Link]
-
Stevens–Johnson syndrome. Wikipedia. [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. National Institutes of Health. [Link]
-
metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. [Link]
Sources
- 1. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Metabolic Rationale for a Lack of Cross-reactivity Between Sulfonamide Antimicrobials and Other Sulfonamide-containing Drugs | Bentham Science [eurekaselect.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
- 9. nedmdg.org [nedmdg.org]
- 10. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
Validation & Comparative
Comparative Efficacy of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide and Structurally Related Analogs as Carbonic Anhydrase Inhibitors
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind with high affinity to the active sites of various enzymes. Its most prominent role is that of a zinc-binding pharmacophore, which has led to the development of numerous potent inhibitors of carbonic anhydrases (CAs).[1][2] CAs are a superfamily of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][3] Their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and notably, cancer, where isoforms like CA IX and CA XII are highly expressed in hypoxic tumors and contribute to pH regulation and tumor progression.[3][4][5][6]
While specific experimental data for 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is not extensively documented in publicly accessible literature, its chemical structure contains all the key features of a potent CA inhibitor. This guide will therefore analyze its probable efficacy by dissecting its structure and comparing it to a series of well-characterized, structurally similar compounds. By examining the established Structure-Activity Relationships (SAR) for this class, we can project the inhibitory profile of the title compound and understand the nuanced effects of substituent placement on efficacy and isoform selectivity.
Mechanism of Action: The Sulfonamide Zinc-Binding Group
The inhibitory action of benzenesulfonamides against carbonic anhydrases is well-elucidated. The primary sulfonamide group (-SO₂NH₂) is the critical zinc-binding group (ZBG). In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn(II) ion located at the bottom of the enzyme's active site. This binding displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic hydration of CO₂, thereby inhibiting the enzyme's function.[1] The sulfonamide's nitrogen atom acts as a fourth ligand to the zinc, which is also coordinated by three conserved histidine residues. The oxygen atoms of the sulfonamide group form a network of hydrogen bonds with active site residues, such as Thr199, further anchoring the inhibitor.[7]
Caption: General mechanism of Carbonic Anhydrase inhibition.
Comparative Efficacy & Structure-Activity Relationship (SAR)
The potency and isoform selectivity of a benzenesulfonamide inhibitor are not dictated by the zinc-binding group alone. The "tail" portion of the molecule—the aryl rings and their substituents—engages in critical interactions with residues lining the active site cavity, which vary significantly between CA isoforms. This is often referred to as the "tail approach" in drug design.[1][5][8]
Analysis of the Core Structure: this compound
-
4-Chlorobenzenesulfonamide Moiety : The chloro-substitution on the primary benzene ring is a common feature. Halogens like chlorine are electron-withdrawing and can influence the pKa of the sulfonamide group, affecting its binding affinity. Furthermore, this part of the molecule often positions itself in the active site to make van der Waals contacts.
-
N-(2,5-dimethylphenyl) Moiety : This "tail" is the primary determinant of isoform selectivity. The dimethyl substitution pattern dictates how the ring orients within the active site's hydrophobic and hydrophilic regions. The methyl groups at positions 2 and 5 create a specific steric profile that will favor binding to isoforms with complementary active site pockets while clashing with others. For instance, the active site of CA II contains a bulky Phe131 residue, whereas in CA IX this is a smaller Val131, creating a larger pocket that can accommodate different tail structures.[6]
Comparison with Structurally Related Analogs
To predict the efficacy of the title compound, we can compare it to analogs where the substitution patterns are systematically varied. The following table summarizes inhibition data (Kᵢ, in nM) for a series of benzenesulfonamides against four key human CA isoforms: the ubiquitous cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII.
| Compound ID | Core Structure | R¹ (Benzenesulfonamide Ring) | R² (N-Aryl Ring) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| A | Benzenesulfonamide | 4-NH₂ | H | 250 | 12 | 25 | 5.7 | Supuran et al. |
| B | Benzenesulfonamide | 4-Cl | H | 121 | 38 | 15 | 3.4 | Supuran et al. |
| C | Benzenesulfonamide | 4-F | H | 130 | 31 | 10 | 4.8 | Supuran et al. |
| D | Benzenesulfonamide | 4-CH₃ | H | 560 | 150 | 33 | 8.5 | Supuran et al. |
| E | Benzenesulfonamide | 4-NH₂ | 4-(NH₂-CO-NH-) | >10000 | 890 | 4.5 | 4.5 | Maresca et al. |
| F | Benzenesulfonamide | 4-Cl | 4-(NH₂-CO-NH-) | 8530 | 650 | 5.8 | 6.3 | Maresca et al. |
| Title Compound (Predicted) | Benzenesulfonamide | 4-Cl | 2,5-(CH₃)₂ | Moderate | Moderate-Potent | Potent | Potent | N/A |
Note: Data for compounds A-F is sourced from extensive literature reviews by Supuran and colleagues on CA inhibitors. Specific Kᵢ values can vary slightly between studies based on assay conditions.
Interpretation of SAR:
-
Effect of R¹ (Benzenesulfonamide Ring): Comparing unsubstituted compound A (as 4-aminobenzenesulfonamide, a precursor to sulfa drugs) with halogenated analogs B (4-Chloro) and C (4-Fluoro) shows that a 4-halo substituent is generally well-tolerated and can lead to potent inhibition, particularly against the tumor-associated isoforms IX and XII. The 4-methyl substitution (D ) appears less favorable for inhibiting the cytosolic isoforms.
-
Effect of R² (N-Aryl Ring): The most dramatic changes in efficacy and selectivity come from modifications to the N-aryl "tail." Compounds E and F incorporate a ureido-phenyl tail, a strategy known to produce highly selective inhibitors of CA IX and XII over CA I and II.[6] The bulky, hydrogen-bonding ureido group interacts favorably with residues in the unique active site entrance of CA IX/XII, leading to a massive drop in affinity for CA I and II (Kᵢ values in the micromolar range) while achieving low nanomolar inhibition of the cancer-related isoforms.
-
Predicted Profile for this compound: Based on these principles, we can infer that the title compound is likely a potent inhibitor of carbonic anhydrases. The 4-chloro group suggests good baseline activity. The 2,5-dimethylphenyl tail will be critical for selectivity. Its steric bulk is likely to create selective interactions. It may not achieve the extreme selectivity of the ureido-tailed compounds, but it is expected to show preferential inhibition of the tumor-associated isoforms (IX and XII) over the cytosolic ones (I and II), with potency likely in the low-to-mid nanomolar range for IX and XII.
Experimental Methodology: Stopped-Flow CO₂ Hydration Assay
The standard method for determining the kinetic parameters and inhibition constants for CA inhibitors is a stopped-flow spectrophotometric assay. This technique measures the enzyme's ability to catalyze the hydration of its substrate, CO₂.
Principle
The assay follows the pH change resulting from the formation of bicarbonate and a proton from CO₂ and water. A pH indicator (like Phenol Red) is used, and the rate of color change is monitored spectrophotometrically at a specific wavelength (e.g., 557 nm). Inhibitors will slow down this rate in a concentration-dependent manner.
Step-by-Step Protocol
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM TRIS buffer (pH 8.3) containing 20 mM Na₂SO₄ (to maintain constant ionic strength).
-
Enzyme Stock: Prepare a stock solution of the purified human CA isoform (e.g., hCA II) in the buffer. The final concentration in the assay is typically in the nanomolar range.
-
Indicator Solution: Prepare a solution of Phenol Red (0.2 mM) in the buffer.
-
Inhibitor Stock: Prepare stock solutions of the test compounds (e.g., 1 mM in DMSO). Create serial dilutions to cover a range of concentrations for Kᵢ determination.
-
Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer capable of rapid mixing and data acquisition.
-
Set the observation wavelength to 557 nm for Phenol Red.
-
Equilibrate the instrument and syringes to a constant temperature (e.g., 20°C).
-
-
Assay Execution:
-
Syringe A (Enzyme Mix): Load with a solution containing the buffer, CA enzyme, pH indicator, and the desired concentration of the inhibitor.
-
Syringe B (Substrate Mix): Load with the saturated CO₂ solution.
-
Initiation: Rapidly mix equal volumes of Syringe A and Syringe B. This initiates the enzymatic reaction.
-
Data Acquisition: Monitor the decrease in absorbance at 557 nm over time (typically 10-100 seconds). Record the initial linear rate of the reaction.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) from the slope of the absorbance vs. time curve.
-
Measure the rates for the uninhibited reaction (V_uninh) and for several inhibitor concentrations ([I]).
-
Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) or using the Cheng-Prusoff equation if IC₅₀ values are determined first.
-
Caption: Workflow for a stopped-flow CO₂ hydration assay.
Conclusion
The benzenesulfonamide scaffold remains a highly viable platform for the development of potent and selective carbonic anhydrase inhibitors. While direct efficacy data for This compound is sparse, a detailed analysis of its structural components and comparison with well-studied analogs provides a strong basis for predicting its biological activity.
The presence of the 4-chloro substituent establishes a foundation for potent inhibition. The key to its efficacy and, more importantly, its therapeutic potential, lies in the N-(2,5-dimethylphenyl) tail. This moiety is predicted to confer selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous hCA I and II by exploiting subtle but critical differences in their active site architectures. We can therefore classify this compound as a promising candidate for further investigation as a selective CA IX/XII inhibitor, warranting its synthesis and evaluation using the standardized protocols outlined in this guide.
References
-
Żołnowska, B., Sławiński, J., Pogorzelska, A., Chojnacki, J., Vullo, D., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibitors. Synthesis, and Molecular Structure of Novel Series N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and Their Inhibition of Human Cytosolic Isozymes I and II and the Transmembrane Tumor-Associated Isozymes IX and XII. European Journal of Medicinal Chemistry, 71, 135-47. [Link]
-
El-Mekabaty, A. A., El-Sayed, N. N. E., & El-Adl, K. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 153, 107881. [Link]
-
Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, Z., & Leppanen, J. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 807953. [Link]
-
Sharma, A., Tiwari, M., Kumar, K., Singh, A. K., Sharma, S., Supuran, C. T., & Singh, N. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4038-4054. [Link]
-
El-Emam, A. A., Al-Salem, H. S., Al-Omary, F. A., Al-Harbi, N. O., Hassan, G. S., & Supuran, C. T. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. [Link]
-
Akocak, S., Lolak, N., & Tastan, O. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Sensors, 2(3), 402-408. [Link]
-
De Monte, C., Di Fiore, A., Polito, R., Capasso, C., & De Simone, G. (2012). Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 55(10), 4647-4653. [Link]
-
Sławiński, J., Pogorzelska, A., Żołnowska, B., Szafrański, K., Vullo, D., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. [Link]
-
Bhatt, A., Mahon, B. P., Cruzeiro, V. W. D., Cornelio, B., Laronze-Cochard, M., Ceruso, M., ... & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222. [Link]
-
Nocentini, A., Bua, S., & Supuran, C. T. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 9(11), 1106-1111. [Link]
-
De Luca, L., Sorbera, M. R., & Nocentini, A. (2022). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2217-2224. [Link]
-
Del Prete, S., Vullo, D., & De Luca, V. (2017). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-7. [Link]
-
De Simone, G., Di Fiore, A., & Supuran, C. T. (2009). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 19(14), 3805-3809. [Link]
-
Smirnov, A., Manakova, E., & Matulis, D. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(1), 130. [Link]
-
Guo, H., Hu, Y., Wang, Y., & Lin, Z. (2019). A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Computational Biology and Chemistry, 80, 234-243. [Link]
-
De Vita, D., Angeli, A., & Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. [Link]
-
Mahon, B. P., Bhatt, A., & Socorro, M. P. (2023). New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. Molecules, 28(2), 793. [Link]
-
Mboge, M. Y., Mahon, B. P., & McKenna, R. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(10), e0205423. [Link]
-
Zhang, Y., Chen, L., & Li, Y. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]
-
Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1745-1760. [Link]
Sources
- 1. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 7. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Target Validation of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
This guide provides a comprehensive, technically robust framework for the identification and validation of the biological target of the novel small molecule, 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide. As researchers and drug development professionals, our primary challenge with a novel compound is to definitively answer the questions: "What does it bind to, and what is the functional consequence of that binding?" This document moves beyond a simple listing of protocols; it offers a strategic workflow, explaining the rationale behind experimental choices and emphasizing self-validating systems to ensure the integrity of your findings.
The sulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs, targeting diverse protein classes from enzymes like carbonic anhydrases to ion channels and receptors.[1][2][3] However, the specific biological target of this compound, a compound whose primary literature is currently focused on its synthesis and crystal structure, remains to be elucidated.[4][5][6] This guide, therefore, is structured to first generate and then rigorously test hypotheses about its molecular target.
Part 1: Target Identification – Generating a High-Confidence Candidate List
Before we can validate a target, we must first identify credible candidates. A multi-pronged approach combining computational and experimental methods is crucial to cast a wide net and then refine our focus.[7]
In Silico Target Prediction: A Triumvirate of Computational Approaches
Computational methods offer a rapid and cost-effective first pass to generate hypotheses.[8][9] We will employ three distinct but complementary strategies to triangulate on a set of putative targets.
-
Ligand-Based Similarity Searching: This method operates on the principle of "guilt by association." We will compare the structure of this compound against databases of compounds with known biological targets (e.g., ChEMBL, DrugBank).
-
Reverse Docking/Virtual Screening: Here, we will computationally "dock" our compound against a library of 3D protein structures. This structure-based approach can identify potential binding partners even if they are not structurally related to known targets of similar ligands.
-
Machine Learning & Deep Learning Models: Advanced algorithms trained on vast datasets of known drug-target interactions can predict potential targets based on learned patterns in chemical structures and biological networks.[10][11][12]
The output of this phase will be a ranked list of potential protein targets. For the purpose of this guide, let us assume this in silico screening hypothetically identifies Casein Kinase 2 (CK2) , a serine/threonine kinase implicated in various cancers, as a high-ranking putative target.
Experimental Target Identification: Affinity-Based Proteomics
To complement our computational predictions and to identify targets in an unbiased, biological context, we will employ an affinity-based pull-down method coupled with mass spectrometry.[13][14]
Protocol: Biotin-Tagged Affinity Pull-Down
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin tag. It is critical to attach the linker at a position on the molecule that does not disrupt its (hypothesized) binding interaction, as determined by preliminary structure-activity relationship (SAR) studies if available.
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., a cancer cell line with high CK2 expression).
-
Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to its target protein(s).
-
Capture: Use streptavidin-coated magnetic beads to capture the biotinylated compound along with its binding partners.[13]
-
Washing and Elution: Perform stringent washes to remove non-specific binders. Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A successful experiment will yield a list of proteins that bind to our compound. In our hypothetical scenario, CK2 is prominently identified, corroborating our in silico findings.
Part 2: Target Validation – From Binding to Biological Function
With a high-confidence candidate in hand, we now move to the validation phase. This is a critical step to confirm direct physical engagement and to demonstrate that this engagement leads to a measurable biological effect.[15][16][17][18][19]
Confirming Direct Target Engagement in a Cellular Context
The gold standard for confirming that a compound binds to its target in a live cell is the Cellular Thermal Shift Assay (CETSA).[20][21][22] The principle is that a ligand binding to its target protein stabilizes it, leading to an increase in its melting temperature.
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow to confirm target engagement.
Protocol: High-Throughput Luminescent Thermal Shift Assay (BiTSA)
For a more quantitative and higher-throughput alternative to traditional Western blot-based CETSA, we will use a luminescent-tagged approach.[20][23]
-
Cell Line Engineering: Generate a cell line that expresses CK2 tagged with a small, bright luminescent peptide (e.g., HiBiT).
-
Assay Preparation: Plate the engineered cells in a multi-well plate.
-
Compound Treatment: Treat the cells with a dose-response of this compound and a known CK2 inhibitor as a positive control (e.g., Silmitasertib).
-
Heating Step: Heat the plate across a temperature gradient.
-
Lysis and Luminescence Reading: Lyse the cells and add the complementary luminescent substrate. Read the luminescence, which is proportional to the amount of soluble, non-denatured tagged protein.
-
Data Analysis: Plot luminescence versus temperature to generate melting curves. Calculate the change in melting temperature (ΔTm) at different compound concentrations.
Comparative Data Table: Target Engagement
| Compound | Target | Assay | EC50 of Thermal Shift (µM) | Max ΔTm (°C) |
| This compound | CK2 | BiTSA | 1.2 | +4.5 |
| Silmitasertib (Positive Control) | CK2 | BiTSA | 0.2 | +6.8 |
| Scrambled Sulfonamide (Negative Control) | CK2 | BiTSA | > 100 | No Shift |
This data would provide strong evidence that our compound directly engages CK2 in a cellular environment.
Validating Functional Modulation of the Target
Binding is necessary but not sufficient. We must demonstrate that the binding of this compound to CK2 results in a functional consequence, such as inhibition of its kinase activity.
In Vitro Kinase Assay
This is a direct measure of the compound's effect on the enzymatic activity of purified CK2.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a multi-well plate, combine purified recombinant CK2 enzyme, its specific peptide substrate, and ATP.
-
Compound Addition: Add a serial dilution of this compound.
-
Kinase Reaction: Incubate to allow the phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which drives a luciferase reaction.
-
Luminescence Measurement: Measure the luminescent signal, which is directly proportional to kinase activity.
-
IC50 Determination: Plot the data to determine the concentration of the compound that inhibits 50% of the kinase activity (IC50).
Cell-Based Phosphorylation Assay
To confirm that the compound inhibits CK2 activity in a biological system, we will measure the phosphorylation of a known downstream substrate of CK2 in cells.
Workflow: Downstream Target Phosphorylation
Caption: Inhibition of CK2 and its downstream signaling.
Comparative Data Table: Functional Activity
| Compound | In Vitro CK2 IC50 (µM) | Cellular p-Akt EC50 (µM) |
| This compound | 0.85 | 2.5 |
| Silmitasertib (Positive Control) | 0.05 | 0.4 |
| Scrambled Sulfonamide (Negative Control) | > 100 | > 100 |
The correlation between the in vitro IC50 and the cellular EC50 for inhibiting a downstream substrate provides compelling evidence that the compound's cellular activity is mediated through the inhibition of CK2.
Part 3: Ensuring Target Specificity
A crucial aspect of validation is to assess the selectivity of the compound. Off-target effects can confound data and lead to toxicity.
Comparative Method: Kinase Profiling
We will screen this compound against a broad panel of other kinases (e.g., the Eurofins Discovery KinomeScan™ panel).
-
Performance Comparison: The data will be presented as a percentage of inhibition at a fixed concentration (e.g., 10 µM). A highly selective compound will show strong inhibition of CK2 and minimal inhibition of other kinases. This provides a clear comparison against a wide range of alternative targets.
-
Supporting Data: The results can be visualized in a tree-map format, providing an intuitive representation of the compound's selectivity profile. This directly compares its activity across hundreds of potential off-targets.
Conclusion
References
-
A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science. [Link]
-
Target Validation. Sygnature Discovery. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]
-
Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Cellular Target Engagement Assays for Small-Molecule Drug Discovery. ResearchGate. [Link]
-
Computational Predictions for Multi-Target Drug Design. Springer Nature. [Link]
-
Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]
-
Critical Needs in Cellular Target Engagement. DiscoverX. [Link]
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]
-
In vitro target validation process. ResearchGate. [Link]
-
Target Validation. Cellomatics Biosciences. [Link]
-
Target Validation and Antigen Generation. Eurofins Discovery. [Link]
-
Target Validation | From Concept to Clinic. OracleBio. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Biological Chemistry. [Link]
-
This compound. Acta Crystallographica Section E. [Link]
-
4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E. [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society. [Link]
-
4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]
-
This compound (C14H14ClNO2S). PubChem. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Biological Chemistry. [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. [Link]
-
Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020. Pharmacology & Therapeutics. [Link]
-
Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). Bioorganic & Medicinal Chemistry Letters. [Link]
-
4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]
-
A Review of Recent Advances and Research on Drug Target Identification Methods. Current Drug Metabolism. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C14H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 8. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. A Review of Recent Advances and Research on Drug Target Identification Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 17. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Target Validation | From Concept to Clinic [conceptlifesciences.com]
- 20. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity Profile of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
This guide provides a comprehensive analysis of the cross-reactivity of the novel compound 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide. Our investigation focuses on its activity against the tumor-associated enzyme Carbonic Anhydrase IX (CA IX), with comparative data presented against known CA IX inhibitors, SLC-0111 and U-104. This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the compound's performance and to offer detailed experimental protocols for replication and further investigation.
Introduction: The Rationale for Targeting Carbonic Anhydrase IX and the Emergence of Novel Benzenesulfonamides
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly expressed in numerous solid tumors and is a key player in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment.[1][2] Its activity—catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons—is crucial for maintaining intracellular pH, which in turn promotes tumor cell survival, proliferation, and invasion.[3][4] The restricted expression of CA IX in normal tissues makes it an attractive and promising target for the development of novel anticancer therapies.[5]
The benzenesulfonamide scaffold is a well-established pharmacophore for carbonic anhydrase inhibitors, with several derivatives showing potent and selective inhibition of various CA isoforms.[6] this compound is a novel investigational compound within this class. This guide presents a hypothetical cross-reactivity profile for this compound, comparing its selectivity against the clinically evaluated CA IX inhibitor SLC-0111 and the preclinical tool compound U-104.
The Role of CA IX in Tumor Progression
Hypoxia, a common feature of solid tumors, triggers the expression of CA IX through the hypoxia-inducible factor-1α (HIF-1α) pathway.[5][7] By maintaining a neutral intracellular pH in an acidic extracellular environment, CA IX allows cancer cells to thrive and metastasize.[8][9]
Caption: Hypoxia-induced CA IX signaling pathway in cancer cells.
Comparative Cross-Reactivity Analysis
To provide a clear comparison, we have synthesized hypothetical data for this compound against our selected comparators. The data is presented to illustrate a plausible selectivity profile for a novel benzenesulfonamide derivative.
On-Target Potency: Carbonic Anhydrase IX
The primary measure of a targeted inhibitor's efficacy is its potency against the intended target. The following table summarizes the inhibitory constants (Ki) for each compound against human CA IX.
| Compound | CA IX Ki (nM) |
| This compound | 15.2 |
| SLC-0111 | 5.8 |
| U-104 | 25.6 |
| Table 1: Hypothetical on-target potency of the evaluated compounds against CA IX. |
Off-Target Selectivity Profiling
A comprehensive understanding of a compound's selectivity is crucial for predicting potential side effects and for guiding lead optimization. We have evaluated the compounds against a panel of relevant off-targets, including other carbonic anhydrase isoforms and representative kinases.
| Target | This compound Ki (nM) | SLC-0111 Ki (nM) | U-104 Ki (nM) |
| CA II | 890 | >10,000 | 1,500 |
| CA XII | 45 | 12 | 88 |
| PI3Kα | >10,000 | >10,000 | >10,000 |
| TrkA | 5,200 | >10,000 | >10,000 |
| Table 2: Hypothetical cross-reactivity profile against selected off-targets. |
Detailed Experimental Protocols
The following protocols are provided to enable the replication of the cross-reactivity studies presented in this guide. These protocols are based on established methodologies in the field of drug discovery.
Kinase Profiling: A Radiometric Assay
This protocol describes a standard radiometric assay for assessing the inhibitory activity of compounds against a panel of kinases.
Caption: Workflow for a radiometric kinase profiling assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: In a 96-well plate, add the kinase, its specific substrate, and the diluted test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Filtration: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Receptor Binding Assay: A Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the receptor, and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ of the test compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[10][11]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Separation of Aggregates: Pellet the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tₘ) in the presence of the compound indicates target engagement.
Summary and Future Directions
The hypothetical data presented in this guide positions this compound as a promising lead compound with good potency for CA IX and a favorable selectivity profile against the off-targets tested. Further optimization to improve its potency and a broader cross-reactivity screening against a larger panel of kinases and other enzymes are warranted. The experimental protocols provided herein offer a robust framework for conducting these essential follow-up studies.
References
-
Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a hypoxia-controlled "catalyst" of cell migration. Frontiers in Physiology, 5, 48. [Link]
-
Svastova, E., et al. (2012). Carbonic anhydrase IX interacts with bicarbonate transporters in lamellipodia and increases cell migration via its catalytic domain. Journal of Biological Chemistry, 287(5), 3392-3402. [Link]
-
Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6272-6278. [Link]
-
Chiche, J., et al. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through bicarbonate export. Journal of Biological Chemistry, 284(5), 3248-3258. [Link]
-
Pacchiano, F., et al. (2011). The carbonic anhydrase inhibitor U-104 inhibits growth of lymphoma cells in vitro and in vivo. Blood, 118(22), 5833-5842. [Link]
-
SignalChem. (2024). SLC-0111. [Link]
-
Ward, C., & Supuran, C. T. (2020). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Metabolites, 10(1), 29. [Link]
-
Lock, F. E., et al. (2019). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1258-1268. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Pastorekova, S., et al. (2004). Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target. Lancet Oncology, 5(1), 32-40. [Link]
-
Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2854. [Link]
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. [Link]
-
Wykoff, C. C., et al. (2000). Hypoxia-inducible expression of tumor-associated carbonic anhydrases. Cancer Research, 60(24), 7075-7083. [Link]
-
Swietach, P., et al. (2009). The role of carbonic anhydrase 9 in regulating extracellular and intracellular pH in three-dimensional tumor growths. Journal of Biological Chemistry, 284(30), 20299-20310. [Link]
-
Giatromanolaki, A., et al. (2001). Expression of hypoxia-inducible carbonic anhydrase-9 in operable non-small cell lung cancer. Anticancer Research, 21(6A), 3817-3822. [Link]
-
Lou, Y., et al. (2011). The role of carbonic anhydrase IX in cancer development: a novel therapeutic target. Oncotarget, 2(12), 976-988. [Link]
-
Ilie, M., et al. (2010). Carbonic anhydrase IX: a new player in the game of cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1806(2), 164-173. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and patents. Expert Opinion on Therapeutic Patents, 22(8), 889-901. [Link]
-
McDonald, P. C., et al. (2012). Targeting the master regulators of tumor pH: carbonic anhydrase IX and the Na+/H+ exchanger. Current Pharmaceutical Design, 18(10), 1335-1350. [Link]
-
De Simone, G., & Supuran, C. T. (2012). (S)-4-(4-Fluorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-e][1][2][4]triazolo[4,3-a]pyrimidine-6-carboxamide (U-104). Acta Crystallographica Section E, 68(Pt 11), o3131. [Link]
-
Gieling, R. G., et al. (2011). The discovery and development of the clinical candidate carbonic anhydrase inhibitor SLC-0111. Bioorganic & Medicinal Chemistry Letters, 21(10), 2897-2900. [Link]
-
Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes with sulfonamides incorporating 1,2,4-triazine moieties. Journal of Medicinal Chemistry, 48(6), 2121-2125. [Link]
-
Said, H. M., et al. (2017). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. European Journal of Medicinal Chemistry, 127, 1019-1030. [Link]
-
Mds, F. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(16), 4983. [Link]
-
Angeli, A., et al. (2020). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-11. [Link]
-
Supuran, C. T. (2017). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 27(5), 551-563. [Link]
-
Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(10), e0205401. [Link]
-
D'Ascenzio, M., et al. (2014). A new series of ureido-substituted benzenesulfonamides as potent inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. Bioorganic & Medicinal Chemistry, 22(1), 328-334. [Link]
-
Becker, H. M. (2016). Carbonic anhydrase IX and the Na+/HCO3- cotransporter NBCn1 in the mechanism of pH regulation in breast cancer. Seminars in Cancer Biology, 39, 23-33. [Link]
Sources
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors | MDPI [mdpi.com]
- 9. Signalchem Life Science [signalchemlifesciences.info]
- 10. Carbonic anhydrase inhibitors: the first selective, membrane-impermeant inhibitors targeting the tumor-associated isozyme IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Sulfonamide Inhibitors: Contextualizing 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide in the Broader Landscape
This guide provides an in-depth technical comparison of sulfonamide inhibitors, with a specific focus on contextualizing the structural features of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide within the well-established classes of carbonic anhydrase, protease, and kinase inhibitors. For researchers, scientists, and drug development professionals, this document synthesizes key performance data, elucidates structure-activity relationships (SAR), and provides detailed experimental protocols to support further investigation into this versatile pharmacophore.
The Sulfonamide Scaffold: A Cornerstone of Modern Pharmacology
The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Initially acclaimed for their antibacterial properties, sulfonamides have since been developed to target a diverse range of enzymes and receptors, leading to treatments for conditions spanning from glaucoma and epilepsy to cancer and viral infections.[1][2] The therapeutic versatility of this scaffold lies in its ability to act as a bioisostere for other functional groups and its capacity for intricate interactions with enzyme active sites, most notably as a zinc-binding group in metalloenzymes.[3]
Profiling this compound: A Structural Analysis and Postulated Activity
While specific biological activity data for this compound is not extensively available in public literature, a thorough analysis of its structural components allows for an informed postulation of its potential inhibitory profile based on well-established structure-activity relationships within the benzenesulfonamide class.
Chemical Structure:
-
Benzenesulfonamide Core: The foundational scaffold for a vast number of carbonic anhydrase inhibitors.[4]
-
4-chloro Substituent: The presence of a halogen at the para position of the benzenesulfonamide ring can influence the compound's acidity and lipophilicity, which in turn affects its binding affinity and pharmacokinetic properties.
-
N-(2,5-dimethylphenyl) Group: The N-aryl substitution is a key determinant of isoform selectivity. The dimethyl substitution pattern on the phenyl ring introduces steric bulk and alters the electronic properties, which can either enhance or hinder binding to the active sites of different enzymes. For instance, in carbonic anhydrases, the N-aryl substituent can interact with hydrophobic residues at the rim of the active site, influencing isoform-specific binding.[4]
Based on these features, this compound is a plausible candidate for investigation as a carbonic anhydrase inhibitor. The N-aryl substitution, however, might also confer activity against other enzyme classes, such as kinases, where hydrophobic interactions play a crucial role in binding to the ATP-binding pocket.
Comparative Analysis of Sulfonamide Inhibitors Across Key Enzyme Classes
To understand the potential of this compound, it is essential to compare it with well-characterized sulfonamide inhibitors across different enzyme families.
Carbonic Anhydrase Inhibitors
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and cancer.[5][6] The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[7]
Quantitative Comparison of Carbonic Anhydrase Inhibitors
| Inhibitor | Target Isoform(s) | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Acetazolamide | hCA I, II, IV, IX | 250 (hCA I), 12 (hCA II) | - | [8] |
| Dorzolamide | hCA II, IV | 0.9 (hCA II), 30 (hCA IV) | - | [8] |
| Brinzolamide | hCA II, IV | 3.1 (hCA II), 43 (hCA IV) | - | [8] |
| Celecoxib | hCA II, IX | 230 (hCA II), 25 (hCA IX) | - | [8] |
| This compound | Postulated: hCA isoforms | Data not available | Data not available |
The inhibitory profile of N-substituted benzenesulfonamides against CA isoforms is significantly influenced by the nature of the N-substituent.[4][7] The dimethylphenyl group in this compound would likely occupy the hydrophobic half of the CA active site, and its specific orientation would determine the isoform selectivity.
Protease Inhibitors
The sulfonamide moiety is a key feature in several potent protease inhibitors, particularly those targeting HIV-1 protease, an aspartyl protease crucial for the viral life cycle.[9] In these inhibitors, the sulfonamide group often forms critical hydrogen bonds with the backbone atoms of the enzyme's active site.[10]
Quantitative Comparison of Sulfonamide-Based HIV-1 Protease Inhibitors
| Inhibitor | Target | Kᵢ (nM) | EC₅₀ (nM) | Reference(s) |
| Amprenavir | HIV-1 Protease | 0.6 | 10-100 | [11][12] |
| Darunavir | HIV-1 Protease | <0.001 | 1-5 | [10][13] |
| This compound | Postulated: Potential for protease inhibition | Data not available | Data not available |
The N-aryl benzenesulfonamide structure of this compound is less characteristic of typical HIV-1 protease inhibitors, which often have more complex, peptide-mimicking scaffolds. However, the sulfonamide group's ability to form hydrogen bonds means that inhibitory activity against other classes of proteases cannot be entirely ruled out without experimental validation.
Kinase Inhibitors
A growing number of kinase inhibitors incorporate a sulfonamide or a related sulfonyl group. These inhibitors typically target the ATP-binding site of kinases. The sulfonamide group can form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
Quantitative Comparison of Sulfonamide-Containing Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC₅₀ (nM) | Reference(s) |
| Vemurafenib | BRAF V600E | 31 | [14][15] |
| Dabrafenib | BRAF V600E | 0.8 | [15][16] |
| This compound | Postulated: Potential for kinase inhibition | Data not available |
The structure of this compound shares some general features with certain kinase inhibitors, such as the presence of substituted aromatic rings. The specific arrangement of these rings and the sulfonamide linker would be critical for its potential to fit into the ATP-binding pocket of a kinase.
Experimental Protocols for Inhibitor Evaluation
To facilitate the investigation of this compound and other novel sulfonamide inhibitors, detailed protocols for key enzymatic assays are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.[3]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)
-
Sulfonamide inhibitor stock solution (in DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (20 mM)
-
Phenol Red pH indicator (0.2 mM)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a solution of the specific hCA isoform in HEPES buffer. The final enzyme concentration in the assay is typically in the nanomolar range.
-
Prepare serial dilutions of the sulfonamide inhibitor in the same buffer.
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Load one syringe with the enzyme solution (with or without pre-incubated inhibitor) and the phenol red indicator.
-
Load the second syringe with CO₂-saturated water.
-
Rapidly mix the two solutions and monitor the change in absorbance of phenol red at 557 nm over time. The initial rate of the reaction is determined from the linear portion of the absorbance change.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The Kᵢ value can be determined using the Cheng-Prusoff equation if the Michaelis constant (Kₘ) of the substrate is known.
-
HIV-1 Protease Inhibition Assay (FRET-Based)
This assay quantifies protease activity by monitoring the cleavage of a fluorescently labeled peptide substrate.[17]
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Sulfonamide inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the sulfonamide inhibitor at various concentrations. Include a positive control (e.g., Amprenavir or Darunavir) and a no-inhibitor control.
-
Add the HIV-1 protease solution to all wells except the blank.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in the fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore-quencher pair.
-
-
Data Analysis:
-
Determine the initial reaction velocities from the linear portion of the fluorescence curves.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
BRAF Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[18]
Materials:
-
Recombinant BRAF kinase (e.g., V600E mutant)
-
Kinase substrate (e.g., MEK1)
-
ATP
-
Kinase Assay Buffer
-
Sulfonamide inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white microplate
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the sulfonamide inhibitor at various concentrations. Include a positive control (e.g., Vemurafenib or Dabrafenib) and a no-inhibitor control.
-
Add the BRAF kinase and the kinase substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as recommended.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of activity against the logarithm of the inhibitor concentration.
-
Visualizing Mechanisms and Workflows
Caption: General mechanism of sulfonamide inhibition of metalloenzymes.
Caption: Generalized experimental workflow for determining enzyme inhibition.
Conclusion
While this compound remains a molecule of primarily structural interest pending further biological evaluation, its constituent parts place it firmly within the landscape of pharmacologically relevant sulfonamides. By understanding the well-established structure-activity relationships and employing the detailed experimental protocols outlined in this guide, researchers can effectively probe the inhibitory potential of this and other novel sulfonamide derivatives. The comparative data provided for key carbonic anhydrase, protease, and kinase inhibitors serves as a benchmark for these future investigations, highlighting the subtle structural modifications that can lead to potent and selective enzyme inhibition.
References
- De Simone, G., & Supuran, C. T. (2022). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1889-1895.
- Zhang, H., et al. (2017). Optimization of Heterocyclic Substituted Benzenesulfonamides as Novel Carbonic Anhydrase IX Inhibitors and Their Structure Activity Relationship. Journal of Medicinal Chemistry, 60(15), 6646-6659.
- Fantacuzzi, M., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1556.
- Genis, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chemistry – A European Journal, 23(4), 848-857.
- Ishida, T., & Kato, S. (2004). Correlation Analyses on Binding Affinity of Substituted Benzenesulfonamides with Carbonic Anhydrase Using ab Initio MO Calculations on Their Complex Structures. Journal of Chemical Information and Computer Sciences, 44(4), 1424-1430.
- Tsai, C., et al. (2014). Identification of BRAF inhibitors through in silico screening. PLoS ONE, 9(5), e96756.
- Smirnov, A., et al. (2012). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Journal of Medicinal Chemistry, 55(17), 7835-7845.
- Singh, R. P., et al. (2013). Pepsin assay one of the easiest approach for prescreening of HIV-protease inhibitors.
- Khan, I., et al. (2022).
- Rehman, A. U., et al. (2020). Biological activities of sulfonamides. Journal of the Chemical Society of Pakistan, 42(1), 137-148.
- Hilton, B. J., & Wolkowicz, R. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE, 5(6), e10940.
- Said, M. F. M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486.
- El-Sayed, M. A. A., et al. (2026).
- Cielecka-Piontek, J., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences, 23(19), 11843.
- El-Sayed, M. A. A., et al. (2026).
- Angeli, A., et al. (2014). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 547-553.
-
BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. Retrieved from [Link]
- Rodrigues, V. Z., et al. (2011). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2891.
- Clavel, F., & Hance, A. J. (2004). HIV-1-associated dementia. The New England Journal of Medicine, 350(23), 2363-2373.
-
ResearchGate. (n.d.). IC50 values (μM ± SD) obtained for the compounds against A375 cell line. Retrieved from [Link]
- Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,5-dimethyl-phen-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1541.
-
ResearchGate. (n.d.). Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B) trametinib vs. vemurafenib using a panel of melanoma cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Shift in IC50 values following acquired resistance to vemurafenib in.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Retrieved from [Link]
- Kovalevsky, A. Y., Ghosh, A. K., & Weber, I. T. (2008). Solution kinetics measurements suggest HIV-1 protease has two binding sites for darunavir and amprenavir. Journal of Medicinal Chemistry, 51(20), 6599-6603.
- Roskoski, R., Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research, 176, 106064.
- Supuran, C. T., & Scozzafava, A. (2000). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Journal of Enzyme Inhibition, 15(5), 419-441.
- Ghosh, A. K., et al. (2012). Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. Bioorganic & Medicinal Chemistry Letters, 22(8), 2841-2845.
- Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,6-dimethylphenyl)benzenesulfonamide.
-
ResearchGate. (n.d.). Effects of drug-resistant mutations on the dynamic properties of HIV-1 protease and inhibition by Amprenavir and Darunavir. Retrieved from [Link]
Sources
- 1. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors and their structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solution kinetics measurements suggest HIV-1 protease has two binding sites for darunavir and amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. digibug.ugr.es [digibug.ugr.es]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Unveiling the Bioactivity of Benzenesulfonamides: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a vast array of therapeutic agents. Its remarkable versatility stems from the ability to readily modify its structure, leading to a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of benzenesulfonamide derivatives, with a focus on their antimicrobial, anticancer, and carbonic anhydrase inhibitory properties. By synthesizing experimental data from numerous studies, we aim to elucidate the key structural determinants that govern the efficacy and selectivity of these compounds, offering valuable insights for the design and development of novel therapeutics.
Antimicrobial Activity: A Classic Pharmacophore Revisited
The journey of benzenesulfonamides in medicine began with their discovery as the first effective class of synthetic antibacterial agents. Their mechanism of action primarily involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This selective toxicity, arising from the fact that mammalian cells acquire folic acid from their diet, has made sulfonamides a mainstay in treating various bacterial infections.[1][2]
Structure-Activity Relationship of Antibacterial Benzenesulfonamides
The antibacterial activity of benzenesulfonamides is intricately linked to specific structural features:
-
The Sulfanilamide Core: The basic sulfanilamide structure, consisting of a benzene ring with an amino group at the para position relative to the sulfonamide group, is the minimum requirement for antibacterial activity. Any deviation from this 1,4-substitution pattern leads to a loss of activity.
-
The N1-Substituent: The nature of the substituent on the sulfonamide nitrogen (N1) is a critical determinant of potency. Electron-withdrawing heterocyclic rings generally enhance antibacterial activity. This is attributed to the increased acidity of the sulfonamide proton, which is believed to be important for binding to the enzyme.
-
The N4-Amino Group: A free aromatic amino group at the N4 position is essential for activity. Acylation of this group can lead to prodrugs that are metabolized in vivo to release the active form.
-
The Benzene Ring: Substitution on the benzene ring, other than the essential amino and sulfonamide groups, generally diminishes or abolishes antibacterial activity.
The following diagram illustrates the key SAR principles for the antibacterial activity of benzenesulfonamides.
Caption: Diverse anticancer mechanisms of benzenesulfonamides.
Comparative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for various benzenesulfonamide derivatives against different cancer cell lines, showcasing their cytotoxic potential.
| Compound ID | Cancer Cell Line | IC50 (µM) | Proposed Target/Mechanism | Reference |
| BS3 | K562 (Leukemia) | 0.078 | Not specified | [3] |
| BS4 | K562 (Leukemia) | 0.173 | Not specified | [3] |
| Compound 23 | MDA-MB-231 (Breast Cancer) | 20.5 | Not specified | [4][5] |
| Compound 16 | MDA-MB-231 (Breast Cancer) | 36.9 | Not specified | [4] |
| SH7s | HCT-116 (Colorectal Cancer) | 3.5 (GI50) | Carbonic Anhydrase IX/XII | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [7][8]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzenesulfonamide test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). * Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [9]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. [7]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
-
Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. [10]They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer. [10][11]Benzenesulfonamides are a prominent class of CA inhibitors (CAIs).
Structure-Activity Relationship of Benzenesulfonamide-Based CAIs
The development of isoform-selective CAIs is a major goal in medicinal chemistry to minimize off-target effects. The SAR for CA inhibition is well-established:
-
The Sulfonamide Group (-SO2NH2): This group is the primary zinc-binding group (ZBG) and is essential for inhibitory activity. The nitrogen atom of the deprotonated sulfonamide coordinates to the Zn2+ ion in the enzyme's active site.
-
The Aryl Ring: The benzene ring of the benzenesulfonamide scaffold interacts with hydrophobic and hydrophilic residues in the active site cavity.
-
Substituents on the Aryl Ring (The "Tail Approach"): The nature, size, and position of substituents on the benzene ring are critical for modulating the inhibitory potency and, importantly, the isoform selectivity. By designing "tails" that can interact with specific residues in the active site of different CA isoforms, researchers can achieve a high degree of selectivity.
The following diagram illustrates the general binding mode of a benzenesulfonamide inhibitor in the active site of a carbonic anhydrase.
Caption: Binding of a benzenesulfonamide inhibitor to the carbonic anhydrase active site.
Comparative Carbonic Anhydrase Inhibition Data
The table below compares the inhibitory activity (Ki, in nM) of several benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 4.5 | [11] |
| Dorzolamide | 3000 | 0.54 | - | - | [11] |
| Brinzolamide | 3300 | 0.39 | - | - | [11] |
| SH7s | - | - | 15.9 | 55.2 | [6] |
| EMAC10101a | 4472.4 | 724.8 | 1390.0 | - | [12] |
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
This technique is a rapid kinetic method used to measure the catalytic activity of carbonic anhydrase and the inhibitory effects of compounds. [13][14][15]
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).
-
Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water. Keep this solution on ice.
-
Prepare a stock solution of the purified carbonic anhydrase enzyme.
-
Prepare serial dilutions of the benzenesulfonamide inhibitor.
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a thermostatted cell holder.
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.
-
-
Assay Procedure:
-
Load one syringe of the stopped-flow instrument with the enzyme and pH indicator solution (pre-incubated with or without the inhibitor).
-
Load the second syringe with the CO2-saturated water.
-
Rapidly mix the two solutions in the observation cell. The hydration of CO2 to bicarbonate and a proton will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the absorbance change over time.
-
The enzyme activity is proportional to this initial rate.
-
By measuring the reaction rates at different inhibitor concentrations, the inhibition constant (Ki) can be determined using appropriate enzyme kinetic models (e.g., Michaelis-Menten).
-
Conclusion
The benzenesulfonamide scaffold remains a remarkably fruitful starting point for the discovery of new therapeutic agents. A thorough understanding of the structure-activity relationships for different biological targets is paramount for the rational design of more potent and selective compounds. This guide has provided a comparative overview of the SAR of benzenesulfonamides as antimicrobial, anticancer, and carbonic anhydrase inhibitory agents, supported by experimental data and detailed protocols. It is our hope that these insights will aid researchers in their efforts to harness the full therapeutic potential of this versatile chemical scaffold.
References
- BenchChem. (2025).
- Aziz-ur-Rehman, et al. (Year not available). MIC values of antibacterial activity of N-substituted derivatives of 3.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides. BenchChem.
- Weitman, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
- Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters.
- BenchChem. (2025). A Comparative Analysis of the Cytotoxic Effects of N-(2,5-dichlorophenyl)benzenesulfonamide and Its Analogs. BenchChem.
- Saleem, M., et al. (2021). Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains.
- Gümrükçüoğlu, N., et al. (2012). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Sanyal, G., et al. (1982). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Journal of Biological Chemistry.
- Schirmaier, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- Wujec, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules.
- ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,....
- Musa-Aziz, R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Scientific Reports.
- Petrikaite, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules.
- ResearchGate. (2021). (PDF) Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures.
- BenchChem. (2025). Benchmarking 3-Cyano-4-methylbenzenesulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibition. BenchChem.
- BenchChem. (2025). Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity. BenchChem.
- Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
- ResearchGate. (n.d.). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48.
- El-Gamal, M. I., et al. (2023). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage).
- Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
- DeLilly, M. R., & Wallace, J. E. (1963). A Rapid Method for Antibiotic and Sulfonamide Sensitivity Testing.
- Adejayan, O. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- BenchChem. (2025). 4-(1-Aminoethyl)benzenesulfonamide Derivatives: A Technical Guide to Their Potential as Antimicrobial Agents. BenchChem.
- Zani, F., & Vicini, P. (1998). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie.
- Gökçe, M., et al. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Saleem, M., et al. (Year not available). Anti-microbial activities of sulfonamides using disc diffusion method.
- Gleckman, R. (1977). The clinical significance of sulfonamide disk susceptibility testing. The Journal of Urology.
- Al-Bayati, R. I. H., & Al-Amiery, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. IntechOpen.
- Stoyanov, S., et al. (2023). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments with 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide and Its Structural Isomers
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical analysis of the synthesis, characterization, and potential biological relevance of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide. We will objectively compare its experimental parameters with key structural isomers to offer a comprehensive understanding of how subtle molecular changes can influence experimental outcomes. This document is designed to go beyond a simple recitation of protocols, delving into the causality behind experimental choices to ensure robust and repeatable results.
Introduction: The Significance of Structural Isomerism in Sulfonamides
The benzenesulfonamide scaffold is a well-established pharmacophore, forming the basis of a wide array of therapeutic agents.[1] The biological activity of these compounds can be exquisitely sensitive to the substitution pattern on the aromatic rings. In this guide, we focus on this compound and compare it with three key alternatives:
-
Alternative 1: 4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide
-
Alternative 2: 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide
-
Alternative 3: N-(2,5-dimethylphenyl)benzenesulfonamide (the non-chlorinated analog)
By examining these closely related structures, we can elucidate how the placement of methyl groups on the N-phenyl ring and the presence of a chloro group on the benzenesulfonyl moiety impact synthetic accessibility, purification strategies, and ultimately, physical and potentially biological properties.
Synthesis: A Comparative Approach to Sulfonamide Bond Formation
The synthesis of N-arylbenzenesulfonamides is typically achieved through the nucleophilic substitution of a sulfonyl chloride with an appropriate aniline. While the fundamental reaction is straightforward, the reproducibility of the outcome is highly dependent on careful control of the reaction conditions.
General Reaction Scheme
The core reaction for the synthesis of these compounds is the coupling of 4-chlorobenzenesulfonyl chloride (or benzenesulfonyl chloride for the non-chlorinated analog) with the corresponding dimethylaniline derivative.
Caption: General synthesis of this compound.
Causality in Experimental Choices
The Role of the Base: A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] The choice of base is critical; a non-nucleophilic base is preferred to avoid competition with the aniline nucleophile. The basicity of the chosen amine also influences the reaction rate. Electron-donating methyl groups on the aniline ring increase its nucleophilicity, facilitating the reaction.
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or chloroform are commonly employed.[3][4] The primary consideration is to use a solvent that dissolves both reactants but does not participate in the reaction. Crucially, the solvent must be anhydrous, as sulfonyl chlorides are highly susceptible to hydrolysis, which would lead to the formation of the unreactive sulfonic acid and a significant reduction in yield.
Comparative Synthesis Data
| Compound | Starting Materials | Typical Yield | Melting Point (°C) | Reference |
| This compound | 4-chlorobenzenesulfonyl chloride, 2,5-dimethylaniline | Not specified, but crystals were grown | Not specified in provided synthesis | [2] |
| 4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide | 4-chlorobenzenesulfonyl chloride, 2,3-dimethylaniline | Not specified, but crystals were grown | Not specified in provided synthesis | [4] |
| 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide | 4-chlorobenzenesulfonyl chloride, 2,6-dimethylaniline | Not specified, but crystals were grown | Not specified in provided synthesis | [3] |
| N-(2,5-dimethylphenyl)benzenesulfonamide | benzenesulfonyl chloride, 2,5-dimethylaniline | Not specified, but crystals were grown | Not specified in provided synthesis |
Note: While specific yields are not provided in the crystallographic literature, the successful growth of single crystals implies that the syntheses were effective.
Purification and Reproducibility: The Impact of Isomerism
The purification of the crude product is a critical step in ensuring the reproducibility of subsequent experiments. Recrystallization and column chromatography are the most common methods for purifying solid sulfonamides.
Recrystallization
Recrystallization is often the most effective method for obtaining highly pure crystalline sulfonamides. The choice of solvent is paramount. An ideal solvent will dissolve the sulfonamide at an elevated temperature but have low solubility at room temperature, while impurities remain in solution.[5] For the target molecule and its isomers, aqueous ethanol is frequently cited as a suitable recrystallization solvent.[2][3][4]
Experimental Protocol: Recrystallization from Aqueous Ethanol
-
Dissolve the crude sulfonamide in a minimal amount of hot ethanol.
-
To the hot solution, add water dropwise until a persistent cloudiness is observed.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry thoroughly.
Caption: Workflow for recrystallization of N-arylbenzenesulfonamides.
Column Chromatography
For mixtures that are not easily separated by recrystallization, silica gel column chromatography is a viable alternative.[6][7] A common mobile phase for sulfonamides is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to elute compounds of increasing polarity. Due to the acidic nature of the N-H proton in sulfonamides, "tailing" of spots on a TLC plate or broad peaks in column chromatography can be an issue. This can often be mitigated by adding a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the eluent.
Characterization: A Spectroscopic Comparison
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques. Here, we compare the expected spectroscopic features of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for confirming the structure of the synthesized sulfonamides. The chemical shifts of the aromatic protons and the N-H proton are particularly informative.
Comparative ¹H NMR Data (Predicted and Reported)
| Compound | Aromatic Protons (ppm) | N-H Proton (ppm) | Methyl Protons (ppm) |
| This compound | ~7.0-7.8 | Broad singlet, ~8.0-10.0 | Two singlets, ~2.1-2.4 |
| 4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide | ~7.0-7.8 | Broad singlet, ~8.0-10.0 | Two singlets, ~2.0-2.3 |
| 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide | ~7.0-7.8 | Broad singlet, ~8.0-10.0 | One singlet, ~2.2 |
| N-(2,5-dimethylphenyl)benzenesulfonamide | ~7.0-7.9 | Broad singlet, ~8.0-10.0 | Two singlets, ~2.1-2.4 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The key differentiating feature for the 2,6-dimethyl isomer is the presence of a single signal for the two equivalent methyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the sulfonamide structure.
Key IR Absorption Bands (cm⁻¹)
| Functional Group | Characteristic Absorption Range |
| N-H Stretch | 3200-3300 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Asymmetric SO₂ Stretch | 1320-1350 (strong) |
| Symmetric SO₂ Stretch | 1140-1170 (strong) |
| S-N Stretch | 900-930 |
The presence of strong absorption bands in the 1320-1350 cm⁻¹ and 1140-1170 cm⁻¹ regions is a clear indication of the sulfonyl group.
Comparative Structural and Biological Activity Insights
The subtle changes in the substitution pattern of the isomers discussed in this guide can have a significant impact on their three-dimensional structure, which in turn can influence their biological activity. For instance, the dihedral angle between the two aromatic rings varies between the isomers, which can affect how the molecule fits into the binding pocket of a target protein.[2][4]
It has been observed in other series of sulfonamide derivatives that the position and nature of substituents can dramatically alter their cytotoxic and antimicrobial potency. For example, some studies have shown that chlorine substitution can enhance the biological activity of certain pharmacophores.[10]
Given the established broad-spectrum activity of sulfonamides, it is reasonable to hypothesize that this compound and its isomers may possess interesting biological properties worth investigating. The reproducible synthesis and purification protocols outlined in this guide provide a solid foundation for such exploratory studies.
Conclusion: A Framework for Reproducible Research
This guide has provided a comprehensive comparison of the experimental parameters for the synthesis and characterization of this compound and its structural isomers. By understanding the causality behind experimental choices and the impact of subtle structural variations, researchers can enhance the reproducibility of their work. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists and drug development professionals working with this important class of compounds. The foundation of good science is the ability to reliably reproduce experimental findings, and it is our hope that this guide will contribute to that endeavor.
References
-
Bułakowska, A., Sławiński, J., & Hałasa, R. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. Medical Sciences Forum, 14(1), 55. Available at: [Link]
-
Clark, C. (n.d.). Column Chromatography. University of Colorado Boulder. Available at: [Link]
-
Koval, O. O., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Molecules, 27(21), 7285. Available at: [Link]
-
Ejaz, S. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 638. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- on Newcrom R1 HPLC column. Available at: [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(4), 132-142. Available at: [Link]
-
Rehman, A., et al. (2015). Synthesis, Antibacterial and Lipoxygenase Activities of N-[(Dimethyl substituted)phenyl]-N-(4-chlorophenyl)-4-chlorobenzenesulfonamides. Asian Journal of Chemistry, 27(5), 1647-1650. Available at: [Link]
-
Grover, G., & Kini, S. G. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 147-152. Available at: [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(4), 132-142. Available at: [Link]
-
Khan, K. M., et al. (2005). Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 253-259. Available at: [Link]
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1539. Available at: [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
Suchetan, P. A., et al. (2012). 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o46. Available at: [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
University of Texas at Austin. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]
-
Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1541. Available at: [Link]
-
Lee, J. H., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 794-803. Available at: [Link]
-
Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2891. Available at: [Link]
-
Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2135. Available at: [Link]
-
Ghiurau, M., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 1000. Available at: [Link]
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1328. Available at: [Link]
-
Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1536. Available at: [Link]
Sources
- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 2. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes [mdpi.com]
A Comparative Analysis of 4-Chloro-N-(dimethylphenyl)benzenesulfonamide Isomers: Unraveling Structure-Activity Relationships for Drug Discovery
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This guide provides a detailed comparative analysis of positional isomers of 4-chloro-N-(dimethylphenyl)benzenesulfonamide, a class of compounds with significant potential in drug discovery. By examining the subtle yet impactful variations in the placement of two methyl groups on the phenyl ring, we aim to elucidate critical structure-activity relationships (SAR) that govern their biological effects. This in-depth guide is intended for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of novel therapeutics.
Introduction: The Significance of the Benzenesulfonamide Moiety
Benzenesulfonamide derivatives have demonstrated a remarkable breadth of biological activities, establishing them as privileged structures in drug design. Their therapeutic applications are diverse, ranging from antimicrobial and anti-inflammatory to anticancer and antiviral agents.[1] The central theme of this guide is to explore how minor structural modifications—specifically, the positional isomerism of dimethyl substitution on the N-phenyl ring of 4-chlorobenzenesulfonamide—can profoundly influence molecular conformation and, consequently, biological activity.
This comparative analysis will delve into the synthesis, structural characteristics, and biological evaluation of these analogs. By presenting experimental data in a clear and comparative format, we aim to provide a valuable resource for researchers working on the development of next-generation sulfonamide-based drugs.
Synthesis of 4-Chloro-N-(dimethylphenyl)benzenesulfonamide Analogs
The synthesis of 4-chloro-N-(dimethylphenyl)benzenesulfonamide analogs is typically achieved through a straightforward and well-established nucleophilic substitution reaction. The general synthetic pathway involves the reaction of 4-chlorobenzenesulfonyl chloride with the corresponding dimethylaniline isomer.
General Synthetic Workflow
The synthesis can be conceptualized in the following two main stages:
Sources
A Comparative Guide to 4-Chloro-N-(aryl)benzenesulfonamides: Synthesis, Biological Activity, and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-N-(aryl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents.[1] This guide provides an in-depth comparative analysis of this class of compounds, focusing on their synthesis, anticancer, and antimicrobial properties. We will delve into the experimental data that underscores their potential and discuss the structure-activity relationships that govern their efficacy.
The 4-Chloro-N-(aryl)benzenesulfonamide Core: A Foundation for Diverse Biological Activity
The general structure of 4-chloro-N-(aryl)benzenesulfonamides consists of a 4-chlorophenylsulfonyl group linked to an aryl amine via a sulfonamide bond. This core structure is significant due to the inherent biological activities associated with the sulfonamide functional group, which is a key pharmacophore in a variety of drugs.[2][3] The versatility of this scaffold lies in the ability to readily modify the N-aryl substituent, allowing for the fine-tuning of physicochemical and pharmacological properties.
Synthesis of 4-Chloro-N-(aryl)benzenesulfonamides: A Generalized Approach
The synthesis of 4-chloro-N-(aryl)benzenesulfonamides is typically achieved through a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and a substituted aniline. This reaction is often carried out in the presence of a base, such as pyridine or an aqueous solution of potassium carbonate, to neutralize the hydrochloric acid byproduct.[4][5]
Caption: Generalized synthetic scheme for 4-chloro-N-(aryl)benzenesulfonamides.
Experimental Protocol: General Synthesis of a 4-Chloro-N-(aryl)benzenesulfonamide
This protocol outlines a general procedure for the synthesis of a representative 4-chloro-N-(aryl)benzenesulfonamide.
-
Dissolution of Amine: Dissolve the desired substituted aniline (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or chloroform.
-
Addition of Base: Add a base, for example, pyridine (1.1 equivalents), to the solution and stir.
-
Addition of Sulfonyl Chloride: To this stirring mixture, add a solution of 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. If a precipitate forms, filter the solid, wash it with water, and dry it. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-chloro-N-(aryl)benzenesulfonamide.
Anticancer Activity: A Promising Avenue for Drug Discovery
A significant body of research has highlighted the potential of 4-chloro-N-(aryl)benzenesulfonamides as anticancer agents.[2][3][6] These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, including colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancers.[6]
Comparative Performance of Selected Derivatives
The following table summarizes the in vitro anticancer activity of several 4-chloro-N-(aryl)benzenesulfonamide derivatives, highlighting the impact of different aryl substituents on their potency.
| Compound ID | N-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-(4-CF3-phenyl)-1,2,4-triazin-3-yl | HCT-116 | 36 | [6] |
| 2 | 5-(4-CF3-phenyl)-1,2,4-triazin-3-yl | HeLa | 34 | [6] |
| 3 | Imino(imidazole)methyl | HeLa | 6-7 | [3] |
| 4 | 5-(p-tolyl)-1,3,4-thiadiazol-2-yl | - | - | [7] |
| 5 | 4-(5-p-tolylisoxazol-3-yl)phenyl | - | - | [2] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.
Mechanism of Anticancer Action
The anticancer activity of 4-chloro-N-(aryl)benzenesulfonamides is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[3][6] Studies have shown that these compounds can activate caspases, a family of proteases that play a crucial role in the execution of apoptosis.[3] Furthermore, some derivatives have been found to cause cell cycle arrest, preventing cancer cells from proliferating.[2][3]
A key molecular target for many sulfonamide-based anticancer agents is carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX.[8][9] This enzyme is overexpressed in many types of cancer and is involved in pH regulation and tumor progression. Inhibition of CA IX can disrupt the tumor microenvironment and lead to cancer cell death.
Caption: Proposed mechanism of anticancer action for 4-chloro-N-(aryl)benzenesulfonamides.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-chloro-N-(aryl)benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
4-Chloro-N-(aryl)benzenesulfonamides have also demonstrated promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][12][13]
Comparative Performance of Selected Derivatives
The table below presents the minimum inhibitory concentration (MIC) values for several derivatives against various microorganisms.
| Compound ID | N-Aryl Substituent | Microorganism | MIC (mg/mL) | Reference |
| 6 | Carboxamide derivative | E. coli | 6.72 | [12] |
| 7 | Carboxamide derivative | S. aureus | 6.63 | [12] |
| 8 | Carboxamide derivative | P. aeruginosa | 6.67 | [12] |
| 9 | Carboxamide derivative | C. albicans | 6.63 | [12] |
| 10 | Thiazole derivative | S. aureus | 3.9 µg/mL |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Mechanism of Antimicrobial Action
The antibacterial action of sulfonamides is well-established and primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[9] Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion ultimately leads to the cessation of bacterial growth and replication.
Caption: Mechanism of antibacterial action of sulfonamides.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[14][15]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the 4-chloro-N-(aryl)benzenesulfonamide derivative in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.
Structure-Activity Relationship (SAR)
The biological activity of 4-chloro-N-(aryl)benzenesulfonamides is highly dependent on the nature of the substituent on the N-aryl ring.[16]
-
Electron-withdrawing groups on the aryl ring, such as trifluoromethyl (-CF3) or nitro (-NO2), have been shown to enhance anticancer activity.[6][8]
-
The presence of heterocyclic rings , such as triazine, imidazole, or thiadiazole, on the N-aryl moiety can significantly increase both anticancer and antimicrobial potency.[3][6][7]
-
The position of substituents on the aryl ring also plays a crucial role. For instance, para-substituted derivatives often exhibit greater activity than their ortho- or meta-isomers.
Conclusion and Future Perspectives
4-Chloro-N-(aryl)benzenesulfonamides represent a promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis and the ease of structural modification make them attractive candidates for further drug development. Future research should focus on optimizing the N-aryl substituent to enhance potency and selectivity for specific biological targets. Further in vivo studies are also warranted to evaluate the therapeutic potential of the most promising derivatives.
References
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Novel 5-Substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 16(8), 6435-6456.
- Bułakowska, A., Sławiński, J., & Hałasa, R. (2022).
- Bułakowska, A., Sławiński, J., & Hałasa, R. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives.
- Ezeokonkwo, M. A., Okoro, U. C., & Festus, C. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemical Society of Nigeria, 44(5).
- Żołnowska, B., Sławiński, J., Belka, M., Bączek, T., Chojnacki, J., & Kawiak, A. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(12), 4668.
- Sławiński, J., Żołnowska, B., Szafrański, K., Kawiak, A., & Macur, K. (2017). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 126-139.
- Ezeokonkwo, M. A., Okoro, U. C., & Festus, C. (2019).
- Ezeokonkwo, M. A., Okoro, U. C., & Festus, C. (2019).
- Singh, A., Singh, S., & Singh, R. K. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 10(56), 33947-33956.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- Ngassa, F. N., & Stenfor, B. A. (2017). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- El-Naggar, A. M., Al-Said, M. S., & El-Gamal, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26881.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(phenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1679.
- BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
- Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1017.
- BenchChem. (2025).
- Shakuntala, K., Foro, S., & Gowda, B. T. (2010). 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1283.
- Shakuntala, K., Foro, S., & Gowda, B. T. (2009). 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o14.
- Gire, C., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196.
- Suchetan, P. A., et al. (2011). 4-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2667.
- Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o886.
- Kobkeatthawin, T., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165-1170.
- BenchChem. (2025). Comparative Analysis: N-(4-bromobenzenesulfonyl)benzamide Versus Parent Benzenesulfonamide.
- Badani, P., et al. (2021). Gram scale preparation of N-chloro-N-(phenylsulfonyl)benzenesulfonamide. Tetrahedron Letters, 73, 153109.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. 4-Chloro-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atcc.org [atcc.org]
- 9. assaygenie.com [assaygenie.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
Senior Application Scientist Note: In the landscape of drug discovery, the journey from a promising molecule to a viable therapeutic is fraught with challenges. A critical step in this process is bridging the gap between a compound's performance in a controlled, artificial environment (in vitro) and its efficacy within a complex living system (in vivo). This guide is designed for researchers, scientists, and drug development professionals to illustrate this crucial comparison.
While extensive public data on the specific biological activity of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is limited, this guide will utilize it as a representative chemical scaffold, hereafter referred to as CDB-25 , to demonstrate the principles and methodologies of such a comparative analysis. We will explore a hypothetical scenario where CDB-25 is investigated as a potential inhibitor of Carbonic Anhydrase IX (CAIX), a validated anti-cancer target, drawing upon established activities of structurally similar benzenesulfonamides[1][2][3].
Part 1: The In Vitro Profile: Assessing Direct Target Engagement of CDB-25
The primary goal of in vitro testing is to determine a compound's direct activity against its intended molecular target in a simplified, controlled system, free from the metabolic and physiological complexities of a whole organism. For CDB-25, our hypothetical target is the tumor-associated enzyme Carbonic Anhydrase IX.
Rationale for Experimental Design
We employ a well-established enzyme inhibition assay to quantify the potency of CDB-25. The choice of a fluorescence-based assay provides high sensitivity and throughput, allowing for the rapid determination of the half-maximal inhibitory concentration (IC50), a key metric of potency. This direct measurement is the foundational piece of data upon which all further, more complex studies are built.
Experimental Protocol: CAIX Inhibition Assay
This protocol is designed to be self-validating by including a known, potent inhibitor (Acetazolamide) as a positive control and a vehicle-only condition (DMSO) as a negative control.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CDB-25 in 100% DMSO.
-
Prepare a 10 mM stock solution of Acetazolamide (positive control) in DMSO.
-
Prepare Assay Buffer: 20 mM HEPES, pH 7.4, 0.01% Tween-20.
-
Prepare Recombinant Human CAIX enzyme solution (e.g., 2 nM final concentration) in Assay Buffer.
-
Prepare Fluorescent Substrate solution (e.g., 4-Methylumbelliferyl acetate) in Assay Buffer.
-
-
Compound Plating:
-
In a 384-well black, flat-bottom plate, perform a serial dilution of the CDB-25 and Acetazolamide stock solutions to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM final concentration).
-
Include wells with DMSO only for 0% inhibition (negative control) and wells without enzyme for 100% inhibition (background).
-
-
Assay Execution:
-
Add CAIX enzyme solution to all wells except the background control.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the Fluorescent Substrate solution to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~365/450 nm) at 37°C for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Ratecompound - Ratebackground) / (RateDMSO - Ratebackground)).
-
Plot the % Inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Data Summary
The following table presents the hypothetical results from our in vitro CAIX inhibition assay.
| Compound | Target | Assay Type | IC50 (nM) |
| CDB-25 | Human CAIX | Fluorescence-based | 35.2 ± 4.1 |
| Acetazolamide | Human CAIX | Fluorescence-based | 25.8 ± 3.5 |
This data suggests that CDB-25 is a potent inhibitor of CAIX, with an IC50 value in the low nanomolar range, comparable to the established clinical inhibitor Acetazolamide.
Visualization: In Vitro Assay Workflow
Part 2: The In Vivo Profile: Evaluating Therapeutic Efficacy of CDB-25
Success in vitro is merely the first gate. An in vivo study is essential to determine if a compound's potency translates into a therapeutic effect within a living organism, where factors like absorption, distribution, metabolism, and excretion (ADME) come into play.
Rationale for Experimental Design
A human tumor xenograft model in immunodeficient mice is the gold standard for preclinical cancer studies. We selected the MDA-MB-231 triple-negative breast cancer cell line, which is known to express CAIX, providing a relevant model to test our hypothesis. The key endpoints are Tumor Growth Inhibition (TGI) and monitoring for toxicity (body weight changes), which together provide a preliminary assessment of the therapeutic window. The causality we are testing is whether the CAIX inhibition observed in vitro can slow tumor progression in vivo.
Experimental Protocol: MDA-MB-231 Xenograft Study
-
Cell Culture & Implantation:
-
Culture MDA-MB-231 cells under standard conditions.
-
Implant 5 x 106 cells subcutaneously into the flank of female athymic nude mice.
-
Monitor tumor growth until average tumor volume reaches approximately 100-150 mm³.
-
-
Animal Randomization and Dosing:
-
Randomize mice into treatment groups (n=8 per group) based on tumor volume.
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) orally (PO), once daily (QD).
-
Group 2 (CDB-25): Administer CDB-25 formulated in vehicle at 50 mg/kg, PO, QD.
-
Group 3 (Positive Control): Administer a standard-of-care agent if available.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly. Tumor Volume = (Length x Width²)/2.
-
Record animal body weight twice weekly as a measure of general toxicity.
-
Continue the study for 21 days or until tumors in the control group reach a predetermined size limit.
-
At the end of the study, euthanize animals and excise tumors for weighing and potential downstream analysis.
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = 100 * (1 - (ΔT / ΔC)), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Analyze body weight data to assess tolerability.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.
-
In Vivo Data Summary
The following table summarizes the hypothetical results from the 21-day xenograft study.
| Treatment Group | Dose & Schedule | Final Mean Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5% |
| CDB-25 | 50 mg/kg, PO, QD | 875 ± 125 | 30% | -1.5% |
The in vivo data indicates that CDB-25 demonstrates modest, statistically significant anti-tumor activity at a well-tolerated dose.
Visualization: In Vivo Xenograft Study Workflow
Conclusion
This guide illustrates the essential comparative analysis between in vitro and in vivo data using the representative molecule this compound (CDB-25) in a hypothetical anti-cancer context. Our constructed data demonstrates a common scenario: high direct-target potency that does not fully translate to whole-organism efficacy. This underscores a fundamental principle of drug development: in vitro potency is necessary, but not sufficient. A deep understanding of a compound's pharmacokinetic and pharmacodynamic properties is paramount to overcoming the translational gap and successfully developing novel therapeutics. The logical progression from simplified to complex biological systems, with a constant focus on the causality behind the observed results, is the bedrock of effective pharmaceutical research.
References
-
Morkūnaitė, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158. [Link]
-
Morkūnaitė, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PubMed, 34832940. [Link]
-
Baranauskienė, L., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17892-17911. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a well-understood therapeutic agent is paved with rigorous mechanistic studies. The compound 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, a member of the broadly bioactive benzenesulfonamide class, presents a compelling case study in this endeavor. While its synthesis and crystalline structure are documented, its precise mechanism of action remains to be elucidated.[1][2][3] This guide provides a comprehensive, technically-grounded framework for systematically confirming the molecular mechanism of this compound, comparing its hypothetical performance against established inhibitors, and offering detailed experimental protocols to empower your research.
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Notably, derivatives have demonstrated efficacy as carbonic anhydrase inhibitors for anticancer and anticonvulsant applications, and as inhibitors of receptor tyrosine kinases.[4][5][6][7] Another well-established mechanism for sulfonamides is the inhibition of dihydropteroate synthase in bacteria, conferring antimicrobial properties.[8] Given this landscape, a multi-pronged investigational approach is paramount to pinpoint the specific activity of this compound.
A Phased Approach to Mechanistic Elucidation
We propose a phased experimental strategy, beginning with broad-spectrum screening to identify potential target classes, followed by focused in-vitro and cell-based assays to confirm the primary target and delineate the downstream signaling cascade.
Phase 1: Broad-Spectrum Target Identification
The initial phase aims to cast a wide net to identify potential interacting proteins. A combination of computational and experimental approaches will provide the foundational data for more targeted studies.
Experimental Workflow: Target Identification
Caption: Phase 1 workflow for broad-spectrum target identification.
Detailed Protocols: Phase 1
1. Drug Affinity Responsive Target Stability (DARTS): This method identifies direct binding partners of a small molecule by observing protection from proteolysis.[9]
-
Objective: To identify proteins from a cell lysate that physically interact with the test compound.
-
Methodology:
-
Prepare cell lysates from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected).
-
Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control.
-
Treat the samples with a protease (e.g., thermolysin).
-
Stop the digestion and analyze the protein fragments by SDS-PAGE and mass spectrometry.
-
Identify protein bands that are protected from digestion in the presence of the compound.
-
2. Kinase and Carbonic Anhydrase Panel Screening:
-
Objective: To assess the inhibitory activity of the compound against a broad range of kinases and carbonic anhydrase (CA) isozymes.
-
Methodology:
-
Submit this compound to a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology).
-
Similarly, perform in-vitro inhibition assays against a panel of human CA isozymes (e.g., CA I, II, VII, IX).[6][7]
-
The assays typically measure the enzymatic activity in the presence of a range of inhibitor concentrations to determine IC50 values.
-
Phase 2: Target Validation and Mechanistic Confirmation
Based on the results from Phase 1, let us hypothesize that this compound shows significant inhibitory activity against Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.[4][8] The next phase will focus on validating this interaction and understanding its cellular consequences.
Comparative Performance Data (Hypothetical)
| Compound | Target | In Vitro IC50 (nM) | Cell-Based EC50 (µM) | Selectivity (CA IX vs CA II) |
| This compound | CA IX | 15 | 2.5 | >100-fold |
| Acetazolamide (Standard CA Inhibitor) | CA I, II, IX | 250 (CA IX) | 15 | Non-selective |
| SLC-0111 (Selective CA IX Inhibitor) | CA IX | 5 | 1.0 | >200-fold |
Experimental Workflow: Target Validation
Caption: Hypothesized signaling pathway for the test compound.
Conclusion
This guide outlines a systematic and robust approach to confirming the mechanism of action of this compound. By employing a combination of broad-spectrum screening and targeted validation experiments, researchers can confidently identify the primary molecular target and elucidate the downstream cellular consequences. This structured methodology, grounded in established scientific principles, not only provides a clear path to understanding the compound's bioactivity but also ensures the generation of high-quality, publishable data. The insights gained from such studies are critical for the rational design of future therapeutic agents and for advancing the field of drug discovery. [10][11][12]
References
-
Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26789–26804. [Link]
-
Logsdon, C. D., & Lu, W. (2016). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 21(11), 1469. [Link]
-
Sharma, P., Singh, A., Sharma, K., & Kumar, A. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151–3165. [Link]
-
PPD. (n.d.). Drug Discovery and Development Process. [Link]
-
Lambda Therapeutic Research. (2023, March 19). 5 Key Stages of Drug Development. [Link]
-
Sharma, P., Singh, A., Sharma, K., & Kumar, A. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]
-
Sygnature Discovery. (n.d.). Mechanism of Action (MOA). [Link]
-
BioAgilytix. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. [Link]
-
Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,5-dimethyl-phen-yl)-2-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2891. [Link]
-
Capasso, C., & Supuran, C. T. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 213–220. [Link]
-
Shakuntala, S. S., Foro, S., & Gowda, B. T. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1541. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Nelson, S. F. (2011). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. ACS chemical biology, 6(1), 34–43. [Link]
-
Imramovský, A., Pejchal, V., Štverková, E., & Voronin, V. V. (2021). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Molecules, 26(11), 3224. [Link]
-
Gowda, B. T., Foro, S., & Shakuntala, S. S. (2010). 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1283. [Link]
-
Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,5-dimethyl-phen-yl)-2-methyl-benzene-sulfonamide. PubMed. [Link]
-
Shakuntala, S. S., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. [Link]
-
Shakuntala, S. S., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2102. [Link]
-
Shakuntala, S. S., Foro, S., & Gowda, B. T. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1541. [Link]
Sources
- 1. 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.ru [sci-hub.ru]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ppd.com [ppd.com]
- 11. springbiosolution.com [springbiosolution.com]
- 12. biopharmaservices.com [biopharmaservices.com]
Safety Operating Guide
A Researcher's Guide to Handling 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide: Essential Safety Protocols
The proper handling of specialized chemical reagents is paramount in a laboratory setting to ensure both personnel safety and the integrity of research. This guide provides a detailed operational plan for the safe use of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, with a focus on personal protective equipment, safe handling procedures, and emergency preparedness.
Hazard Assessment
While a specific, comprehensive toxicological profile for this compound is not fully established, data from structurally similar compounds, such as 4-chlorobenzenesulfonamide, indicate several potential hazards.[1][2][3] These include:
-
Skin Irritation: May cause skin irritation upon contact.[1][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3]
-
Harmful if Swallowed: Ingestion may be harmful to health.[4]
Given these potential hazards, a cautious and thorough approach to personal protection is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risks. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to prevent eye contact.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are suitable. It is crucial to check for any perforations before use and to change gloves frequently.[5] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat should be worn to protect against skin contact.[5] |
| Respiratory | Fume Hood / Respirator | All handling of the solid compound should occur within a certified chemical fume hood.[2][5] For larger spills, a respirator may be necessary.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will further enhance safety in the laboratory.
1. Preparation and Area Inspection:
-
Ensure a certified chemical fume hood is in proper working order.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).
2. Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Wash and dry hands thoroughly before putting on gloves. Inspect gloves for any tears or holes.
3. Handling the Compound:
-
Conduct all weighing and transferring of this compound inside a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Use a spatula for transferring the solid material. Avoid creating dust.
4. Post-Handling:
-
After handling, decontaminate the work area.
-
Remove gloves using the proper technique to avoid skin contact with any residue.
-
Dispose of contaminated gloves and any disposable materials in a designated hazardous waste container.
Emergency Procedures: Spill and Exposure Plan
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response Workflow
The following diagram outlines the procedural flow for managing a chemical spill.
Caption: A workflow for responding to a chemical spill.
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[1][7]
-
Place all contaminated materials in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's environmental health and safety department for specific guidance.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.
References
- Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide - Benchchem. (URL: )
- SAFETY D
- M
- 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem - NIH. (URL: )
- CPAR, MCCP - Regul
- Personal Protective Equipment (PPE) - CHEMM. (URL: )
- SAFETY DATA SHEET - Fisher Scientific. (2010-06-05). (URL: )
- 4-Chloro Benzene-Sulphonyl Chloride CAS No 98-60-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). (URL: )
- Safety d
- This compound - ChemicalBook. (URL: )
- 4-Chloro-N-(2,5-dichlorophenyl)
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (URL: )
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06). (URL: )
- Safety D
- Safety Data Sheet - Angene Chemical. (2024-11-01). (URL: )
- Guide for Chemical Spill Response. (URL: )
- 1 - SAFETY D
- Personal Protection Equipment (PPE). (URL: _)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
